molecular formula C19H17NO4S B557612 Fmoc-D-Thz-OH CAS No. 198545-89-0

Fmoc-D-Thz-OH

Cat. No.: B557612
CAS No.: 198545-89-0
M. Wt: 355,42 g/mole
InChI Key: HUWNZLPLVVGCMO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Thz-OH>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNZLPLVVGCMO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198545-89-0
Record name (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH), a crucial building block in modern peptide chemistry. We will delve into its core structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflows.

Core Chemical Structure

This compound is a synthetic amino acid derivative composed of three key moieties:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group attached to the nitrogen atom of the thiazolidine ring.[1][2] Its primary function is to prevent the amine from reacting during the peptide bond formation process.[3] The Fmoc group is stable under acidic conditions but can be efficiently removed using a mild base, typically a solution of piperidine in an organic solvent.[3]

  • The D-Thiazolidine Ring: This five-membered heterocyclic ring contains a sulfur atom and a nitrogen atom.[1] It is a derivative of the amino acid cysteine. The "D" designation refers to the stereochemistry at the alpha-carbon (the 4-position of the thiazolidine ring), indicating its configuration is analogous to D-amino acids. This non-proteinogenic amino acid analogue is often incorporated into peptides to introduce conformational constraints or to serve as a masked cysteine residue.[4]

  • The Carboxylic Acid (-OH) Group: This functional group is located at the 4-position of the thiazolidine ring and is the site of activation for peptide bond formation with the free N-terminal amine of a growing peptide chain.

The IUPAC name for this compound is (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid.[5]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing essential information for its handling, storage, and application in synthesis.

PropertyValueReferences
CAS Number 198545-89-0[6][7][8]
Molecular Formula C19H17NO4S[6][9]
Molecular Weight 355.41 g/mol [6][9][10]
Appearance White solid[9]
Melting Point 153-158 °C[9]
Boiling Point (Predicted) 591.6 ± 50.0 °C[9]
Density (Predicted) 1.402 ± 0.06 g/cm³[9]
pKa (Predicted) 3.47 ± 0.20[9]
Optical Activity [α] = -63° (c=0.01 g/mL in MeOH)[9]
Storage Temperature 2-8°C, sealed in dry conditions[9]

Applications and Experimental Protocols

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] It serves two main purposes: introducing a unique structural element into a peptide sequence and acting as a stable, protected precursor to a D-cysteine residue.

The incorporation of this compound into a peptide chain follows a standard, cyclical SPPS workflow. This process involves the sequential addition of protected amino acids to a growing chain anchored to a solid support (resin).

Workflow for a Single Coupling Cycle:

sp_ps_workflow start Resin-Bound Peptide (N-Terminal Fmoc) deprotection Fmoc Deprotection start->deprotection Wash with DMF free_amine Resin-Bound Peptide (Free N-Terminal Amine) deprotection->free_amine coupling Amino Acid Coupling free_amine->coupling Wash with DMF end Extended Peptide Chain (+1 Residue, N-Terminal Fmoc) coupling->end end->deprotection Ready for next cycle reagents1 20% Piperidine in DMF reagents1->deprotection reagents2 This compound + HBTU/DIPEA in DMF reagents2->coupling

Caption: Workflow of a single Fmoc-SPPS cycle.

Detailed Methodologies:

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a terminal Fmoc-protected amino group. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: To remove the Fmoc group and expose the free amine, treat the resin with a 20% solution of piperidine in DMF for approximately 5-20 minutes.[3][11] The completion of this step can be monitored by UV spectroscopy, detecting the released Fmoc-dibenzofulvene adduct.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the byproducts of the deprotection step. This is critical to prevent side reactions in the subsequent coupling step.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate the this compound. Dissolve a 3- to 5-fold molar excess of this compound and a slightly lower molar equivalent of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in DMF.[12][13]

    • Add an activation base, typically N,N-diisopropylethylamine (DIPEA), at a 2-fold excess relative to the amino acid.[13] Allow the activation to proceed for several minutes.

    • Add the activated amino acid solution to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Final Wash: After the coupling reaction is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

A key application of a thiazolidine-containing peptide is its use as a stable precursor to a cysteine residue, which is particularly useful in native chemical ligation (NCL).[4][14] The thiazolidine ring can be unmasked to reveal the N-terminal cysteine's thiol and amine groups.

Experimental Protocol: Thiazolidine Deprotection

  • Cleavage from Resin: Once the peptide synthesis is complete, the peptide is cleaved from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers. Peptides containing a Thz group are stable during this cleavage step.[4]

  • Ring Opening: The Thz moiety can be converted to the corresponding cysteine residue under mildly acidic aqueous conditions.[4] A common reagent for this conversion is methoxyamine hydrochloride (MeONH2·HCl).[4][14]

  • Mechanism: The reaction proceeds via the cleavage of the thioaminal bond within the thiazolidine ring, yielding a free N-terminal cysteine residue that can then be used in ligation reactions.[14]

This strategy allows for the synthesis and purification of peptide segments that would otherwise be susceptible to oxidation or other side reactions if a free cysteine were present.

thz_conversion thz_peptide Peptide with N-Terminal Thz conversion Ring Opening (Deprotection) thz_peptide->conversion cys_peptide Peptide with N-Terminal Cys conversion->cys_peptide ligation Native Chemical Ligation cys_peptide->ligation reagents MeONH2·HCl in aqueous buffer reagents->conversion

Caption: Conversion of a Thz residue to Cys for NCL.

References

An In-depth Technical Guide to Fmoc-D-Thz-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Thz-OH, chemically known as (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid, is a pivotal building block in modern peptide synthesis and drug discovery. As a derivative of D-cysteine, the thiazolidine ring offers unique conformational constraints and increased resistance to enzymatic degradation compared to its natural counterpart. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the molecular properties, experimental protocols for its use, and a discussion of its applications for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound is a white crystalline powder valued for its stability and reactivity in peptide synthesis.[1] Its key molecular and physical characteristics are summarized in the table below.

PropertyValueReferences
Synonyms Fmoc-D-Thiaproline, N-Fmoc-D-thiazolidine-4-carboxylic acid[1][2]
CAS Number 198545-89-0[1][3]
Molecular Formula C₁₉H₁₇NO₄S[1][3]
Molecular Weight 355.41 g/mol [4]
Appearance White crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 151-159 °C[1]
Optical Rotation [α]²⁰_D = +70 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8°C[1]
Solubility Soluble in DMF and DMSO[5][6]

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based solid-phase peptide synthesis. The following protocols provide a detailed methodology for its use.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Resin Swelling :

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure the accessibility of reactive sites.

    • After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the deprotection step with a fresh 20% piperidine in DMF solution for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound
  • Amino Acid Activation :

    • In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading capacity) and a suitable coupling reagent such as HCTU (1.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (4-10 equivalents), to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction :

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative test indicates the completion of the coupling reaction.

  • Washing : After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Peptide Precipitation
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and incubate at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Drying :

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum to obtain the crude peptide.

Visualizing the Workflow and Potential Applications

While specific signaling pathways for D-Thz-containing peptides are a subject of ongoing research, the incorporation of this unique amino acid is hypothesized to modulate biological activity through enhanced stability and conformational rigidity.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF/DCM resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple this compound (HCTU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify Peptide (HPLC) precipitation->purification

Workflow for incorporating this compound into a peptide via SPPS.

The thiazolidine moiety in D-Thz can be considered a bioisostere of proline, imparting a kink in the peptide backbone. This structural feature, combined with the D-configuration, can lead to peptides with enhanced proteolytic stability and unique receptor binding affinities.

biological_implications peptide Peptide containing D-Thz stability Increased Proteolytic Stability peptide->stability conformation Conformational Rigidity peptide->conformation binding Altered Receptor Binding Affinity stability->binding conformation->binding bioactivity Novel Biological Activity binding->bioactivity drug_dev Drug Development Candidate bioactivity->drug_dev

Potential biological implications of incorporating D-Thz into peptides.

This compound is a valuable and versatile building block for the synthesis of novel peptides with potential therapeutic applications. Its unique structural properties can confer enhanced stability and bioactivity, making it an attractive component in the design of new drug candidates. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

The Role of the Fmoc Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its development represented a significant breakthrough, offering a milder, more versatile alternative to traditional methods and enabling the efficient assembly of complex peptides for research, diagnostics, and therapeutic applications.[2][3] This guide provides a detailed technical overview of the Fmoc group's core principles, mechanism, practical application, and significance in drug development.

Core Principles of the Fmoc Group

The utility of the Fmoc group stems from its unique chemical properties. It is an amine-protecting group that is stable under acidic conditions but readily cleaved by mild bases, a characteristic known as base-lability.[1][4] This property is central to the "orthogonal" protection strategy in SPPS, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[2][4]

Key Physicochemical Properties:

  • Base-Lability: The Fmoc group is removed via a β-elimination mechanism in the presence of a weak base, most commonly a secondary amine like piperidine.[5]

  • Acid Stability: It is resistant to cleavage by acids, such as the trifluoroacetic acid (TFA) used to remove side-chain protecting groups and cleave the finished peptide from the resin.[4]

  • UV Absorbance: The fluorenyl ring possesses a strong chromophore that absorbs UV light (around 300 nm). This allows for real-time spectrophotometric monitoring of the deprotection step during synthesis.[6][7]

The Mechanism of Fmoc Protection and Deprotection

The controlled addition and removal of the Fmoc group are fundamental to the stepwise elongation of the peptide chain.

  • Protection: An amino acid is protected by reacting its free amino group with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[5][8]

  • Deprotection: The removal of the Fmoc group is a two-step process initiated by a base (e.g., piperidine).[9] First, the base abstracts the acidic proton on the 9-position of the fluorenyl ring.[10] This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[9] The excess amine in the deprotection solution then traps the DBF to form a stable adduct, preventing it from causing unwanted side reactions with the newly liberated amine.[9][11]

FmocDeprotection cluster_step1 Step 1: Proton Abstraction FmocAA Fmoc-NH-Peptide Anion Fluorenyl Anion FmocAA->Anion Proton Abstraction Base Piperidine (Base) FreeAmine H2N-Peptide Anion->FreeAmine DBF Dibenzofulvene (DBF) Anion->DBF CO2 CO2 Anion->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Base2 Piperidine (Scavenger) Orthogonality Fmoc_Strategy Fmoc/tBu Strategy Nα-Fmoc Side-Chain (tBu, Trt, Pbf) Reagents Reagents Mild Base (Piperidine) Strong Acid (TFA) Harsh Acid (HF) Fmoc_Strategy:N->Reagents:base Cleaved by Fmoc_Strategy:S->Reagents:acid Cleaved by Boc_Strategy Boc/Bzl Strategy Nα-Boc Side-Chain (Bn) Boc_Strategy:N->Reagents:acid Cleaved by Boc_Strategy:S->Reagents:harsher_acid Cleaved by SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF/DCM) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat N-1 Times Wash2->Loop Loop->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Loop->FinalDeprotect Last Cycle FinalWash Final Wash (DMF, DCM) FinalDeprotect->FinalWash Cleave 6. Cleave & Deprotect (TFA Cocktail) FinalWash->Cleave Precipitate 7. Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify 8. Purify & Analyze (RP-HPLC, MS) Precipitate->Purify End End: Pure Peptide Purify->End

References

Fmoc-D-Thz-OH: A Technical Guide to its Application in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide design and drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for enhancing the therapeutic potential of peptide-based candidates. Among these, Fmoc-D-Thz-OH (N-α-9-fluorenylmethoxycarbonyl-D-thiazolidine-4-carboxylic acid) has emerged as a valuable building block for introducing conformational constraints and improving the metabolic stability of synthetic peptides. The thiazolidine ring, a sulfur-containing heterocyclic moiety, imparts unique stereochemical properties that can rigidify the peptide backbone, thereby influencing its binding affinity and selectivity for biological targets. Furthermore, the D-configuration of this amino acid analog provides inherent resistance to enzymatic degradation by proteases, which predominantly recognize L-amino acids. This technical guide provides an in-depth exploration of the applications of this compound in peptide design, complete with experimental protocols, quantitative data, and visualizations of relevant workflows and pathways.

Core Applications of this compound in Peptide Synthesis

The primary application of this compound lies in its use as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence is strategically employed to:

  • Induce Conformational Constraints: The rigid thiazolidine ring restricts the rotational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns. This conformational pre-organization can lead to enhanced receptor binding affinity and specificity.

  • Enhance Proteolytic Stability: Peptides containing D-amino acids are less susceptible to cleavage by endogenous proteases, leading to a longer in-vivo half-life and improved pharmacokinetic profiles.[1]

  • Modulate Biological Activity: The unique structural features of the D-Thz residue can alter the peptide's interaction with its biological target, potentially leading to agonistic or antagonistic activities.

Data Presentation: Impact of D-Thz Incorporation

While specific quantitative data for peptides containing this compound is often embedded within broader research studies, the following table summarizes the expected impact on key peptide properties based on the known characteristics of D-amino acid and constrained residue incorporation.

ParameterPeptide with L-Amino AcidPeptide with D-ThzRationale
Receptor Binding Affinity (Kd) VariablePotentially IncreasedConformational rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.
Enzymatic Stability (t1/2 in serum) LowSignificantly IncreasedD-amino acids are poor substrates for most proteases.[1]
In vivo Half-life ShortExtendedIncreased resistance to enzymatic degradation leads to longer circulation times.
Structural Flexibility HighReducedThe cyclic nature of the thiazolidine ring restricts backbone dihedral angles.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a hypothetical peptide containing a D-Thz residue using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Anhydrous diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the standard coupling protocol.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold anhydrous diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

II. In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a D-Thz-containing peptide in the presence of a protease.

Materials:

  • Synthesized peptide (with and without D-Thz for comparison)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.

  • Assay Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution (or serum) to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash_2 Wash (DMF) Coupling->Wash_2 Wash_1->Coupling Wash_2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Final amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Logical Relationship: Rationale for Using this compound

Rationale cluster_Challenges Challenges in Peptide Drug Development cluster_Solutions Solutions using this compound cluster_Outcomes Desired Outcomes Poor_Stability Poor Proteolytic Stability D_Config D-Configuration Poor_Stability->D_Config High_Flexibility High Conformational Flexibility Thz_Ring Thiazolidine Ring High_Flexibility->Thz_Ring Enhanced_Stability Enhanced Stability & Longer Half-life D_Config->Enhanced_Stability Improved_Affinity Improved Binding Affinity & Selectivity Thz_Ring->Improved_Affinity Improved_Therapeutic Improved_Therapeutic Enhanced_Stability->Improved_Therapeutic Improved Therapeutic Potential Improved_Affinity->Improved_Therapeutic

Caption: Rationale for incorporating this compound in peptide design.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists and drug developers. Its strategic incorporation into peptide sequences offers a reliable method for introducing conformational constraints and enhancing metabolic stability. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the rational design and synthesis of novel peptide therapeutics with improved pharmacological properties. As the demand for more potent and durable peptide-based drugs continues to grow, the application of specialized building blocks like this compound will undoubtedly play an increasingly critical role in advancing the field.

References

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics.[1][2] This document will delve into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1][3] The central tenet of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][3] This orthogonal protection strategy allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups on the amino acid side chains.[1][4]

The synthesis cycle consists of three primary steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] The deprotection reaction proceeds via a β-elimination mechanism.[6][7]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1][2]

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly deprotected N-terminal amine of the growing peptide chain, forming a new peptide bond.[8][9]

This cycle is repeated until the desired peptide sequence is assembled.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Fmoc_SPPS_Workflow cluster_cycle Chain Elongation Cycle ResinPrep Resin Preparation ChainElongation Chain Elongation (Cyclical Process) ResinPrep->ChainElongation Cleavage Cleavage & Side-Chain Deprotection ChainElongation->Cleavage Deprotection Fmoc Deprotection Purification Purification & Analysis Cleavage->Purification Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.[1]

Detailed Experimental Protocols

Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and attach the first C-terminal amino acid.

Materials:

  • Appropriate resin (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides).[3][10]

  • Fmoc-protected amino acid (5 equivalents).[10]

  • Coupling reagent (e.g., HCTU, 4.5 equivalents).[10]

  • Base (e.g., 20% collidine in DMF or N-methylmorpholine in DMF).[10]

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Methanol (for capping).

  • Reaction vessel.

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5][10] For some resins like 2-chlorotrityl, swelling is done in DCM.

  • Activation of the First Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid and the coupling reagent in the base/DMF solution.[10]

  • Loading the First Amino Acid: Drain the swelling solvent from the resin. Add the activated amino acid solution to the resin and agitate at room temperature for at least 4 hours.[10] Reaction times may vary depending on the resin and amino acid.

  • Capping Unreacted Sites: After the coupling, it is crucial to cap any unreacted functional groups on the resin to prevent the formation of deletion sequences. This can be achieved by treating the resin with a capping solution, for instance, a mixture of methanol and diisopropylethylamine (DIPEA) in DCM for 2-chlorotrityl resin.[10]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[10]

Chain Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide sequence.

a. Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • 20% (v/v) piperidine in DMF.[10]

  • DMF.

Protocol:

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for an initial 5 minutes, then drain.[5]

  • Add a fresh portion of the piperidine solution and agitate for another 15-20 minutes to ensure complete deprotection.[5]

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1][10]

Caption: Mechanism of Fmoc deprotection by piperidine.[6][7]

b. Amino Acid Coupling

Objective: To form a peptide bond between the newly deprotected N-terminus and the incoming activated Fmoc-amino acid.

Materials:

  • Fmoc-protected amino acid (typically 3-5 fold excess).[11]

  • Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC/Oxyma).[5][9]

  • Base (e.g., DIPEA or collidine, if required by the coupling reagent).[9][12]

  • DMF or N-Methyl-2-pyrrolidone (NMP) as solvent.

Protocol:

  • Activation: In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and, if necessary, a base in the synthesis solvent. This typically takes a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature. The reaction time can vary from 15 minutes to several hours depending on the amino acids being coupled and the reagents used.[12]

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[10]

Peptide_Coupling_Mechanism Fmoc_AA Fmoc-AA-OH Activated_Ester Activated Ester Intermediate (e.g., HOBt/Oxyma ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent + Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_Ester Peptide_Resin + H2N-Peptide-Resin Tetrahedral_Intermediate Tetrahedral Intermediate Peptide_Resin->Tetrahedral_Intermediate Activated_Ester->Tetrahedral_Intermediate Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Tetrahedral_Intermediate->Coupled_Peptide Peptide Bond Formation

Caption: General mechanism of amino acid activation and coupling.

c. Monitoring the Synthesis

The completion of both deprotection and coupling steps should be monitored to ensure a high-quality final product.[12] Qualitative colorimetric tests are often employed.[8]

  • Kaiser (Ninhydrin) Test: Detects free primary amines. A positive result (blue color) after a coupling step indicates incomplete reaction. A negative result (yellow) is desired. After deprotection, a positive result confirms the removal of the Fmoc group.[13]

  • UV Monitoring: The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored by UV spectroscopy due to its strong absorbance, allowing for real-time tracking of the reaction progress.[14][15]

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the permanent side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA).[2]

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), phenol). The choice of scavengers depends on the amino acid composition of the peptide.

  • Cold diethyl ether.

Protocol:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing TFA and appropriate scavengers. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether multiple times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum.

Data Presentation: Reagents and Conditions

Table 1: Common Resins for Fmoc-SPPS
Resin TypeC-Terminal FunctionalityLinker SensitivityTypical Application
Wang Resin Carboxylic AcidModerate AcidGeneral synthesis of peptides with a C-terminal acid.[3]
Rink Amide Resin AmideModerate AcidSynthesis of peptide amides.[3]
2-Chlorotrityl Chloride Resin Carboxylic AcidVery High AcidSynthesis of protected peptide fragments; minimizes racemization of C-terminal Cys and His.[10]
Table 2: Common Coupling Reagents in Fmoc-SPPS
Reagent ClassExamplesActivation MechanismKey Characteristics
Uronium/Aminium Salts HBTU, HATU, HCTUForms an active ester (e.g., HOBt or HOAt ester).Highly efficient and widely used for standard and difficult couplings.[5][16]
Phosphonium Salts PyBOP, PyAOPForms an active phosphonium ester.Very effective, especially for sterically hindered couplings.[5][16]
Carbodiimides DIC (in combination with an additive like Oxyma or HOBt)Forms an O-acylisourea intermediate which then reacts with the additive.Cost-effective; the use of additives minimizes racemization.[5][16]
Table 3: Common Cleavage Cocktails
Cleavage Cocktail Composition (v/v)Target Residues Requiring Scavengers
TFA / Water / TIS (95:2.5:2.5) General purpose; protects against side reactions with Trp, Met, Tyr.
TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) - "Reagent K" Peptides containing Cys and multiple t-butyl protected residues.
TFA / EDT / TIS / Water (94:2.5:1:2.5) For peptides containing Arg(Pbf) and Cys(Trt).

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has revolutionized the field of peptide science. A thorough understanding of the underlying chemical principles, careful selection of reagents, and meticulous execution of the experimental protocols are paramount for the successful synthesis of high-purity peptides. This guide provides a foundational framework for researchers and professionals to effectively implement Fmoc-SPPS in their drug discovery and development endeavors.

References

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a strategic paradigm shift in therapeutic peptide design. While nature predominantly utilizes L-amino acids for protein synthesis, the selective substitution with their D-enantiomers offers a powerful tool to overcome the intrinsic limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives. This technical guide provides a comprehensive overview of the core features of D-amino acids in peptides, detailing their impact on stability, biological activity, and structure. It further presents detailed experimental methodologies for their synthesis and evaluation, and provides quantitative comparisons to their L-counterparts, empowering researchers to harness the unique advantages of D-amino acid chemistry in the development of next-generation peptide therapeutics.

The Stereochemical Keystone: Core Features of D-Amino Acid Incorporation

The fundamental difference between L- and D-amino acids lies in their stereochemistry; they are non-superimposable mirror images, or enantiomers, of each other.[1][2] This seemingly subtle distinction has profound consequences for the properties of peptides into which they are incorporated.

Enhanced Proteolytic Stability

The most significant and widely exploited advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[3][4][5] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[4] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a suitable substrate for these enzymes, leading to a dramatically increased half-life in biological fluids.[4][5]

Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide.[4] This can, in turn, modulate its binding affinity and selectivity for its target receptor.[6] In some instances, this conformational change can lead to a more favorable interaction with the receptor, resulting in "superagonists" with enhanced potency.[6] Conversely, it can also lead to decreased binding or even a shift from agonist to antagonist activity. The precise effect is highly dependent on the position of the substitution and the specific D-amino acid used.

A powerful technique to identify high-affinity D-peptide binders for native L-protein targets is mirror-image phage display .[5] In this method, a phage display library of L-peptides is screened against a chemically synthesized D-enantiomer of the target protein. The identified L-peptide sequence is then synthesized with D-amino acids, which, due to chiral reciprocity, will bind to the natural L-target with high affinity.[5]

Structural Perturbations

The incorporation of D-amino acids can induce significant changes in the secondary structure of peptides. Depending on the sequence context and the position of the D-amino acid, it can either stabilize or disrupt canonical secondary structures like α-helices and β-sheets. For example, a D-amino acid can promote the formation of a β-turn, a common secondary structure motif that is crucial for the bioactivity of many peptides. Conversely, introducing a D-amino acid into an α-helix can be disruptive.

Reduced Immunogenicity

As D-peptides are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells via the major histocompatibility complex (MHC). This can potentially lead to a reduced immunogenic response compared to their L-peptide counterparts.

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-enantiomers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables provide a summary of comparative data from various studies.

Table 1: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides

Peptide/AnalogL-Amino Acid VariantD-Amino Acid VariantStability ConditionOutcomeReference
MUC2 epitope peptideTPTPTGTQTPTtptPTGTQTptHuman SerumD-flanked peptide showed significantly increased half-life.[7]
Antimicrobial PeptideKKVVFKVKFKK (all L)Various D-substitutionsSerumD-amino acid substitutions greatly improved stability.[4]
Antitumor Peptide RDP215RDP215 (all L)9D-RDP215 (D-variant)Fetal Bovine & Human SerumD-variant exhibited enhanced stability.[3][8]
Pep05 (AMP)KRLFKKLLKYLRKF (all L)DP06 (all D-Lys/Arg)Trypsin & PlasmaDP06 displayed remarkable stability.[1]

Table 2: Comparative Biological Activity of L- and D-Amino Acid-Containing Peptides

Peptide/AnalogL-Amino Acid Variant IC50/KdD-Amino Acid Variant IC50/KdTarget/AssayOutcomeReference
MUC2 epitope peptideIC50: 60 µmol/dm³IC50: 392-792 µmol/dm³ (N-terminal D-sub)Antibody BindingN-terminal D-substitution weakened binding.[7]
β-casomorphin analog-High µ-binding affinityOpiate Receptor BindingD-Pro substitution enhanced µ-receptor affinity and selectivity.[6]
Antitumor Peptide RDP215LC50: 4.7 µM (SBcl-2)LC50: 1.8 µM (SBcl-2)Melanoma & Glioblastoma cellsD-variant showed increased cancer specificity and toxicity.[8]
PMIγ-Kd: 52.8 nMMDM2 BindingD-peptide acts as a potent antagonist.[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Chemical synthesis is the primary method for producing peptides containing D-amino acids.[7] Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient approach.

Principle: The peptide is assembled in a stepwise manner on an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing and filtration.

Detailed Methodology (Fmoc/tBu Strategy):

  • Resin Selection and Swelling:

    • Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Fmoc Deprotection:

    • Remove the N-terminal Fmoc protecting group using a 20% solution of piperidine in DMF. This is typically a rapid reaction (5-15 minutes).

    • Wash the resin extensively with DMF to remove piperidine.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid (L or D) in the desired sequence.

  • Cleavage and Deprotection:

    • Once the peptide sequence is complete, wash the resin with DCM and dry it.

    • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

    • The cleavage reaction is usually carried out for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide from the TFA solution by adding it to cold diethyl ether.

    • Collect the crude peptide by centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protease Stability Assay

Principle: This assay evaluates the resistance of a peptide to enzymatic degradation by incubating it with a specific protease or a complex biological fluid like serum, and then quantifying the amount of intact peptide remaining over time.

Detailed Methodology:

  • Peptide and Protease Preparation:

    • Prepare stock solutions of the L- and D-amino acid-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) or use human serum.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution or serum to the desired final concentrations.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately stop the enzymatic reaction by adding a quenching solution, such as an equal volume of 1% TFA or by precipitating the proteins with acetonitrile.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitated proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the amount of intact peptide remaining.

    • The peak area of the intact peptide is integrated at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t₁/₂) of the peptide under the assay conditions by fitting the data to a first-order decay model.

Receptor Binding Assay

Principle: This assay measures the ability of a peptide to bind to its specific receptor, often by competing with a labeled ligand (e.g., a radiolabeled or fluorescently labeled version of the natural ligand).

Detailed Methodology (Competitive Radioligand Binding Assay):

  • Preparation of Cell Membranes or Recombinant Receptors:

    • Prepare a source of the target receptor, such as cell membranes from a cell line overexpressing the receptor or purified recombinant receptor.

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide (L- or D-variant).

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known ligand).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The receptor and bound ligand are retained on the filter.

  • Washing:

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor peptide concentration.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant), which reflects the affinity of the test peptide for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Concepts with Graphviz

L- vs. D-Amino Acid Stereochemistry

Caption: Fischer projections of L- and D-amino acids as non-superimposable mirror images.

Mechanism of Enhanced Proteolytic Stability

Proteolytic_Stability cluster_L_Peptide L-Peptide Interaction cluster_D_Peptide D-Peptide Interaction L_Peptide L-Peptide Substrate Binding_L Effective Binding L_Peptide->Binding_L Fits into active site Protease_L Protease Active Site (Stereospecific for L-amino acids) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage D_Peptide D-Peptide Substrate No_Binding Steric Hindrance (No effective binding) D_Peptide->No_Binding Does not fit Protease_D Protease Active Site Protease_D->No_Binding No_Cleavage Resistance to Cleavage No_Binding->No_Cleavage Protease_Assay_Workflow start Start prep Prepare Peptide (L & D) and Protease Solutions start->prep incubate Incubate Peptides with Protease at 37°C prep->incubate sample Take Aliquots at Various Time Points incubate->sample quench Quench Reaction (e.g., with TFA) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze quantify Quantify Intact Peptide analyze->quantify plot Plot % Intact Peptide vs. Time quantify->plot half_life Calculate Half-Life (t½) plot->half_life end End half_life->end

References

Technical Guide: Fmoc-D-Thz-OH for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and the development of novel therapeutics.

Core Compound Data

This compound is a protected form of D-thiazolidine-4-carboxylic acid, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the compound ideal for use in Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration provides resistance to enzymatic degradation, while the thiazolidine ring acts as a conformational constraint and a stable, masked form of cysteine.

ParameterValueReference
CAS Number 198545-89-0[1]
Synonyms Fmoc-D-thiaproline, N-Fmoc-thiazolidine-D-4-carboxylic acid[1]
Molecular Formula C19H17NO4S[1]
Molecular Weight 355.41 g/mol [1]
Appearance White crystalline powder
Purity Typically ≥98% (HPLC)
Storage Store at 2-8°C

Prominent Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

  • Aapptec[1]

  • Advanced ChemTech

  • Bachem[2]

  • Chem-Impex

  • Creative Peptides

Applications in Research and Drug Development

This compound is a valuable building block in peptide chemistry for several key reasons:

  • Enhanced Stability : The D-amino acid configuration confers resistance to cleavage by proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of peptide-based drugs.

  • Conformational Rigidity : The thiazolidine ring restricts the conformational freedom of the peptide backbone. This is a powerful tool in rational drug design to lock a peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

  • Masked Cysteine Residue : The thiazolidine ring can be considered a stable, protected form of a cysteine residue. The ring can be opened under specific conditions post-synthesis to reveal a free thiol group, which can then be used for disulfide bridging, ligation, or conjugation.[3]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is provided below.

General Protocol for Fmoc-SPPS

This protocol outlines the key steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
  • Drain the piperidine solution.
  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.[4]
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The specific cocktail may vary depending on the amino acid composition of the peptide.
  • After 2-4 hours, filter the resin and precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Start: Resin Support Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Couple Fmoc-AA-OH (e.g., this compound) + Coupling Reagents Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Chain Elongation Repeat->Deprotect Cleave 4. Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Purify 5. Purify Peptide (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, optimization of coupling and cleavage conditions may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal procedures.

References

The Thiazole Shield: A Technical Guide to the Theoretical Advantages of Incorporating D-Thiazolylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics represents a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent limitations of their natural counterparts. Among these, D-Thiazolylalanine (D-Thz), a chiral amino acid featuring a thiazole moiety, presents a compelling set of theoretical advantages. This in-depth technical guide explores the core benefits of integrating D-Thz into peptide scaffolds, focusing on enhanced stability, conformational rigidity, and the potential for improved biological activity.

Core Theoretical Advantages

The introduction of D-Thz into a peptide sequence is predicated on two primary strategic advantages: the inherent properties of D-amino acids and the unique characteristics of the thiazole ring.

  • Enhanced Proteolytic Resistance: Peptides composed of L-amino acids are rapidly degraded by proteases in the body, severely limiting their therapeutic window. The substitution with D-amino acids, including D-Thz, renders the peptide bonds adjacent to the D-amino acid resistant to cleavage by most endogenous proteases.[1][2] This "stereochemical shield" significantly increases the peptide's in vivo half-life, a critical factor for developing effective therapeutics.[3]

  • Conformational Constraint: The planar and aromatic nature of the thiazole ring in D-Thz imposes significant conformational constraints on the peptide backbone.[4] This rigidity can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor and potentially increasing binding affinity and specificity.

  • Improved Receptor Interactions: The thiazole ring itself can participate in favorable interactions with biological targets. As a bioisostere for other aromatic or heterocyclic systems, it can engage in π-π stacking, hydrogen bonding, or hydrophobic interactions within a receptor's binding pocket, contributing to overall binding affinity.

  • Modulation of Physicochemical Properties: The incorporation of D-Thz can influence the solubility, lipophilicity, and other physicochemical properties of the peptide, which can be fine-tuned to optimize its pharmacokinetic and pharmacodynamic profile.

Quantitative Data on the Impact of D-Amino Acid and Thiazole Incorporation

While specific quantitative data for D-Thiazolylalanine is limited in publicly available literature, the following tables summarize the expected impact based on studies of peptides containing D-amino acids and thiazole moieties. These tables provide a comparative framework for understanding the potential advantages of D-Thz incorporation.

ParameterL-Amino Acid PeptideD-Amino Acid Peptide (Illustrative)Rationale for D-Thz Peptide
Proteolytic Stability (Half-life in serum) Short (minutes to hours)Significantly Longer (hours to days)[2]The D-configuration of D-Thz confers resistance to enzymatic degradation by proteases.[1][3]
Receptor Binding Affinity (Kd) VariablePotentially altered (higher or lower)Conformational rigidity from the thiazole ring may pre-organize the peptide for optimal receptor binding, potentially increasing affinity. However, altered stereochemistry could also lead to steric clashes.[4]
In vivo Efficacy Often limited by rapid clearancePotentially enhanced due to prolonged exposureIncreased stability and potentially higher affinity can lead to a more sustained and potent biological effect.

Table 1: Comparative Biological Properties of L- vs. D-Amino Acid Containing Peptides. This table provides an illustrative comparison of key biological parameters. Actual values are peptide-specific and must be determined empirically.

ParameterPeptide without HeterocyclePeptide with Thiazole MoietyRationale for D-Thz Peptide
Conformational Flexibility HighReduced[4]The planar thiazole ring restricts bond rotation, leading to a more defined three-dimensional structure.
Binding Specificity May exhibit off-target bindingPotentially increasedA more rigid conformation can lead to more specific interactions with the target receptor.
Bioavailability VariableCan be modulatedThe physicochemical properties of the thiazole ring can influence absorption and distribution.

Table 2: Influence of Thiazole Moiety on Peptide Properties. This table highlights the expected changes in peptide characteristics upon the introduction of a thiazole ring, as is present in D-Thz.

Experimental Protocols

The successful incorporation and evaluation of D-Thz in peptides require robust experimental methodologies. The following sections detail key protocols for synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS) of D-Thz-Containing Peptides

Standard Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing unnatural amino acids like D-Thz.

Materials:

  • Fmoc-D-Thz-OH (or appropriately protected derivative)

  • Rink Amide or other suitable resin

  • Standard Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or the next amino acid) and a coupling agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases, such as those found in serum.

Materials:

  • Purified D-Thz-containing peptide and its L-Thz counterpart (as a control)

  • Human or animal serum

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • RP-HPLC system

  • Mass spectrometer

Protocol:

  • Incubation: Incubate a known concentration of the peptide (e.g., 100 µM) in serum (e.g., 90% human serum in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.

  • Centrifugation: Centrifuge the samples to precipitate serum proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is compared to the t=0 time point.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t1/2).

  • Degradation Product Analysis: Analyze the samples by mass spectrometry to identify the cleavage sites in the L-Thz control peptide.

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of the D-Thz-containing peptide for its target receptor.

Materials:

  • D-Thz-containing peptide

  • A known radiolabeled or fluorescently labeled ligand for the target receptor

  • Cells or membranes expressing the target receptor

  • Assay buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

Protocol:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled D-Thz peptide and the receptor preparation.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free labeled ligand. For membrane preparations, this is typically done by rapid filtration through a glass fiber filter. For whole cells, this may involve washing steps.

  • Quantification: Quantify the amount of bound labeled ligand.

  • IC50 Determination: Plot the percentage of specific binding of the labeled ligand as a function of the D-Thz peptide concentration. The concentration of the D-Thz peptide that inhibits 50% of the specific binding of the labeled ligand is the IC50 value.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

Visualizing Workflows and Signaling Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the theoretical impact of D-Thz incorporation on peptide signaling.

Experimental_Workflow_for_DThz_Peptide_Characterization cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability Proteolytic Stability Assay (Serum Incubation) Characterization->Stability Binding Receptor Binding Assay (Competitive Binding) Characterization->Binding Activity Functional Bioassay (e.g., Cell-based Assay) Binding->Activity

Experimental workflow for D-Thz peptide characterization.

DThz_Signaling_Impact cluster_L_peptide L-Thz Peptide cluster_D_peptide D-Thz Peptide L_Peptide L-Thz Peptide L_Receptor Receptor Binding L_Peptide->L_Receptor L_Degradation Rapid Proteolytic Degradation L_Peptide->L_Degradation L_Signal Transient Signaling L_Receptor->L_Signal D_Peptide D-Thz Peptide D_Receptor Receptor Binding D_Peptide->D_Receptor D_Stability Enhanced Stability D_Peptide->D_Stability D_Signal Sustained Signaling D_Receptor->D_Signal D_Stability->D_Receptor Prolonged Availability

Theoretical impact of D-Thz on peptide signaling.

Conclusion

The incorporation of D-Thiazolylalanine into peptides offers a multifaceted approach to enhancing their therapeutic potential. The primary theoretical advantages—increased proteolytic stability and conformational constraint—directly address the major liabilities of natural peptide drug candidates. While further empirical data is needed to fully quantify the benefits for specific peptide sequences, the foundational principles of D-amino acid and heterocyclic amino acid chemistry provide a strong rationale for the exploration of D-Thz as a valuable building block in modern peptide drug discovery. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to design, synthesize, and evaluate novel D-Thz-containing peptides with improved pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis Coupling of Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) is a proline analogue and a valuable building block in the synthesis of peptidomimetics and other modified peptides. The incorporation of this non-proteinogenic amino acid can introduce conformational constraints and novel functionalities into peptide sequences. However, its D-configuration and sterically hindered nature, owing to the thiazolidine ring, present unique challenges in solid-phase peptide synthesis (SPPS). This document provides a comprehensive protocol and application notes for the efficient coupling of this compound, ensuring high yield and purity of the final peptide.

The successful incorporation of sterically hindered amino acids is highly dependent on the choice of coupling reagents and reaction conditions. Standard coupling protocols may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, optimized strategies are crucial for overcoming these challenges.

Challenges in Coupling this compound

The primary difficulties in the coupling of this compound stem from:

  • Steric Hindrance: The rigid, cyclic structure of the thiazolidine ring, combined with the D-configuration, physically impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

  • Potential for Racemization: As with many D-amino acids, there is a risk of epimerization at the alpha-carbon during the activation step, particularly under harsh basic conditions.

  • Slower Reaction Kinetics: Due to steric hindrance, the coupling reaction is often slower compared to standard proteinogenic amino acids, necessitating longer reaction times or more potent reagents.

Recommended Coupling Strategies

To address these challenges, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Uronium/aminium salt-based reagents such as HATU, HCTU, or COMU, and phosphonium salt reagents like PyBOP are highly effective for coupling sterically hindered amino acids.

  • Optimized Reaction Conditions: Extended coupling times or "double coupling" procedures are often necessary to drive the reaction to completion.

  • Careful Selection of Base: The use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard. However, to minimize racemization, a weaker base such as 2,4,6-collidine can be employed.

  • Use of Racemization Suppressants: Additives like OxymaPure® or HOAt can be used in conjunction with carbodiimide-based coupling reagents to enhance reaction rates and minimize racemization.

Experimental Protocols

This section details the recommended protocol for the manual coupling of this compound in Fmoc-based SPPS. The protocol assumes a starting resin with a free N-terminal amine.

Materials and Reagents
  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Coupling reagent (e.g., HATU, HCTU, PyBOP)

  • Solid support (e.g., Rink Amide resin, Wang resin) with the peptide chain

  • Nitrogen for agitation

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the fulvene adduct.

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

Protocol 2: Coupling of this compound

This protocol outlines the coupling using HATU, a highly effective reagent for hindered amino acids.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the vial.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture with nitrogen bubbling for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.

  • Monitoring the Coupling:

    • After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and then with DCM (3 x 1 min).

Protocol 3: Double Coupling (if necessary)

If the Kaiser test after the initial coupling is positive (blue beads), a second coupling is recommended.

  • Drain and Wash: Drain the initial coupling solution and wash the resin with DMF (3 x 1 min).

  • Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 2 and add it to the resin.

  • Second Coupling Reaction: Agitate the reaction mixture for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin as described in Protocol 2.

Protocol 4: Capping of Unreacted Amines

If the coupling remains incomplete after double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the next amino acid.

Data Presentation

The following tables summarize the recommended molar equivalents and provide a comparison of common coupling reagents for this compound. These are representative values and may require optimization based on the specific peptide sequence.

Table 1: Recommended Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)SolventNotes
This compound3.0 - 5.0DMFA higher excess is recommended to drive the reaction to completion due to steric hindrance.
Coupling Reagent2.9 - 4.9DMFThe equivalents should be slightly less than the amino acid to avoid side reactions.
Base (DIPEA)6.0 - 10.0DMFActs as an organic base to facilitate the activation and coupling reaction.
Base (Collidine)6.0 - 10.0DMFA less basic alternative to DIPEA, recommended for minimizing the risk of racemization.

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/Aminium SaltHighly reactive, fast kinetics, low racemization potential.Higher cost.
HCTU Uronium/Aminium SaltVery efficient and fast, good solubility.Can be slightly more prone to racemization than HATU under certain conditions.
PyBOP Phosphonium SaltExcellent for hindered couplings, avoids guanidinylation side reactions.Byproducts can sometimes be difficult to remove.
DIC/OxymaPure® CarbodiimideCost-effective, OxymaPure® acts as an excellent catalyst and racemization suppressant.Generally slower kinetics compared to onium salts.

Visualizations

The following diagrams illustrate the key workflows and chemical principles involved in the coupling of this compound.

SPPS_Cycle Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Peptide-Resin (H2N-AA)n Washing1->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Activation This compound Activation (Coupling Reagent + Base) Activation->Coupling Kaiser_Test1 Kaiser Test (Positive) Coupling->Kaiser_Test1 Incomplete Kaiser_Test2 Kaiser Test (Negative) Coupling->Kaiser_Test2 Washing2 DMF/DCM Wash Next_Cycle Peptide-Resin (Fmoc-D-Thz-AA)n Washing2->Next_Cycle Double_Coupling Double Coupling Kaiser_Test1->Double_Coupling Kaiser_Test2->Washing2 Double_Coupling->Kaiser_Test2

Caption: Standard Fmoc-SPPS cycle for the incorporation of this compound.

Activation_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_products Coupling Fmoc_AA This compound Activated_Ester O-Acyl-isourea (Active Ester) Fmoc_AA->Activated_Ester HATU HATU HATU->Activated_Ester Base DIPEA Base->Activated_Ester New_Peptide_Bond Fmoc-D-Thz-Peptide-Resin Activated_Ester->New_Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: Simplified activation and coupling mechanism using HATU.

Troubleshooting_Workflow Start Initial Coupling of this compound Kaiser_Test Kaiser Test Start->Kaiser_Test Negative Coupling Complete Proceed to next cycle Kaiser_Test->Negative Negative Positive Incomplete Coupling Kaiser_Test->Positive Positive Double_Couple Perform Double Coupling Positive->Double_Couple Kaiser_Test2 Kaiser Test Double_Couple->Kaiser_Test2 Negative2 Coupling Complete Proceed to next cycle Kaiser_Test2->Negative2 Negative Positive2 Still Incomplete Kaiser_Test2->Positive2 Positive Capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) Positive2->Capping Proceed Proceed to next cycle Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Application Notes and Protocols for Fmoc Deprotection of D-Thiazolidine-4-carboxylic Acid (D-Thz) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-Thiazolidine-4-carboxylic acid (D-Thz), into peptide sequences is a critical strategy in modern drug discovery and development. D-Thz residues, which can be considered as protected cysteine analogs, offer unique conformational constraints and potential for post-synthetic modifications. The successful synthesis of peptides containing D-Thz using Fmoc-based solid-phase peptide synthesis (SPPS) hinges on efficient and clean removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group at each cycle.

These application notes provide a detailed standard operating procedure for the Fmoc deprotection of D-Thz residues. While a standard 20% piperidine in DMF solution is generally effective, careful consideration of potential side reactions, such as epimerization and thiazolidine ring stability, is crucial. This document outlines the recommended protocol, methods for monitoring deprotection efficiency, and strategies to mitigate potential side reactions.

Materials and Reagents

  • Fmoc-D-Thz-OH loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Optional, for challenging deprotections)

  • Reagents for monitoring (e.g., UV-Vis spectrophotometer, HPLC system)

  • Standard SPPS reaction vessel and shaker

Experimental Protocols

Standard Fmoc Deprotection Protocol for D-Thz Residues

This protocol is recommended for the routine deprotection of the Fmoc group from D-Thz residues during SPPS.

  • Resin Swelling: Swell the Fmoc-D-Thz-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.

  • Drain and Second Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and continue to agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a qualitative or quantitative test (see section 4) to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.

Alternative Deprotection for Potentially Hindered Sequences

For sequences where aggregation may hinder deprotection, a stronger base cocktail can be considered. However, this should be used with caution due to the increased risk of side reactions.

  • Prepare Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF.

  • Deprotection: Treat the resin with the DBU/piperidine solution for 2 x 5 minutes.

  • Washing: Thoroughly wash the resin with DMF as described in the standard protocol.

Monitoring of Deprotection

Consistent and complete Fmoc deprotection is critical for the synthesis of high-quality peptides. The following methods are recommended for monitoring the deprotection of D-Thz residues.

UV-Vis Spectrophotometric Quantification

The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that absorbs strongly at approximately 301 nm.

  • Collect the filtrate from the second deprotection step.

  • Dilute a small aliquot of the filtrate with 20% piperidine in DMF.

  • Measure the absorbance at 301 nm against a blank of 20% piperidine in DMF.

  • The concentration of the adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹), allowing for the quantification of Fmoc group removal.

High-Performance Liquid Chromatography (HPLC) Analysis

A small aliquot of the peptide can be cleaved from the resin, deprotected, and analyzed by RP-HPLC to assess the purity and identify any potential side products. This is particularly important for identifying epimerization.

  • Cleave a small sample of the peptide-resin.

  • Dissolve the cleaved peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analyze the sample by RP-HPLC, monitoring at 214 nm or 220 nm. The appearance of a new peak with the same mass as the desired product may indicate epimerization.

Potential Side Reactions and Mitigation Strategies

The thiazolidine ring in D-Thz is structurally related to cysteine, making it susceptible to certain base-catalyzed side reactions.

Epimerization

The α-carbon of the D-Thz residue is susceptible to epimerization under basic conditions, leading to the formation of the L-Thz diastereomer.

  • Mitigation:

    • Minimize Deprotection Time: Use the shortest effective deprotection time. Monitor the reaction to avoid prolonged exposure to the basic conditions.

    • Lower Piperidine Concentration: In some cases, a lower concentration of piperidine (e.g., 10%) may reduce the rate of epimerization, although this may require longer reaction times.

    • Alternative Bases: For particularly sensitive sequences, consider the use of 2% DBU as an alternative to piperidine, as it has been shown to reduce epimerization in some thioamide-containing peptides.[1]

Thiazolidine Ring Instability

Although generally stable, there is a potential for the thiazolidine ring to undergo ring-opening or other modifications under strongly basic conditions over extended periods.

  • Mitigation:

    • Strict Adherence to Protocol: Avoid excessively long exposure to the deprotection solution.

    • Thorough Washing: Ensure all residual base is removed by thorough washing after deprotection.

    • Characterization: Use mass spectrometry to confirm the integrity of the D-Thz residue in the final peptide product.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the Fmoc deprotection of D-Thz residues. It is important to note that optimal conditions may vary depending on the specific peptide sequence and resin.

ParameterStandard ProtocolAlternative ProtocolExpected OutcomePotential Issues
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU, 2% (v/v) Piperidine in DMF>99% Fmoc removalEpimerization, Ring Instability
Reaction Time 3-5 min, then 15-20 min2 x 5 minComplete deprotectionIncomplete deprotection if time is too short
Monitoring (UV-Vis) A₃₀₁ of filtrate correlates to resin loadingA₃₀₁ of filtrate correlates to resin loadingQuantitative confirmation of deprotection-
Purity (HPLC) Main peak corresponding to desired peptideMain peak corresponding to desired peptideHigh purity crude peptideAppearance of diastereomeric peaks

Visual Workflow and Signaling Pathway Diagrams

Experimental Workflow for Fmoc Deprotection of D-Thz

Fmoc_Deprotection_Workflow Resin Fmoc-D-Thz-Peptide-Resin Swell Swell in DMF (30-60 min) Resin->Swell Deprotection1 Add 20% Piperidine/DMF (3-5 min) Swell->Deprotection1 Deprotection2 Add fresh 20% Piperidine/DMF (15-20 min) Deprotection1->Deprotection2 Wash Wash with DMF (5-7 times) Deprotection2->Wash Monitor Monitoring (UV-Vis or HPLC) Wash->Monitor Monitor->Deprotection2 Incomplete NextStep Proceed to Next Coupling Step Monitor->NextStep Deprotection Complete

Caption: Workflow for the Fmoc deprotection of a D-Thz residue in SPPS.

Logical Relationship of Potential Side Reactions

Side_Reactions Deprotection Fmoc Deprotection (Basic Conditions) Desired Desired Deprotected D-Thz Peptide Deprotection->Desired Main Reaction Path Epimerization Epimerization (L-Thz formation) Deprotection->Epimerization Side Reaction RingOpening Thiazolidine Ring Opening Deprotection->RingOpening Potential Side Reaction

Caption: Potential side reactions during Fmoc deprotection of D-Thz residues.

References

Application Notes and Protocols: Choosing the Right Resin for Fmoc-D-Thz-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) is a constrained analog of cysteine, and its inclusion in peptide synthesis can impart unique structural features. The successful solid-phase synthesis of peptides containing this compound is critically dependent on the initial loading of this sterically hindered amino acid onto a solid support. This document provides a detailed guide to selecting the appropriate resin and optimized protocols for the efficient loading of this compound.

The choice of resin—primarily between Wang, 2-Chlorotrityl chloride (2-CTC), and Merrifield resins—significantly impacts loading efficiency, potential side reactions, and the conditions required for final peptide cleavage. This guide presents a comparative analysis of these resins, detailed experimental protocols for loading and cleavage, and troubleshooting advice to facilitate the successful synthesis of peptides containing D-thiazolidine-4-carboxylic acid.

Resin Selection Criteria

The selection of a suitable resin for the immobilization of this compound is governed by several factors, primarily related to the steric hindrance of the amino acid and the desired C-terminal functionality of the final peptide.

dot

ResinSelection cluster_conditions Key Considerations for this compound Start Desired C-Terminal CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Amide Amide Start->Amide Wang Wang Resin CarboxylicAcid->Wang Standard TFA Cleavage CTC 2-CTC Resin CarboxylicAcid->CTC Mild Acid Cleavage (Protected Fragments) Merrifield Merrifield Resin CarboxylicAcid->Merrifield Strong Acid Cleavage (HF) (Primarily for Boc chemistry) RinkAmide Rink Amide Resin (Not covered in detail) Amide->RinkAmide StericHindrance Steric Hindrance of D-Thz Wang->StericHindrance AcidLability Acid Lability of Linker Wang->AcidLability CTC->StericHindrance CTC->AcidLability Merrifield->StericHindrance Merrifield->AcidLability

Caption: Resin selection guide for this compound.

Comparison of Resins for this compound Loading

Due to the sterically hindered nature of this compound, achieving high loading efficiency can be challenging. The choice of resin and coupling method is therefore critical. Below is a summary of commonly used resins, with quantitative data estimated from protocols for other sterically hindered amino acids, as specific data for this compound is not widely published.

Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Recommended Loading Conditions for this compoundCleavage ConditionsAdvantagesDisadvantages
Wang Resin p-Alkoxybenzyl alcohol0.3 - 1.0DIC/DMAP (catalytic), MSNT/MeImTFA/scavengers (e.g., 95:2.5:2.5 TFA/H₂O/TIS)Good stability, cost-effective.Risk of racemization with some methods; requires strong acid for cleavage.
2-Chlorotrityl chloride (2-CTC) Resin 2-Chlorotrityl0.4 - 1.6DIPEA in DCMVery mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)High loading efficiency for hindered amino acids[1][2]; mild cleavage preserves side-chain protecting groups.Moisture sensitive; higher cost.
Merrifield Resin Chloromethyl0.5 - 2.0Cesium salt methodStrong acid (e.g., HF)High loading capacity.Harsh cleavage conditions, generally not preferred for Fmoc-SPPS.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the loading of this compound onto Wang and 2-CTC resins, capping of unreacted sites, and subsequent cleavage of the peptide.

dot

ExperimentalWorkflow cluster_loading Resin Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Deprotection ResinSwell 1. Resin Swelling (DCM or DMF) AA_Activation 2. This compound Activation ResinSwell->AA_Activation Coupling 3. Coupling to Resin AA_Activation->Coupling Capping 4. Capping (Acetic Anhydride/DIPEA) Coupling->Capping WashDry 5. Washing and Drying Capping->WashDry LoadingDet 6. Determine Loading (Fmoc Release Assay) WashDry->LoadingDet FmocDeprotection 7. Fmoc Deprotection (Piperidine/DMF) LoadingDet->FmocDeprotection NextAACoupling 8. Couple Next Fmoc-Amino Acid FmocDeprotection->NextAACoupling Repeat Repeat Steps 7 & 8 NextAACoupling->Repeat Repeat->FmocDeprotection Cleavage 9. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation 10. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 11. Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-SPPS.

Protocol 1: Loading of this compound onto Wang Resin

This protocol is designed to achieve a high loading of the sterically hindered this compound onto Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) (Optional, but recommended to minimize racemization)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10-15 mL) in a suitable reaction vessel for 1-2 hours with gentle agitation.

  • Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the initial resin substitution) and HOBt (2-4 equivalents, if used) in a minimal amount of DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated this compound solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Hydroxyl Groups: Suspend the resin in a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DCM (10 mL). Agitate the mixture for 1-2 hours at room temperature.

  • Final Washing and Drying: Filter the capped resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum to a constant weight.

  • Determination of Loading: Accurately determine the loading of the resin using the Fmoc-release method (see Protocol 3).

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol leverages the high reactivity of 2-CTC resin for efficient loading of sterically hindered amino acids under mild conditions.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous, peptide synthesis grade

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin's substitution capacity) in anhydrous DCM. Add DIPEA (2.0-3.0 equivalents).

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping of Unreacted Chloride Groups: Add MeOH (0.8 mL per gram of resin) to the reaction vessel and agitate for 30 minutes to cap any unreacted chlorotrityl groups.[4]

  • Washing and Drying: Filter the resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally MeOH (3 x 10 mL). Dry the resin under vacuum to a constant weight.

  • Determination of Loading: Determine the final loading of the resin using the Fmoc-release method (see Protocol 3).

Protocol 3: Determination of Resin Loading by Fmoc-Release Assay

This spectrophotometric method is used to quantify the amount of Fmoc-amino acid loaded onto the resin.

Materials:

  • This compound loaded resin (dried)

  • 20% (v/v) Piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

  • Accurately weigh approximately 2-5 mg of the dried, loaded resin into a small vial.

  • Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF to the vial.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Allow the resin to settle and take a known aliquot (e.g., 100 µL) of the supernatant.

  • Dilute the aliquot with a known volume of DMF (e.g., dilute to a final volume of 10 mL).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)

    The extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

Protocol 4: Cleavage of Peptides Containing D-Thz from Resin

The thiazolidine ring is reported to be stable to standard TFA cleavage conditions.[5] A standard cleavage cocktail is generally sufficient.

Materials:

  • Peptide-loaded resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail. A standard "Reagent K" type cocktail is recommended for peptides with sensitive residues: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). For simpler peptides without other sensitive residues, a mixture of TFA/TIS/Water (95:2.5:2.5) can be used.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the filtrate volume) of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Loading Efficiency Incomplete swelling of the resin.Ensure adequate swelling time and appropriate solvent.
Steric hindrance of this compound.Use a more reactive resin like 2-CTC. Increase the equivalents of amino acid and coupling reagents. Extend the reaction time.
Deactivated resin (especially 2-CTC due to moisture).Use anhydrous solvents and handle the resin under an inert atmosphere.
Racemization (primarily with Wang resin) Use of strong base (DMAP) for extended periods.Minimize the amount of DMAP and the reaction time. Include HOBt in the activation step.
Incomplete Cleavage Insufficient cleavage time or weak acid cocktail.Extend the cleavage time. For Merrifield resin, ensure HF is used.
Side Reactions During Cleavage Cationic species reacting with sensitive residues.Ensure the use of appropriate scavengers in the cleavage cocktail.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the judicious selection of the solid support and the optimization of loading conditions. For syntheses where the final product is a peptide acid, 2-Chlorotrityl chloride resin is often the preferred choice due to its high reactivity and the mild conditions required for cleavage, which are particularly beneficial when synthesizing protected peptide fragments. Wang resin offers a cost-effective alternative, though careful optimization of the coupling protocol is necessary to achieve satisfactory loading and minimize racemization. Merrifield resin is generally not recommended for modern Fmoc-based peptide synthesis due to the harsh cleavage conditions required. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools to efficiently and successfully synthesize peptides containing the unique D-thiazolidine-4-carboxylic acid residue.

References

Application Notes and Protocols for Fmoc-D-Thz-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) is a cysteine surrogate utilized in solid-phase peptide synthesis (SPPS) to introduce a protected cysteine residue. The thiazolidine ring serves as a stable protecting group for the cysteine backbone, which can be cleaved under acidic conditions post-synthesis to reveal the free thiol. The incorporation of this sterically hindered amino acid derivative into a growing peptide chain requires careful selection of activation methods to ensure high coupling efficiency and minimize side reactions, such as epimerization. This document provides a comprehensive overview of common activation methods, their relative performance, and detailed experimental protocols for the successful coupling of this compound.

Principles of Activation

The activation of the carboxylic acid of this compound is essential for its reaction with the N-terminal amine of the peptide chain. This is typically achieved by converting the carboxylic acid into a more reactive species. The most common classes of activating agents used in Fmoc-SPPS are aminium/uronium salts, phosphonium salts, and carbodiimides used in conjunction with additives.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These reagents react with the Fmoc-amino acid to form a highly reactive O-acylisourea or an active ester intermediate. They are known for their high reactivity, leading to rapid coupling times and high yields, particularly for sterically hindered amino acids.[1]

  • Phosphonium Salts (e.g., PyBOP): Similar to aminium salts, phosphonium reagents like PyBOP activate the carboxylic acid to form a reactive intermediate. PyBOP is recognized for its efficiency and low propensity for racemization.[1]

  • Carbodiimides (e.g., DIC) with Additives (e.g., HOBt, OxymaPure): Diisopropylcarbodiimide (DIC) is a cost-effective activating agent that, when combined with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure, forms an active ester that readily reacts with the amine. This method is widely used but may require longer reaction times for challenging couplings.[2]

Data Presentation: Comparison of Activation Methods

While direct quantitative comparative studies for this compound are not extensively available in the literature, the following table summarizes the expected performance of common coupling reagents based on data for other sterically hindered amino acids and general principles of SPPS.

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15 - 45>99>95Very Low
HBTU Aminium/Uronium Salt20 - 60>98>95Low
HCTU Aminium/Uronium Salt15 - 45>99>95Very Low
PyBOP Phosphonium Salt30 - 120>98>95Low
DIC/HOBt Carbodiimide/Additive60 - 180>95>90Low

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound using various activation methods. These protocols assume a standard Fmoc-based strategy on a rink amide resin.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, particularly for sterically hindered residues like this compound.

Materials:

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equiv.) and HATU (2.9 equiv.) in a minimal amount of DMF. Add DIPEA (6 equiv.) to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Coupling using PyBOP

This protocol offers a robust and efficient alternative to aminium-based reagents.

Materials:

  • This compound (3 equivalents)

  • PyBOP (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equiv.) and PyBOP (3 equiv.) in a minimal amount of DMF. Add DIPEA (6 equiv.) to the solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-90 minutes.

  • Monitoring the Reaction: Use the Kaiser test to confirm complete coupling.

  • Washing: After a negative Kaiser test, wash the resin as described in step 7 of Protocol 1.

  • Proceed to the next cycle.

Protocol 3: Coupling using DIC/HOBt

A cost-effective method suitable for many couplings, though potentially requiring longer reaction times for this compound.

Materials:

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • 20% Piperidine in DMF (v/v)

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equiv.) and HOBt (3 equiv.) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin. Then, add DIC (3 equiv.) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. Due to the potentially slower kinetics, more frequent monitoring may be necessary.

  • Washing: Once the coupling is complete, wash the resin as described in step 7 of Protocol 1.

  • Proceed to the next cycle.

Potential Side Reactions and Considerations

  • Epimerization: While generally low with modern coupling reagents, the risk of epimerization of the D-Thz residue to the L-isomer exists, especially with prolonged coupling times or the use of excess base.[3] Using pre-activation and minimizing reaction times can help mitigate this risk.

  • Stability of the Thiazolidine Ring: The thiazolidine ring is generally stable to the conditions of Fmoc-SPPS, including repeated treatments with piperidine and the acidic conditions of cleavage from most resins (e.g., TFA).[3] Studies have shown no decomposition of an N-terminal Thz group during activation steps.[3]

  • Steric Hindrance: Due to its bulky nature, this compound may require longer coupling times or the use of more potent activating agents like HATU or HCTU to achieve complete coupling. In difficult cases, a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.

Visualizations

G General Workflow for this compound Coupling Resin Peptide-Resin (N-terminal amine protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of this compound (Coupling Reagent + Base in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Proceed to next cycle or Final Cleavage Wash2->NextCycle

Caption: A generalized workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.

G Activation Mechanism with Aminium Salt (e.g., HATU) Fmoc_AA This compound Active_Ester Activated Intermediate (O-acylisourea or Active Ester) Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Fmoc-D-Thz-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Simplified signaling pathway for the activation of this compound using an aminium salt reagent like HATU.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Thz-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Thz-OH, the N-α-Fmoc-protected form of D-Thiazolidine-4-carboxylic acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a protected D-cysteine residue. The thiazolidine ring provides stable protection for the sulfhydryl group of cysteine, which is compatible with the standard conditions of Fmoc-based peptide synthesis. This stability prevents undesirable side reactions, such as disulfide bond formation, during chain elongation. Subsequent to peptide assembly, the thiazolidine ring can be selectively opened to reveal the free thiol of the D-cysteine residue, enabling site-specific modifications, cyclization, or native chemical ligation.

These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence, a comparison of common coupling reagents, and methods for the post-synthetic deprotection of the thiazolidine ring.

Chemical Structure of this compound

SPPS_Workflow start Start with Fmoc-deprotected peptide-resin swell Swell resin in DMF start->swell deprotection Fmoc Deprotection: 20% Piperidine in DMF swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling: This compound Coupling Reagent Base in DMF wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping (if required) kaiser_test->capping Positive next_cycle Proceed to next cycle or final cleavage kaiser_test->next_cycle Negative capping->next_cycle

Application Notes and Protocols for Cleavage of Peptides Containing D-Thiazolylalanine (D-Thz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a variety of scavengers to prevent side reactions.[1][2][3] The choice of this "cleavage cocktail" is dictated by the amino acid composition of the peptide, as certain residues are susceptible to modification under harsh acidic conditions.[2]

D-Thiazolylalanine (D-Thz), a non-proteinogenic amino acid containing a thiazole ring, is increasingly incorporated into therapeutic peptide candidates to enhance biological activity and metabolic stability. The thiazole moiety is generally stable; however, the selection of an appropriate cleavage cocktail is crucial to ensure the integrity of the final peptide product and to minimize potential side reactions involving other sensitive amino acids in the sequence.

This document provides a detailed guide for selecting and implementing a cleavage cocktail for peptides containing D-Thz, along with experimental protocols and troubleshooting advice.

Selecting the Appropriate Cleavage Cocktail

The optimal cleavage cocktail for a D-Thz-containing peptide depends on the presence of other sensitive amino acid residues in the sequence. While the thiazole ring of D-Thz is relatively stable, other residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) require specific scavengers to prevent alkylation, oxidation, or other modifications by reactive cationic species generated during cleavage.[2]

Decision Workflow for Cleavage Cocktail Selection

The following workflow can be used to determine the most suitable cleavage cocktail for your D-Thz-containing peptide.

Cleavage_Cocktail_Selection start Start: Peptide Sequence with D-Thz check_sensitive Does the peptide contain other sensitive residues (Trp, Met, Cys, Tyr)? start->check_sensitive no_sensitive Use Standard Cocktail (e.g., Reagent B) check_sensitive->no_sensitive No yes_sensitive Use a Broad-Spectrum Cocktail (e.g., Reagent K) check_sensitive->yes_sensitive Yes optimize Optimize cleavage time and scavenger concentration for best results. no_sensitive->optimize check_met_ox Is Met oxidation a major concern? yes_sensitive->check_met_ox reagent_h Consider Reagent H check_met_ox->reagent_h Yes check_met_ox->optimize No reagent_h->optimize end End: Cleaved Peptide optimize->end

Caption: Decision workflow for selecting a cleavage cocktail.

Common Cleavage Cocktails

The following table summarizes common cleavage cocktails suitable for a range of peptide sequences. For peptides containing D-Thz, starting with Reagent K is a robust approach, especially if other sensitive residues are present.

Reagent NameCompositionRecommended Use
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)For peptides without highly sensitive residues like Cys or Met. Effective for scavenging trityl groups.[2]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A general-purpose, robust cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[2][4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of Met residues.[2]

Experimental Protocols

The following are detailed protocols for peptide cleavage. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as TFA is highly corrosive.

General Peptide Cleavage and Precipitation Workflow

Cleavage_Workflow start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail to Resin start->add_cocktail incubate Incubate at Room Temperature (1-3 hours) add_cocktail->incubate filter Filter to Separate Resin incubate->filter wash_resin Wash Resin with TFA filter->wash_resin combine Combine Filtrates wash_resin->combine precipitate Precipitate Peptide in Cold Diethyl Ether combine->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end End: Purify via HPLC dry_peptide->end

Caption: General workflow for peptide cleavage and precipitation.

Protocol 1: Cleavage with Reagent K

This protocol is recommended for D-Thz-containing peptides that also have other sensitive residues like Trp, Met, Cys, or Tyr.[4]

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether or methyl t-butyl ether

  • Reaction vessel (e.g., a fritted syringe or glass reaction vessel)

  • Centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Place the dried peptide-resin in the reaction vessel.

  • Add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 1.5 to 3 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]

  • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

  • Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.[2]

  • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[2]

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification, typically by reverse-phase HPLC.

Protocol 2: Cleavage with Reagent B (Low Odor)

This protocol is suitable for D-Thz-containing peptides that do not contain residues prone to oxidation, such as Met or Cys.

Materials:

  • Peptide-resin (dried under vacuum)

  • Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl t-butyl ether

  • Reaction vessel

  • Centrifuge tubes

Procedure:

  • Wash the dried peptide-resin with DCM and dry again under vacuum.

  • Suspend the resin in Reagent B (e.g., 10 mL per gram of resin).

  • Stir the mixture for 1 to 2 hours at room temperature.

  • Filter the resin and wash with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide in cold diethyl ether as described in Protocol 1.

  • Centrifuge, wash, and dry the crude peptide pellet.

  • Proceed with purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete cleavage from the resin.Extend the cleavage time or perform a second cleavage on the resin with a fresh cocktail.[2]
Peptide is soluble in the precipitation solvent.Use a different precipitation solvent or concentrate the TFA solution before precipitation.[2]
Presence of Unexpected Peaks in HPLC/MS Alkylation or modification of sensitive residues (Trp, Tyr, Cys, Met).Ensure the correct scavenger cocktail was used. For Trp-containing peptides, consider adding 2,3-dimethylindole (DMB) to the cocktail.[5]
Oxidation of Met to Met(O).Use a cocktail containing reducing agents like EDT or consider Reagent H. Perform cleavage under an inert atmosphere.[2]
Incomplete removal of protecting groups (e.g., Pbf from Arg).Increase the cleavage time. The Pbf group can be particularly difficult to remove.[3]
Brownish or Sticky Crude Product Residual scavengers or cleaved protecting groups.This is common, especially with Trp-containing peptides.[5] Ensure thorough washing of the peptide pellet with cold ether. The product will be purified by HPLC.

Conclusion

The successful cleavage of peptides containing D-Thiazolylalanine from solid support relies on a careful consideration of the entire peptide sequence. While D-Thz itself is relatively robust, the presence of other sensitive amino acids necessitates the use of appropriate scavenger cocktails to prevent unwanted side reactions. By following the decision workflow and protocols outlined in this document, researchers can effectively cleave their D-Thz-containing peptides and obtain a high-quality crude product ready for purification and downstream applications. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a new peptide sequence.

References

Application Notes and Protocols for Fmoc-D-Thz-OH in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Thz-OH, the Fmoc-protected D-thiazolidine-4-carboxylic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for the production of peptides and proteins containing a D-cysteine residue at the ligation site. The thiazolidine ring serves as a stable protecting group for the N-terminal D-cysteine, which is essential for sequential peptide segment condensation via Native Chemical Ligation (NCL). The use of the D-enantiomer is particularly significant in drug development, as peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[1]

Native Chemical Ligation is a powerful technique that enables the formation of a native peptide bond between two unprotected peptide segments in an aqueous solution.[2][3][4] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The use of a thiazolidine-protected cysteine allows for a "one-pot" sequential ligation strategy, where the thiazolidine is deprotected after the first ligation to reveal a new N-terminal cysteine for the subsequent ligation reaction.[4][5][6]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using Fmoc-SPPS, the subsequent Native Chemical Ligation reaction, and the deprotection of the thiazolidine ring.

Key Applications

  • Synthesis of D-amino acid-containing peptides and proteins: Introduction of D-cysteine enhances stability against proteases.[1]

  • Sequential "one-pot" ligation: The thiazolidine protection enables the assembly of multiple peptide fragments in a single reaction vessel, minimizing handling losses.[4][5][6]

  • Development of therapeutic peptides: Peptides with increased stability are promising candidates for drug development.[1]

  • Protein engineering and modification: Allows for the site-specific incorporation of D-cysteine and other modifications.

Quantitative Data Summary

The following table summarizes typical yields for the key steps involved in Native Chemical Ligation using a thiazolidine-protected peptide.

StepTypical YieldNotesReference
Native Chemical Ligation (NCL)>90%Yield of the crude ligation product before purification. The reaction often proceeds to near completion.[7]
Thiazolidine (Thz) Deprotection>99%The ring-opening reaction to expose the N-terminal cysteine is typically quantitative.[7]
Overall Yield after HPLC Purification~70%The final yield of the pure, ligated peptide after purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Losses are primarily due to handling and purification steps.[7]

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual incorporation of this compound at the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents: HCTU (or TBTU/HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide thioester by RP-HPLC.

experimental_workflow_spps cluster_spps Fmoc-SPPS Workflow for Thz-Peptide Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection 30 min Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Coupling of this compound (HCTU/DIPEA in DMF) Washing_1->Coupling Washing_2 Wash (DMF, DCM) Coupling->Washing_2 1-2 hours Cleavage Cleavage from Resin (TFA Cocktail) Washing_2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Thz_Peptide Purified Thz-Peptide Purification->Thz_Peptide

Caption: Workflow for the synthesis of a Thz-protected peptide via Fmoc-SPPS.

Protocol 2: Native Chemical Ligation

This protocol describes the ligation of a C-terminal peptide thioester with an N-terminal D-Cys peptide (generated in situ from the D-Thz peptide).

Materials:

  • Purified peptide with a C-terminal thioester (lyophilized, >95% pure)

  • Purified peptide with an N-terminal D-Thz (lyophilized, >95% pure)

  • Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH 7.0-7.5

  • Thiol catalyst: Thiophenol or 4-mercaptophenylacetic acid (MPAA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Argon gas

Procedure:

  • Dissolving Peptides: In a reaction vial, dissolve equimolar amounts of the peptide thioester and the D-Thz-peptide in the ligation buffer to a final concentration of 1-5 mM.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add TCEP to a final concentration of 20 mM and the thiol catalyst (e.g., 2% v/v thiophenol).

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.0-7.5 using 1 M NaOH or HCl if necessary.

  • Reaction: Stir the reaction mixture under an argon atmosphere at room temperature. The reaction typically proceeds for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by analytical RP-HPLC and LC-MS. The formation of the ligated product will be observed as a new peak with the expected molecular weight.

Protocol 3: Thiazolidine Deprotection

This protocol describes the deprotection of the D-thiazolidine ring to reveal the N-terminal D-cysteine, which can be performed in the same pot after the initial ligation is complete for sequential ligations.

Materials:

  • Crude ligation mixture containing the Thz-protected ligated peptide

  • Thz Deprotection Buffer: 0.2 M methoxyamine hydrochloride in 6 M Guanidine-HCl, adjusted to pH 3.5-4.0 with NaOH. This buffer should be freshly prepared.

  • TCEP

Procedure:

  • pH Adjustment: To the crude ligation mixture, add 2.5 volumes of the Thz deprotection buffer. This will typically adjust the final pH to approximately 3.7.[7]

  • Deprotection Reaction: Allow the deprotection reaction to proceed at room temperature for 4-24 hours.[7]

  • Monitoring: Monitor the completion of the reaction by analytical RP-HPLC and LC-MS. A successful deprotection will result in a mass shift of -12 Da.[7]

  • Quenching and Purification:

    • Once the reaction is complete, add TCEP (15 molar equivalents) to reduce any disulfide bonds that may have formed.

    • Dilute the reaction mixture with an appropriate buffer for HPLC purification (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the final ligated peptide with the free N-terminal D-cysteine by preparative RP-HPLC.[7]

experimental_workflow_ncl cluster_ncl NCL and Thz Deprotection Workflow Peptide_Thioester Peptide 1 (C-terminal Thioester) NCL_Reaction Native Chemical Ligation (pH 7.0-7.5, Thiophenol, TCEP) Peptide_Thioester->NCL_Reaction Thz_Peptide Peptide 2 (N-terminal D-Thz) Thz_Peptide->NCL_Reaction Ligated_Thz_Peptide Ligated Thz-Peptide NCL_Reaction->Ligated_Thz_Peptide 4-24 hours Thz_Deprotection Thz Deprotection (Methoxyamine, pH ~3.7) Ligated_Thz_Peptide->Thz_Deprotection Final_Ligated_Peptide Final Ligated Peptide (N-terminal D-Cys) Thz_Deprotection->Final_Ligated_Peptide 4-24 hours Purification RP-HPLC Purification Final_Ligated_Peptide->Purification Purified_Product Purified Final Product Purification->Purified_Product

Caption: Workflow for NCL followed by in-situ Thz deprotection.

Application in Cellular Signaling Studies

Peptides synthesized using this compound and NCL are valuable tools for investigating cellular signaling pathways. For instance, they can be used to probe G protein-coupled receptor (GPCR) signaling. The enhanced stability of D-peptides makes them suitable for use in cellular assays where they are less prone to degradation by intracellular proteases.

signaling_pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Effector Effector G_Protein->Effector Modulates Second_Messenger Second_Messenger Effector->Second_Messenger Produces PKA PKA Second_Messenger->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: A D-peptide synthesized via NCL can act as a stable ligand for a GPCR.

References

Manual vs. Automated Synthesis of D-Thiazolylalanine (D-Thz) Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced stability, novel structural constraints, and improved biological activity. D-Thiazolylalanine (D-Thz), a non-proteinogenic amino acid, is of particular interest due to its unique structural and electronic properties which can influence peptide conformation and receptor binding. The synthesis of peptides containing such modified residues can be challenging, and the choice between manual and automated solid-phase peptide synthesis (SPPS) methodologies is a critical decision that impacts efficiency, purity, and overall success.

This document provides a detailed comparison of manual and automated approaches for the synthesis of D-Thz containing peptides. It includes a summary of expected quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Quantitative Comparison

While direct comparative studies on the synthesis of D-Thz containing peptides are not extensively published, the following table extrapolates expected performance based on data from the synthesis of other sterically hindered and unnatural amino acids.[1][2] These values should be considered as general guidelines, as actual results will be sequence-dependent.

ParameterManual Solid-Phase Synthesis (SPPS)Automated Solid-Phase Synthesis (SPPS)Key Considerations
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis is often more adaptable for larger, single-sequence synthesis campaigns.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automated systems significantly reduce the labor required per coupling cycle.[1]
Total Time per Cycle 2 - 4 hours30 - 90 minutesMicrowave-assisted automated synthesizers can further reduce cycle times to minutes.[2]
Coupling Efficiency for D-Thz 95 - 98% (with optimization)> 98% (with optimized protocols)Automated systems offer precise reagent delivery and temperature control, which can enhance coupling of difficult residues.
Final Crude Purity 70 - 90%85 - 98%Automation minimizes human error, leading to higher and more consistent crude purity.[3]
Overall Yield Variable, operator-dependentGenerally higher and more reproducibleAutomated fluidics minimize resin loss during washing steps.
Reagent Consumption Higher, due to manual dispensingOptimized and generally lowerAutomated systems precisely dispense reagents, reducing waste.
Reproducibility Operator-dependentHighComputer-controlled processes ensure high run-to-run consistency.[2]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated synthesizers are ideal for library synthesis and high-throughput screening.[4]
Flexibility HighModerate to HighManual synthesis allows for easy on-the-fly modifications and troubleshooting. Open automated systems offer more flexibility than closed systems.[2]
Initial Cost LowHighThe initial investment for an automated synthesizer is a significant consideration.

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis of D-Thz containing peptides.

Manual_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-D-Thz-OH, Activator (e.g., HCTU), Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis end Pure D-Thz Peptide analysis->end

Manual Solid-Phase Peptide Synthesis Workflow

Automated_SPPS_Workflow start Start: Load Reagents & Sequence into Synthesizer synthesis_cycle Automated Synthesis Cycles: - Resin Swelling - Fmoc Deprotection - Washing - Coupling (this compound) - Washing start->synthesis_cycle completion Synthesis Complete? synthesis_cycle->completion completion->synthesis_cycle No manual_cleavage Manual Cleavage from Resin & Side-Chain Deprotection completion->manual_cleavage Yes precipitation Precipitation (Cold Ether) manual_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis end Pure D-Thz Peptide analysis->end

Automated Solid-Phase Peptide Synthesis Workflow

Experimental Protocols

The following are representative protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS. These protocols are based on the widely used Fmoc/tBu strategy.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol is for a standard Fmoc/tBu-based solid-phase peptide synthesis in a manual reaction vessel.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a fritted syringe or reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HCTU (3-5 equivalents), and an additive like HOBt or Oxyma (3-5 equivalents) in a minimal amount of DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For a sterically hindered amino acid like D-Thz, a longer coupling time or double coupling may be necessary.

4. Monitoring the Coupling Reaction:

  • To check for completion, a small sample of resin beads can be taken for a Kaiser test. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

5. Capping (Optional but Recommended for Difficult Couplings):

  • If the Kaiser test remains positive after double coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride and DIPEA in DMF (capping mixture) and agitate for 20 minutes.

  • Wash the resin with DMF and then dichloromethane (DCM).

6. Chain Elongation:

  • Repeat steps 2 and 3 (and 4/5 if necessary) for each subsequent amino acid in the sequence.

7. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).[7]

Automated Solid-Phase Peptide Synthesis Protocol

This protocol outlines the general procedure for using an automated peptide synthesizer. Specific parameters will vary depending on the instrument manufacturer and software.

1. Reagent and Resin Preparation:

  • Prepare stock solutions of all necessary reagents: Fmoc-protected amino acids (including this compound), activators (e.g., HCTU, DIC), additives (e.g., HOBt, Oxyma), base (e.g., DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).

  • Place the appropriate resin in the reaction vessel of the synthesizer.

2. Programming the Synthesis:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Define the synthesis scale and the specific protocols for deprotection, coupling, and washing.

  • For this compound, it is advisable to use a modified coupling protocol, such as a longer coupling time, double coupling, or a higher temperature if the synthesizer has heating capabilities.

3. Automated Synthesis Cycles:

  • The instrument will automatically perform the following steps for each amino acid:

    • Resin Swelling: The resin is washed with DMF.

    • Fmoc Deprotection: The 20% piperidine in DMF solution is delivered to the reaction vessel. This is typically a two-stage process.

    • Washing: The resin is washed multiple times with DMF.

    • Amino Acid Coupling: The synthesizer delivers the pre-activated this compound solution or the individual components for in-situ activation to the reaction vessel.

    • Washing: The resin is washed with DMF to remove excess reagents.

4. Final Cleavage and Deprotection (Manual Step):

  • Once the automated synthesis is complete, the resin is typically removed from the synthesizer.

  • The final cleavage and deprotection are performed manually as described in the manual protocol (Step 7).

5. Peptide Precipitation and Purification:

  • The crude peptide is precipitated and purified as described in the manual protocol (Step 8).[5][6]

  • The purified peptide is characterized by mass spectrometry.[7]

Signaling Pathway Diagram

While the specific signaling pathways targeted by D-Thz containing peptides are diverse and depend on the overall peptide sequence, many bioactive peptides exert their effects through G-protein coupled receptors (GPCRs).[1][8][9] The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a D-Thz containing peptide ligand.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation alpha_subunit Gα-GTP G_protein->alpha_subunit GDP/GTP Exchange betagamma_subunit Gβγ G_protein->betagamma_subunit Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand D-Thz Peptide Ligand Ligand->GPCR Binding GTP GTP GTP->G_protein GDP GDP alpha_subunit->Effector Modulation alpha_subunit->GDP Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Generic GPCR Signaling Pathway

Conclusion

The choice between manual and automated synthesis for D-Thz containing peptides depends on the specific research goals, scale, and available resources. Manual synthesis offers flexibility and lower initial cost, making it suitable for methods development and the synthesis of a small number of complex peptides.[2] However, it is labor-intensive and operator-dependent. Automated synthesis provides higher throughput, reproducibility, and purity, making it the preferred method for library synthesis, lead optimization, and routine production.[3] For challenging incorporations like D-Thz, the precise control offered by automated systems can be particularly advantageous in achieving high coupling efficiencies and overall success. In both cases, careful optimization of coupling conditions and rigorous purification and analysis are essential to obtain high-quality D-Thz containing peptides for research and drug development.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering a strategy to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics over their linear counterparts.[1] The incorporation of non-canonical amino acids, such as D-enantiomers, is a key tactic to introduce conformational rigidity and resistance to proteolytic degradation.[2] Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) is a valuable building block in this context.[3][4] As a cyclic analogue of D-cysteine, its thiazolidine ring introduces a rigid bend, akin to proline, which can pre-organize the linear peptide precursor into a conformation favorable for high-yield cyclization.[5] These application notes provide a detailed framework and experimental protocols for the synthesis of head-to-tail cyclic peptides incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Advantages of Incorporating this compound:

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids are significantly less susceptible to degradation by proteases, which primarily recognize L-amino acids.[2][6]

  • Conformational Rigidity: The thiazolidine ring constrains the peptide backbone, which can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for biological targets.[5]

  • Improved Cyclization Efficiency: The presence of a D-amino acid, particularly one with a constrained ring like D-Thz, can facilitate head-to-tail cyclization by promoting a pre-organized conformation that brings the N- and C-termini into close proximity.[6]

Data Presentation

The efficiency of cyclization is highly dependent on the peptide sequence, ring size, and the specific reaction conditions employed. The inclusion of D-amino acids or turn-inducing residues like D-Thz generally leads to improved yields compared to their all-L-amino acid counterparts.

Table 1: Illustrative Cyclization Yields for a Model Hexapeptide. Yields are representative and can vary based on the specific sequence and experimental conditions.

Peptide Sequence (Linear Precursor)Cyclization MethodTypical Crude Yield (%)
H-Gly-Ala-Val-D-Thz -Leu-Gly-OHSolution Phase (PyBOP/DIPEA)65 - 80
H-Gly-Ala-Val-L-Pro-Leu-Gly-OHSolution Phase (PyBOP/DIPEA)60 - 75
H-Gly-Ala-Val-L-Cys-Leu-Gly-OHSolution Phase (PyBOP/DIPEA)45 - 60
H-Gly-Ala-Val-Gly-Leu-Gly-OHSolution Phase (PyBOP/DIPEA)30 - 50

Experimental Protocols & Visualizations

The following protocols describe a complete workflow for the synthesis of a head-to-tail cyclic peptide containing a D-Thz residue. The process involves the assembly of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, cleavage of the protected peptide, solution-phase cyclization, and final deprotection.[6][7][8]

G cluster_0 Phase 1: Solid-Phase Peptide Synthesis (SPPS) cluster_1 Phase 2: Cleavage & Cyclization cluster_2 Phase 3: Deprotection & Purification Resin_Prep Resin Swelling (2-CTC Resin in DCM) First_AA First Amino Acid Loading Resin_Prep->First_AA 1 hr Chain_Elongation Iterative Chain Elongation (Fmoc Deprotection & Coupling) First_AA->Chain_Elongation 2-4 hrs Incorporate_Thz Incorporate this compound Chain_Elongation->Incorporate_Thz Repeat n-1 times Final_Deprotect Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Deprotect Incorporate_Thz->Chain_Elongation Cleavage Cleavage from Resin (Protected Peptide) Final_Deprotect->Cleavage Mild Acid (TFA/DCM) Cyclization Solution-Phase Cyclization (High Dilution) Cleavage->Cyclization Coupling Agents Final_Cleavage Side-Chain Deprotection (TFA Cocktail) Cyclization->Final_Cleavage Strong Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (LC-MS) Purification->Characterization

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Thz-OH Solubility and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and coupling challenges encountered with Fmoc-D-Thz-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My this compound is not readily dissolving in DMF. What could be the issue?

A1: Several factors can contribute to the poor solubility of this compound in DMF. The inherent hydrophobicity of the Fmoc group can lead to aggregation.[1] Additionally, the quality of the DMF is crucial; aged DMF can contain dimethylamine, which can negatively impact the reaction.[1] The thiazolidine ring structure, a cyclic analog of cysteine, may also influence its solubility characteristics.

Q2: What are the recommended solvents for dissolving this compound?

A2: While DMF is the most common solvent for SPPS, other polar aprotic solvents can be used if solubility issues arise. N-Methyl-2-pyrrolidone (NMP) has a higher solvating power, particularly for hydrophobic peptides, and can be a good alternative.[1][2] Dimethyl sulfoxide (DMSO) is another excellent solvent for many Fmoc-amino acids and can be used, often in a mixture with DMF.[1]

Q3: Can I heat the mixture to dissolve this compound?

A3: Gentle warming to approximately 37°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1] However, prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid.

Q4: Are there any solvent mixtures that can improve the solubility of this compound?

A4: Yes, using a co-solvent can significantly improve solubility. Adding a small amount of DMSO to your DMF is a common strategy.[1] For particularly challenging cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective.[1]

Q5: How does the purity of this compound affect its solubility?

A5: Impurities in the this compound solid can sometimes hinder dissolution. It is always recommended to use high-purity reagents for peptide synthesis.

Data Presentation

Qualitative Solubility of this compound
SolventAbbreviationGeneral SolubilityNotes
N,N-DimethylformamideDMFGenerally SolubleMost common solvent for SPPS. Purity is critical.
N-Methyl-2-pyrrolidoneNMPReadily SolubleHigher solvating power than DMF, good for hydrophobic sequences.[1][2]
Dimethyl sulfoxideDMSOHighly SolubleOften used as a co-solvent to enhance solubility in DMF.[1]
DichloromethaneDCMSparingly SolubleOften used in solvent mixtures rather than as a primary solvent.
WaterH₂OInsolubleThe hydrophobic Fmoc group drastically reduces aqueous solubility.
Estimated Quantitative Solubility of this compound

Disclaimer: The following values are estimations based on the typical solubility of structurally similar Fmoc-amino acids. Actual solubility should be determined experimentally.

SolventEstimated Concentration (mg/mL)Estimated Molarity (M)
DMF50 - 1000.14 - 0.28
NMP> 100> 0.28
DMSO> 100> 0.28

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
This compound does not fully dissolve in DMF at room temperature. - Aggregation of the Fmoc-group.- Sub-optimal DMF quality.- Inherent properties of the thiazolidine ring.1. Sonication: Use an ultrasonic bath for 5-10 minutes to break up aggregates.[1]2. Gentle Warming: Heat the solution to 37°C with intermittent vortexing.[1]3. Co-solvent Addition: Add a small volume of DMSO (e.g., 5-10%) to the DMF.[1]4. Switch Solvents: Consider using NMP as the primary solvent.[1]
Precipitation occurs during the coupling reaction. - On-resin aggregation of the growing peptide chain.1. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[1]2. Alternative Solvents: Switch to NMP for the coupling step.
Low coupling efficiency despite apparent dissolution. - Incomplete dissolution (micro-particles still present).- Steric hindrance.1. Ensure Complete Dissolution: Filter the amino acid solution through a syringe filter before adding it to the resin.2. Double Coupling: Perform a second coupling with a fresh solution of activated this compound.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.[1]

  • Vortex the vial for 1-2 minutes to suspend the solid.[1]

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[1]

  • Once dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution of this compound using a DMF/DMSO Co-solvent
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).

  • In a separate vial, add the required volume of DMF for the coupling reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with the activation and coupling steps.

Protocol 3: Experimental Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • High-purity solvent (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Equilibrate the mixture on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance (typically at 265 nm or 301 nm).

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Dissolve this compound in DMF check_solubility Is it fully dissolved? start->check_solubility sonicate_warm Sonicate for 10 min and/or Gently warm to 37°C check_solubility->sonicate_warm No proceed_coupling Proceed to Coupling check_solubility->proceed_coupling Yes check_solubility2 Is it fully dissolved now? sonicate_warm->check_solubility2 add_dmso Add 5-10% DMSO check_solubility2->add_dmso No check_solubility2->proceed_coupling Yes check_solubility3 Is it fully dissolved? add_dmso->check_solubility3 use_nmp Switch to NMP as solvent check_solubility3->use_nmp No check_solubility3->proceed_coupling Yes use_nmp->proceed_coupling

Caption: Troubleshooting logic for this compound solubility issues.

Experimental_Workflow Experimental Workflow for Solubility Determination prep_saturated 1. Prepare Saturated Solution (Excess this compound in solvent) equilibrate 2. Equilibrate for 24h at constant temperature prep_saturated->equilibrate separate_solid 3. Separate Undissolved Solid (Centrifugation) equilibrate->separate_solid prep_sample 4. Prepare Sample for Analysis (Filter and Dilute Supernatant) separate_solid->prep_sample hplc_analysis 5. HPLC Analysis prep_sample->hplc_analysis quantify 6. Quantification (vs. Calibration Curve) hplc_analysis->quantify solubility_result Solubility Determined quantify->solubility_result

Caption: Workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-D-Thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: this compound presents a significant challenge in peptide synthesis due to steric hindrance. The rigid, five-membered thiazolidine ring restricts the conformational flexibility around the α-carbon. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1]

Q2: What are the common issues encountered when coupling this compound?

A2: The most common issues are low coupling yields and incomplete reactions, resulting in deletion sequences in the final peptide. These problems are primarily due to the steric hindrance of the thiazolidine ring.

Q3: Is the thiazolidine ring stable during standard peptide synthesis conditions?

A3: Yes, studies have shown that the thiazolidine ring is highly stable under both acidic and neutral pH conditions, which are typical for peptide synthesis and cleavage.[2][3] Therefore, ring-opening or degradation is not a common side reaction to be concerned about during the coupling step.

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like DCC or DIC alone are often inefficient.[1] It is highly recommended to use aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP.[1] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1]

Q5: What is the role of additives in improving coupling efficiency?

A5: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure® are crucial for enhancing the efficiency of coupling reactions and suppressing racemization. They form more reactive esters with the activated amino acid, leading to faster and more complete couplings. Reagents that incorporate these additives, such as HATU (which is based on HOAt), are particularly effective.

Q6: Which base should I use for the coupling reaction?

A6: The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is a commonly used base. However, for amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice to minimize this side reaction.[4]

Q7: How can I monitor the completion of the coupling reaction?

A7: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests a complete reaction. For more quantitative analysis, a small amount of the peptide can be cleaved and analyzed by mass spectrometry (MS) and HPLC to check for deletion sequences.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the coupling of this compound.

Problem 1: Incomplete Coupling (Positive Kaiser Test)

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling Initial Step increase_equivalents Increase Equivalents of This compound and Reagent double_coupling->increase_equivalents If still positive change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_equivalents->change_reagent If still positive increase_temp Increase Reaction Temperature (e.g., 40-50°C) change_reagent->increase_temp If still positive capping Cap Unreacted Amines increase_temp->capping If still positive proceed Proceed to Next Cycle capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Solutions:

  • Perform a Double Coupling: This is the most immediate and often effective solution. After the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[4]

  • Increase Reagent Equivalents: For subsequent couplings of this residue, increase the equivalents of this compound, the coupling reagent, and the base. See the table below for recommended adjustments.

  • Switch to a More Potent Coupling Reagent: If you are using a less reactive reagent like HBTU or DIC/HOBt, switching to a more powerful one like HATU or COMU can significantly improve efficiency.[5]

  • Increase Reaction Temperature: Gently heating the reaction vessel to 40-50°C can enhance the reaction kinetics for sterically hindered couplings. However, be cautious as elevated temperatures can also increase the risk of side reactions.

  • Capping: If all other measures fail, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptides in the final product. This is typically done by treating the resin with acetic anhydride and a base like DIPEA.

Problem 2: Low Purity of the Final Peptide

G start Low Final Peptide Purity check_raw_materials Verify Purity of This compound and Solvents start->check_raw_materials optimize_coupling_time Optimize Coupling Time check_raw_materials->optimize_coupling_time optimize_base Optimize Base (e.g., use Collidine to reduce racemization) optimize_coupling_time->optimize_base improve_washing Improve Washing Steps Between Cycles optimize_base->improve_washing purification Optimize Purification Protocol improve_washing->purification final_product High Purity Peptide purification->final_product

Caption: Logical steps to address low peptide purity.

Solutions:

  • Verify Raw Material Purity: Ensure the this compound, coupling reagents, and solvents are of high purity and anhydrous.

  • Optimize Coupling Time: While longer coupling times can help drive the reaction to completion, excessive times can lead to side reactions. Monitor the reaction progress to determine the optimal duration.

  • Optimize the Base: As mentioned, using a weaker base like collidine can minimize the risk of racemization, which can be a source of impurities.[4]

  • Improve Washing: Ensure thorough washing of the resin between each step of the synthesis to remove unreacted reagents and byproducts that could interfere with subsequent steps.

Comparative Data of Coupling Reagents

The following table provides a summary of the performance of various coupling reagents for sterically hindered amino acids. While this data is not specific to this compound, it serves as a useful guide for reagent selection.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt1-2 hours>95Very Low
HBTU Aminium/Uronium Salt2-4 hours90-95Low
HCTU Aminium/Uronium Salt1-2 hours>95Very Low
PyBOP Phosphonium Salt2-4 hours90-95Low
DIC/HOAt Carbodiimide/Additive4-8 hours85-90Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive4-8 hours90-95Very Low

Note: The data in this table is representative and compiled from general knowledge of solid-phase peptide synthesis with sterically hindered residues. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the initial coupling attempt.

  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • If the test is negative, wash the resin thoroughly with DMF (5 x 1 min) and proceed to the next Fmoc deprotection step.

    • If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling of this compound

This protocol should be implemented if the initial coupling is incomplete.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Intermediate Wash: After the first coupling, drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Prepare a fresh activation mixture as described in step 2 of Protocol 1.

    • Add the fresh activation mixture to the resin and agitate for another 2-4 hours at room temperature.

  • Final Monitoring and Washing:

    • Perform a Kaiser test.

    • If the test is negative, wash the resin thoroughly with DMF (5 x 1 min) and proceed with the synthesis.

    • If the test remains positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol is a terminal step to prevent deletion sequences when coupling fails.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the Fmoc deprotection of the next successfully coupled amino acid.

Experimental Workflow Diagram

G start Start: Deprotected Peptide on Resin prepare_activation Prepare Activation Mixture: This compound + Coupling Reagent + Base start->prepare_activation coupling Add Activation Mixture to Resin (Couple for 2-4 hours) prepare_activation->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test wash_proceed Wash Resin and Proceed to Next Cycle kaiser_test->wash_proceed Negative double_couple Perform Double Coupling (Protocol 2) kaiser_test->double_couple Positive end End of Cycle wash_proceed->end kaiser_test2 Perform Kaiser Test double_couple->kaiser_test2 kaiser_test2->wash_proceed Negative capping Cap Unreacted Amines (Protocol 3) kaiser_test2->capping Positive capping->wash_proceed

Caption: Standard workflow for a single coupling cycle of this compound.

References

common side reactions during the incorporation of Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating Fmoc-D-Thz-OH into their peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or N-α-Fmoc-D-thiazolidine-4-carboxylic acid, is a pseudoproline dipeptide analog and a derivative of D-cysteine. The thiazolidine ring is formed by the condensation of the cysteine side chain with a formaldehyde equivalent. In peptide synthesis, it is often used as a protected form of cysteine. The constrained thiazolidine ring can help to disrupt secondary structures like β-sheets that can lead to aggregation and difficult couplings during solid-phase peptide synthesis (SPPS).

Q2: What are the most common side reactions associated with the incorporation of this compound?

The primary side reactions encountered during the incorporation of this compound are similar to those of other cysteine and proline analogs and include:

  • Racemization: The loss of stereochemical integrity at the α-carbon during activation and coupling is a significant concern, particularly with cysteine derivatives.[1][2][3]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is especially prevalent when proline or its analogs are the second amino acid in the sequence.[1][4]

  • β-Elimination: Under basic conditions used for Fmoc deprotection (e.g., piperidine), there is a risk of β-elimination of the thiol group, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine to form a piperidinylalanine adduct.[1]

  • Thiazolidine Ring Opening: While generally stable under standard SPPS conditions, the thiazolidine ring can be susceptible to opening under certain acidic conditions, potentially during the final TFA cleavage step.

Q3: Is the thiazolidine ring stable to standard Fmoc deprotection and cleavage conditions?

The thiazolidine ring is generally considered stable to the mild basic conditions of Fmoc deprotection with piperidine.[5] However, prolonged exposure to strong bases or elevated temperatures should be avoided to minimize the risk of β-elimination.

During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), there is a potential for the thiazolidine ring to open. The extent of this side reaction can be influenced by the cleavage cocktail composition and the duration of the cleavage. The use of appropriate scavengers is recommended to minimize side reactions.[6]

Troubleshooting Guides

Problem 1: Racemization of this compound during Coupling

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity eluting close to the main product peak. Mass spectrometry confirms the impurity has the same mass as the target peptide.

Root Cause: The α-proton of activated amino acids, especially cysteine derivatives, is susceptible to abstraction by bases, leading to a loss of chirality.[1][3]

Solutions:

  • Choice of Coupling Reagents: Employ coupling reagents known to suppress racemization. Carbodiimide-based methods with additives like HOBt or Oxyma are generally preferred over highly activating uronium or phosphonium reagents when racemization is a concern.[2][7]

  • Choice of Base: Use a sterically hindered or weaker base for activation. Collidine or N-methylmorpholine (NMM) are often better choices than diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization.[2]

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before coupling to the resin-bound peptide.

  • Temperature Control: Perform couplings at room temperature or lower, as elevated temperatures can increase the rate of racemization.[2]

Coupling MethodBaseRelative Racemization Risk
DIC/HOBt-Low
DIC/Oxyma-Low
HBTU/DIPEADIPEAHigh
HATU/DIPEADIPEAHigh
HBTU/CollidineCollidineModerate

Experimental Protocol: Minimized Racemization Coupling of this compound

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Problem 2: Diketopiperazine (DKP) Formation

Symptom: Low overall yield of the final peptide, especially when D-Thz is the second residue in the sequence.

Root Cause: After the deprotection of the second amino acid, the free N-terminal amine can intramolecularly attack the resin linkage, cleaving the dipeptide as a cyclic diketopiperazine.[1]

Solutions:

  • Use of Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can significantly reduce DKP formation due to the steric hindrance around the linkage point.[1]

  • Introduction of the Third Residue Quickly: Minimize the time between the deprotection of the second amino acid and the coupling of the third.

  • Use of Protected Dipeptides: If available, using a pre-formed Fmoc-Xaa-D-Thz-OH dipeptide can bypass the susceptible dipeptide-resin intermediate.

DKP_Formation Resin_Dipeptide H2N-Thz-Xaa-Resin DKP Diketopiperazine (cleaved from resin) Resin_Dipeptide->DKP Intramolecular cyclization Peptide_Chain Fmoc-Yaa-Thz-Xaa-Resin Resin_Dipeptide->Peptide_Chain Successful coupling of next amino acid

Diketopiperazine formation pathway.
Problem 3: β-Elimination and Piperidinylalanine Formation

Symptom: Mass spectrometry analysis of the crude peptide reveals a mass addition of +85 Da (piperidine adduct) or a mass loss corresponding to the thiazolidine side chain.

Root Cause: The basic conditions of Fmoc deprotection with piperidine can induce β-elimination of the thiol group, forming a dehydroalanine intermediate that can be trapped by piperidine.[1]

Solutions:

  • Milder Deprotection Conditions: Consider using a weaker base for Fmoc deprotection, such as 5% piperazine in DMF, or reducing the piperidine concentration and deprotection time.

  • Use of DBU/Piperidine: A short treatment with a solution of 2% DBU and 2% piperidine in DMF can be effective for Fmoc removal while potentially reducing the exposure time to a strong nucleophilic base.

β-Elimination and adduct formation.

References

Technical Support Center: Thiazolidine Ring Stability in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the thiazolidine ring during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

While the thiazolidine ring is generally stable under standard Fmoc deprotection conditions, unexpected cleavage may indicate issues with your synthesis protocol. This guide will help you troubleshoot potential problems.

Problem: Loss of the thiazolidine ring during Fmoc deprotection cycles.

Potential CauseRecommended Action
Non-standard Fmoc Deprotection Cocktail Ensure you are using a standard deprotection solution, such as 20% piperidine in DMF. The use of stronger bases or additives not commonly employed in Fmoc chemistry may affect thiazolidine ring stability.
Prolonged Exposure to Basic Conditions Minimize the deprotection time to the minimum required for complete Fmoc removal. While generally stable, extended exposure to basic conditions over many cycles could potentially lead to minor degradation.
Contaminants in Reagents Ensure the purity of your piperidine and DMF. Contaminants could lead to unforeseen side reactions.
High Temperature Synthesis If performing synthesis at elevated temperatures, consider that this may affect the stability of the thiazolidine ring, although it is generally considered thermally stable under standard SPF conditions.

Frequently Asked Questions (FAQs)

Q1: Is the thiazolidine ring expected to open during standard Fmoc deprotection?

A1: No. The thiazolidine ring, used as a protecting group for N-terminal cysteine, is stable to the basic conditions of standard Fmoc deprotection (e.g., 20% piperidine in DMF) and is compatible with Fmoc SPPS methods.[1] Its stability under these conditions is a key reason for its use in peptide synthesis.

Q2: Under what conditions is the thiazolidine ring intentionally opened?

A2: The thiazolidine ring is typically opened after the completion of peptide chain elongation. This is usually achieved under acidic conditions. For example, it can be converted to the corresponding cysteine residue under acidic aqueous conditions with reagents like methoxylamine (MeONH2).[2]

Q3: Can I use trifluoroacetic acid (TFA) for cleavage and deprotection without affecting the thiazolidine ring?

A3: Yes, peptides with a thiazolidine group are stable during cleavage reactions mediated by TFA.[2] This allows for the removal of the peptide from the resin and the deprotection of acid-labile side-chain protecting groups while keeping the N-terminal thiazolidine intact.

Q4: What are the advantages of using a thiazolidine ring to protect N-terminal cysteine?

A4: The primary advantage is its stability throughout the Fmoc-SPPS process, including the repetitive basic treatments for Fmoc removal and the final acidic cleavage from the resin. This orthogonality allows for the selective deprotection of the N-terminal cysteine at a later stage, which is particularly useful in strategies like native chemical ligation.

Q5: Are there alternative Fmoc deprotection reagents that are compatible with thiazolidine rings?

A5: While 20% piperidine in DMF is the most common and is known to be compatible, other standard Fmoc deprotection reagents are also generally compatible. However, it is always recommended to perform a stability test with any non-standard deprotection cocktail before applying it to the synthesis of a valuable peptide.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a Thiazolidine-Containing Peptide on Solid Support

This protocol describes the standard procedure for the removal of the Fmoc protecting group from the N-terminal amino acid of a growing peptide chain that contains a thiazolidine ring.

Materials:

  • Peptide-resin with an N-terminal Fmoc-protected amino acid and an internal or C-terminal thiazolidine residue.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Piperidine, peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution to the resin.

  • Agitate the resin slurry for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Expected Outcome: The Fmoc group is removed, leaving the N-terminal amine free for the next coupling step. The thiazolidine ring within the peptide sequence remains intact.

Visualizations

Fmoc_SPPS_Thiazolidine_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle (Thiazolidine Stable) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 Repeat n times coupling Amino Acid Coupling wash1->coupling Repeat n times wash2 DMF Wash coupling->wash2 Repeat n times wash2->deprotection Repeat n times final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage start Start with Thiazolidine-Peptide on Resin start->deprotection intact_peptide Peptide with Intact Thiazolidine final_cleavage->intact_peptide ring_opening Optional: Thiazolidine Ring Opening (e.g., acidic conditions) intact_peptide->ring_opening final_product Final Peptide with N-terminal Cysteine ring_opening->final_product

Caption: Workflow for Fmoc-SPPS of a thiazolidine-containing peptide.

References

troubleshooting incomplete coupling of Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling efficiency with Fmoc-D-Thz-OH (N-Fmoc-D-thiazolidine-4-carboxylic acid) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Poor coupling efficiency with this compound is primarily attributed to steric hindrance. The thiazolidine ring, being a cyclic secondary amine incorporated into the backbone, creates a sterically demanding environment around the α-carbon. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling under standard conditions.

Q2: How can I detect an incomplete coupling of this compound?

The most common and immediate method for monitoring coupling completion is the Kaiser (ninhydrin) test .[1][2] This qualitative colorimetric test detects the presence of free primary amines on the resin.[1]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1][2]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[1][2]

For a more definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of deletion sequences (peptides missing the D-Thz residue) in the MS data or a significant impurity peak in the HPLC chromatogram confirms incomplete coupling.[3]

Q3: My Kaiser test is positive after a standard coupling protocol. What is the first step I should take?

If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a "double coupling" .[4][5] This involves draining the initial coupling solution, washing the resin, and then repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[6] This strategy increases the exposure of the unreacted amines to a high concentration of the activated amino acid, helping to drive the reaction to completion.[6]

Q4: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically demanding residues, more potent coupling reagents are required.[7] Uronium/aminium and phosphonium salt-based reagents are highly recommended over standard carbodiimides like DIC alone.[7][8]

  • Highly Recommended: HATU, HCTU, COMU.[7][9] These reagents are known for their high reactivity and efficiency in difficult couplings.[2][9]

  • Also Effective: PyBOP, PyAOP.[7] These phosphonium-based reagents are also excellent choices, particularly for minimizing racemization.[7]

Q5: Can adjusting reaction conditions improve coupling efficiency?

Yes. If powerful reagents are still yielding incomplete coupling, optimizing the reaction conditions can be effective:

  • Extend Coupling Time: Increase the reaction time from a standard 1-2 hours to 4 hours, or even overnight.[6]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome the activation energy barrier imposed by steric hindrance.[4][6]

  • Change Solvent: If peptide aggregation is suspected, switching from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can improve results.[4][10]

Q6: What should I do if double coupling still results in a positive Kaiser test?

If the reaction remains incomplete after a double coupling, the best course of action is to "cap" the unreacted N-terminal amines.[2][11] This is typically done by acetylating the free amines with acetic anhydride and a base like DIPEA or pyridine.[2][12] Capping prevents the formation of deletion sequences, which can be difficult to separate from the desired full-length peptide during purification.[2]

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test or the presence of deletion sequences in your final product, consider the following troubleshooting steps.

Problem Symptom Potential Cause Recommended Action(s)
Positive Kaiser Test after initial coupling Incomplete reaction due to steric hindrance.1. Perform a Double Coupling: Repeat the coupling step with fresh reagents (See Protocol 2).[6] 2. Extend Coupling Time: Increase the reaction time for the initial coupling to 2-4 hours.[6]
Positive Kaiser Test after double coupling Highly resistant coupling site or peptide aggregation.1. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50°C).[6] 2. Optimize Reagents: Ensure you are using a high-efficiency coupling reagent like HATU or COMU with 3-5 equivalents.[7] 3. Cap Unreacted Amines: Acetylate the remaining free amines to prevent deletion sequences (See Protocol 4).[2]
Deletion of D-Thz residue in final peptide (confirmed by MS) Consistent incomplete coupling at the D-Thz position.1. Systematically Optimize: Re-synthesize the peptide using a combination of the above strategies from the start for this specific residue (e.g., use HATU, double couple for 2 hours each time). 2. Change Solvent: Switch from DMF to NMP to improve resin swelling and disrupt potential aggregation.[10]
Low crude purity of the final peptide A combination of incomplete coupling and potential side reactions.1. Verify Reagent Quality: Ensure all reagents (this compound, coupling agents, solvents) are fresh and of high purity. 2. Check Fmoc Deprotection: Ensure the Fmoc group from the previous residue was completely removed by performing a Kaiser test after the piperidine step.[13]

Data Presentation: Comparison of Recommended Coupling Reagents

The following table summarizes the characteristics of recommended coupling reagents for overcoming the challenges associated with this compound incorporation.

Coupling ReagentClassRelative Efficiency for Hindered AARecommended Equivalents (AA:Reagent:Base)Key AdvantagesPotential Drawbacks
HATU Aminium/UroniumVery High1 : 0.95 : 2Highly efficient, fast reaction rates, low racemization.[2][7]More expensive; can cause guanidinylation of the N-terminus if used in excess.[8]
COMU Aminium/UroniumVery High1 : 1 : 2Efficiency comparable to HATU, better safety profile (non-explosive), good solubility.[7][8]Higher cost.
HCTU Aminium/UroniumHigh1 : 1 : 2Very effective and fast, often used in automated synthesis.[11]Can also cause guanidinylation side reactions.
PyBOP PhosphoniumHigh1 : 1 : 2High efficiency, no guanidinylation side reaction.[7]Byproducts can sometimes be difficult to remove.
DIC/Oxyma Carbodiimide/ AdditiveModerate-High1 : 1 : 1 (DIC/Oxyma) + BaseCost-effective, very low racemization.Slower reaction times compared to onium salts.

Experimental Protocols

Protocol 1: Optimized Single Coupling using HATU

This protocol is recommended for the initial coupling attempt of this compound.

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test (Protocol 3). If the test is negative (yellow/colorless), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling Procedure

This protocol is the recommended first step after a failed initial coupling attempt (positive Kaiser test).

  • Initial Coupling: Perform the initial coupling of this compound as described in Protocol 1 for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the beads are blue or purple, proceed to the next step.

  • Wash: Drain the coupling solution from the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 2. Add this fresh solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test. If negative, drain the solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test is still positive, consider capping (Protocol 4).

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.[14]

  • Reagent Preparation:

    • Reagent A: 1.0 mL of 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[2]

    • Reagent B: 1 g of ninhydrin in 20 mL of n-butanol.[2]

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.[2]

  • Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.[2]

  • Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[2][14]

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.[1]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[1]

Protocol 4: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.[12]

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2][12]

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) before proceeding to the Fmoc deprotection step of the next amino acid.

Protocol 5: Test Cleavage and HPLC Analysis

This protocol is used for quantitative assessment of coupling efficiency.

  • Sample Preparation: After the problematic coupling step, take a small amount of the dried peptidyl-resin (approx. 5-10 mg).

  • Cleavage: Prepare a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Add the cocktail to the resin and allow it to react for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

  • HPLC Analysis: Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze the sample using a reversed-phase C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA. Monitor the elution at 214 nm or 220 nm. The presence and relative area of a peak corresponding to the mass of the deletion sequence will indicate the level of incomplete coupling.

Visualization

Troubleshooting_Workflow start Start: Couple this compound (2 hours, e.g., HATU) kaiser_test_1 Perform Kaiser Test start->kaiser_test_1 complete Coupling Complete: Proceed to Next Deprotection kaiser_test_1->complete Negative (Yellow) incomplete Incomplete Coupling Detected kaiser_test_1->incomplete Positive (Blue) double_couple Action: Perform Double Coupling (Fresh Reagents, 2 hours) incomplete->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 kaiser_test_2->complete Negative (Yellow) still_incomplete Coupling Still Incomplete kaiser_test_2->still_incomplete Positive (Blue) optimize Further Optimization: - Increase Temperature (50°C) - Change Solvent (NMP) - Re-evaluate Reagents still_incomplete->optimize kaiser_test_3 Perform Kaiser Test optimize->kaiser_test_3 kaiser_test_3->complete Negative capping Action: Cap Unreacted Amines (Acetic Anhydride/DIPEA) kaiser_test_3->capping Still Positive capping->complete

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Minimizing Epimerization of D-Thiazoline (D-Thz) During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Thiazoline (D-Thz) in peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize epimerization and ensure the chiral integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is D-Thiazoline (D-Thz) epimerization and why is it a concern?

A1: Epimerization is the unwanted conversion of one stereoisomer into another. In the context of D-Thz-containing peptides, it refers to the conversion of the desired D-Thiazoline residue to its L-Thiazoline epimer at the C2-exomethine stereocenter of the thiazoline ring. This stereocenter is known to be susceptible to epimerization under various conditions, including changes in pH, temperature, and the presence of certain reagents.[1][2] The resulting diastereomeric peptides can be difficult to separate and may exhibit altered biological activity, potentially compromising research and drug development outcomes.

Q2: What are the primary causes of D-Thz epimerization during peptide synthesis?

A2: The primary causes of D-Thz epimerization during solid-phase peptide synthesis (SPPS) are twofold:

  • Oxazolone Formation: During the activation of the carboxylic acid of the incoming Fmoc-D-Thz-OH, a highly reactive oxazolone intermediate can form. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reaction with the resin-bound peptide can then yield a mixture of D- and L-Thz-containing peptides.

  • Direct Enolization: The proton at the C2 position of the thiazoline ring is inherently acidic and can be directly abstracted by strong bases present in the reaction mixture, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in epimerization.

Q3: Which steps in the SPPS workflow are most critical for D-Thz epimerization?

A3: The most critical steps are:

  • Amino Acid Coupling: The activation and coupling of the this compound residue is the highest risk step for epimerization due to the formation of activated species like oxazolone.

  • Fmoc Deprotection: While less common, prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) can also contribute to epimerization, especially if the D-Thz residue is at the C-terminus of a peptide fragment.

Q4: How can I detect and quantify D-Thz epimerization?

A4: The most common method for detecting and quantifying D-Thz epimerization is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, it is possible to separate the diastereomeric peptides (containing D-Thz and L-Thz). The relative peak areas of the two isomers can then be used to quantify the extent of epimerization. Mass spectrometry can be used to confirm the identity of the peaks.

Troubleshooting Guides

Issue 1: High levels of D-Thz epimerization detected after coupling.
Potential Cause Recommended Solution
Aggressive Coupling Reagent Switch to a less aggressive coupling reagent. Urionium/aminium salt-based reagents like HBTU and HATU can promote oxazolone formation. Consider using a carbodiimide-based reagent like DIC in combination with an additive.
Strong Organic Base The choice of base is critical. Diisopropylethylamine (DIEA) is a common cause of epimerization. Replace DIEA with a bulkier, less nucleophilic base such as 2,4,6-collidine.
Prolonged Activation Time Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.
High Reaction Temperature Perform the coupling reaction at a lower temperature. While elevated temperatures can increase coupling efficiency, they also significantly accelerate epimerization. Aim for room temperature or below if possible.
Inappropriate Solvent The polarity of the solvent can influence the rate of epimerization. While DMF is a standard solvent, consider testing less polar solvents or solvent mixtures if epimerization persists.
Issue 2: Gradual increase in epimerization over multiple synthesis cycles.
Potential Cause Recommended Solution
Cumulative effect of basic deprotection steps Minimize the time the peptide is exposed to the deprotection solution. Ensure efficient washing after deprotection to completely remove the base.
On-resin cyclization side reactions If the peptide sequence is prone to side reactions that involve the thiazoline ring under basic conditions, consider using a milder deprotection cocktail or a different protecting group strategy for adjacent residues.

Quantitative Data Summary

While specific quantitative data for D-Thiazoline epimerization across a wide range of conditions is not extensively published, the following table provides a qualitative and inferred guide based on general principles of peptide synthesis and the known sensitivity of similar residues.

Parameter Condition Expected Impact on D-Thz Epimerization
Coupling Reagent HATU/HBTU + DIEAHigh
HCTU + DIEAModerate to High
DIC + HOBt/OxymaLow to Moderate
COMU + CollidineLow
Base DIEAHigh
NMMModerate
2,4,6-CollidineLow
Solvent DMFModerate
NMPModerate
DCMLow
Temperature 50°C - 75°C (Microwave)High
Room Temperature (25°C)Moderate
0°CLow

Experimental Protocols

Protocol 1: Standard SPPS Coupling of this compound with Minimized Epimerization

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence on a solid support, with modifications to minimize epimerization.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent: DIC (Diisopropylcarbodiimide)

  • Additive: HOBt (1-Hydroxybenzotriazole) or OxymaPure®

  • Base: 2,4,6-Collidine

  • Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HOBt or OxymaPure® (3 eq.), and 2,4,6-collidine (6 eq.) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 eq.) to the resin slurry.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Isopropanol (3x).

  • Repeat: Proceed to the next coupling cycle.

Protocol 2: "Epimerization-Free" Synthesis of Thiazoline-Containing Peptides via Cyclodesulfhydration

This advanced method avoids the direct coupling of a pre-formed D-Thiazoline ring, instead forming it on-peptide under mild, aqueous conditions, which is reported to be epimerization-free.[1][2][3]

Principle:

This method involves the synthesis of a linear peptide containing an N-thioacyl-2-mercaptoethylamine moiety. The thiazoline ring is then formed in a post-synthesis step through an intramolecular cyclodesulfhydration reaction triggered by a change in pH.

General Workflow:

  • SPPS of the Linear Precursor:

    • Synthesize the peptide sequence up to the position where the thiazoline is desired using standard Fmoc-SPPS.

    • Incorporate an N-thioacylated cysteine residue at the desired position. This can be achieved using specific thioacylating reagents during the synthesis.

  • Cleavage and Deprotection: Cleave the linear peptide precursor from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification of the Linear Precursor: Purify the crude linear peptide by preparative HPLC.

  • Cyclodesulfhydration:

    • Dissolve the purified linear peptide in a phosphate buffer (e.g., 100 mM, pH 7.5).

    • Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine thiol is free.

    • The cyclodesulfhydration reaction is typically rapid at room temperature. Monitor the reaction by HPLC-MS.

  • Final Purification: Purify the final thiazoline-containing peptide by preparative HPLC.

Analytical Method: Chiral HPLC for Epimerization Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chirobiotic TAG, or similar column suitable for peptide diastereomer separation)

Mobile Phase:

  • A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA. The exact gradient will need to be optimized for the specific peptide.

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase.

  • Injection: Inject the sample onto the chiral column.

  • Elution: Run the optimized gradient method.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Analysis: The D-Thz and L-Thz containing peptides should elute as two separate peaks. Integrate the peak areas to determine the ratio of the two epimers.

Visualizations

Epimerization_Mechanism cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway This compound This compound Activated_Ester Activated Ester/ Acyl Halide This compound->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Planar_Intermediate_Ox Planar Intermediate Oxazolone->Planar_Intermediate_Ox Base (e.g., DIEA) -H+ Epimerized_Peptide_Ox L-Thz Peptide Planar_Intermediate_Ox->Epimerized_Peptide_Ox H+ Desired_Peptide_Ox D-Thz Peptide Planar_Intermediate_Ox->Desired_Peptide_Ox H+ D-Thz_Residue D-Thz Residue on Peptide Planar_Intermediate_Enol Planar Enolate D-Thz_Residue->Planar_Intermediate_Enol Strong Base -H+ Epimerized_Peptide_Enol L-Thz Peptide Planar_Intermediate_Enol->Epimerized_Peptide_Enol H+ Desired_Peptide_Enol D-Thz Peptide Planar_Intermediate_Enol->Desired_Peptide_Enol H+

Caption: Mechanisms of D-Thiazoline Epimerization during Peptide Synthesis.

Experimental_Workflow cluster_standard Standard SPPS with Minimized Epimerization cluster_epimerization_free Epimerization-Free Cyclodesulfhydration A1 Start with Resin A2 Fmoc Deprotection A1->A2 A3 Couple this compound (DIC/HOBt/Collidine) A2->A3 A4 Couple Subsequent Amino Acids A3->A4 A5 Cleavage & Deprotection A4->A5 A6 Purification & Analysis A5->A6 B1 Synthesize Linear N-Thioacyl Peptide B2 Cleavage & Deprotection B1->B2 B3 Purify Linear Peptide B2->B3 B4 Cyclodesulfhydration (pH 7.5, TCEP) B3->B4 B5 Final Purification & Analysis B4->B5

Caption: Workflows for Synthesizing D-Thiazoline Containing Peptides.

References

aggregation problems in peptides containing D-Thz and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing D-thiazolylalanine (D-Thz). The content is designed to address specific issues related to peptide aggregation that may be encountered during synthesis, purification, and experimental use.

Troubleshooting Guides

This section offers solutions to common problems encountered with D-Thz-containing peptides.

Guide 1: My D-Thz peptide is showing poor solubility or precipitating out of solution.

  • Question: I've synthesized and lyophilized my D-Thz-containing peptide, but it's difficult to dissolve in my aqueous buffer for my assay. What should I do?

  • Answer: Poor solubility of a lyophilized peptide is a common indication of aggregation. The overall hydrophobicity and charge of your peptide sequence are the primary drivers of this issue. While the D-Thz residue itself is not considered highly hydrophobic (predicted XlogP3-AA of -2.3), other hydrophobic residues in your sequence can lead to aggregation. Here is a systematic approach to solubilization:

    Workflow for Solubilizing Aggregated Peptides

    G start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile deionized water start->water sonicate_heat Apply sonication (brief pulses) or gentle warming (<40°C) water->sonicate_heat soluble1 Is the peptide soluble? sonicate_heat->soluble1 pi_check Determine the peptide's isoelectric point (pI) and net charge at neutral pH soluble1->pi_check No end_success Peptide is solubilized. Proceed with experiment. soluble1->end_success Yes ph_adjust Adjust pH of the solvent (acidic for basic peptides, basic for acidic peptides) pi_check->ph_adjust end_fail Re-evaluate peptide sequence or synthesis strategy. soluble2 Is the peptide soluble? ph_adjust->soluble2 cosolvent Dissolve in a minimal amount of organic co-solvent (e.g., DMSO, DMF, ACN) soluble2->cosolvent No soluble2->end_success Yes dilute Slowly add aqueous buffer to the co-solvent mixture with vortexing cosolvent->dilute soluble3 Does the peptide stay in solution? dilute->soluble3 denaturant As a last resort, use denaturing agents (e.g., 6M Guanidine-HCl) (Note: may affect bioactivity) soluble3->denaturant No soluble3->end_success Yes denaturant->end_success

    Caption: A stepwise workflow for troubleshooting the solubility of aggregated peptides.

    Detailed Steps:

    • Initial Attempt with Water: Always start with a small amount of your peptide in sterile, deionized water. Sonication can help break up aggregates.[1]

    • pH Adjustment: Peptides are least soluble at their isoelectric point (pI).

      • If your peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[1]

      • If it has a net negative charge (acidic), use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[1]

    • Organic Co-solvents: For highly hydrophobic peptides, dissolve the peptide first in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add your aqueous buffer to this solution while vortexing.[2][3]

    • Denaturing Agents: If all else fails, denaturing agents like 6M guanidine hydrochloride can be used to disrupt strong hydrogen bonds causing aggregation. Be aware that this may interfere with your biological assays.[1]

Guide 2: I'm observing incomplete coupling/deprotection during Solid-Phase Peptide Synthesis (SPPS) of my D-Thz peptide.

  • Question: During the synthesis of my D-Thz-containing peptide, I'm seeing signs of aggregation on the resin, such as poor swelling and failed coupling reactions. What can I do?

  • Answer: On-resin aggregation is a common challenge in SPPS, especially for hydrophobic or long peptide sequences.[4] While the D-configuration of Thz is expected to disrupt β-sheet formation, other residues in your sequence can still promote inter-chain hydrogen bonding. Here are some strategies to address this during synthesis:

    Strategies to Mitigate On-Resin Aggregation

    G cluster_0 Solvent & Temperature cluster_1 Chemical Additives cluster_2 Sequence Modification (Proactive) solvent Switch to NMP or add DMSO to DMF microwave Use Microwave-Assisted Peptide Synthesis (MAPS) for elevated temperatures chaotropic Add chaotropic salts (e.g., LiCl, NaClO4) to disrupt H-bonds magic_mixture Use a 'Magic Mixture' (DCM/DMF/NMP with additives) pseudoproline Incorporate Pseudoproline dipeptides every ~6 residues backbone_prot Use Hmb or Dmb backbone protection start Aggregation Detected (Poor Swelling, Failed Coupling) start->solvent start->microwave start->chaotropic start->magic_mixture start->pseudoproline If re-synthesizing start->backbone_prot If re-synthesizing

    Caption: Key strategies to overcome on-resin peptide aggregation during SPPS.

    Recommended Actions:

    • Change Solvent System: Switch from standard DMF to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO to your DMF.[4]

    • Increase Temperature: Employing microwave-assisted peptide synthesis can provide the necessary energy to break up aggregates and improve reaction kinetics.

    • Use Chaotropic Agents: Adding chaotropic salts like LiCl or NaClO₄ to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.[4]

    • Incorporate Structure-Disrupting Elements: If you need to re-synthesize the peptide, consider incorporating pseudoproline dipeptides or using backbone protection (e.g., Hmb, Dmb groups) at strategic locations (every 6-7 residues) to prevent the formation of secondary structures.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of aggregation in peptides?

    • A1: Peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds between peptide backbones, leading to stable secondary structures like β-sheets.[4] This is particularly common in sequences containing a high proportion of hydrophobic amino acids.[4]

  • Q2: Does the D-Thz residue itself promote aggregation?

    • A2: It is unlikely. The incorporation of D-amino acids is a well-known strategy to disrupt the regular secondary structures (like β-sheets) that lead to aggregation.[2][5] The D-configuration introduces a "kink" in the peptide backbone that hinders the formation of these ordered structures. However, the aromatic nature of the thiazole ring could potentially lead to π-π stacking interactions if other aromatic residues are nearby, but this is generally a weaker driving force for aggregation compared to extensive hydrogen bonding and hydrophobic collapse.

  • Q3: How can I predict if my D-Thz-containing peptide is likely to aggregate?

    • A3: Predicting aggregation is not always straightforward, but you can assess the risk by analyzing the entire peptide sequence. Look for:

      • High Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe, Trp).

      • Alternating Hydrophobic/Hydrophilic Residues: This pattern can favor β-sheet formation.

      • Overall Net Charge: Peptides with a low net charge at the working pH are more prone to aggregation.[6]

  • Q4: What is the best solvent to use for my D-Thz peptide?

    • A4: There is no single "best" solvent. The choice depends on the peptide's overall properties. Start with sterile water. If that fails, follow the troubleshooting workflow in Guide 1. For peptides with significant hydrophobicity, initial dissolution in a small amount of DMSO followed by dilution with an aqueous buffer is a very common and effective method.[1][2]

Quantitative Data Summary

The following table summarizes various solvents and additives used to combat peptide aggregation, along with their typical working concentrations.

StrategyAgent/SolventTypical Concentration/ConditionMechanism of ActionReference
Solvent Modification N-methylpyrrolidone (NMP)Used as a replacement for DMFIncreases solvation of the peptide chain[4]
Dimethyl sulfoxide (DMSO)10-25% in DMF or as a co-solventDisrupts hydrogen bonding[4]
Chaotropic Agents Lithium Chloride (LiCl)0.8 M in DMFDisrupts secondary structures[4]
Sodium Perchlorate (NaClO₄)0.8 M in DMFDisrupts secondary structures[4]
Elevated Temperature Microwave Synthesis50-90°CIncreases kinetic energy, disrupts H-bonds
Post-Synthesis Solubilization Acetic Acid10% aqueous solutionIncreases solubility of basic peptides[1]
Ammonium Bicarbonate0.1 M aqueous solutionIncreases solubility of acidic peptides[1]
Guanidine-HCl6 MStrong denaturant, unfolds aggregates[1]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic D-Thz Peptide

  • Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of DMSO (e.g., 20-50 µL for 1 mg of peptide) to the vial. Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.

  • Stepwise Dilution: Slowly, add the desired aqueous buffer (e.g., PBS) to the peptide-DMSO solution in a dropwise manner while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of solution.[7]

  • Final Concentration: Continue adding the buffer until the desired final peptide concentration and co-solvent percentage are reached. For most cell-based assays, the final DMSO concentration should be kept below 1%.

  • Final Check: If the solution remains clear, it is ready for use. If any precipitate forms, the solution may need to be centrifuged to remove insoluble aggregates before use.

Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.[5]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in water.

    • Prepare your D-Thz peptide stock solution at the desired concentration in the appropriate buffer, as determined by solubility tests.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add your peptide solution to the desired final concentration.

    • Add ThT stock solution to each well for a final concentration of 10-20 µM.

    • Include a buffer-only control with ThT.

  • Measurement:

    • Place the plate in a plate reader capable of measuring fluorescence.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~480 nm.

    • Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated aggregation, showing a lag phase, an exponential growth phase, and a plateau phase.[8]

References

alternative deprotection reagents for Fmoc-D-Thz-OH to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Thz-OH. The information provided addresses common side reactions and offers alternative deprotection strategies to ensure the successful incorporation of this residue in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of this compound?

A1: The primary side reaction encountered during the deprotection of this compound is the formation of diketopiperazine (DKP). This occurs, particularly at the dipeptide stage, due to the proline-like structure of the thiazolidine ring, which facilitates intramolecular cyclization. This leads to truncation of the peptide chain and a significant reduction in the yield of the desired full-length peptide. Another potential side reaction, common to all Fmoc-protected amino acids, is racemization at the alpha-carbon, although this is generally less pronounced than DKP formation for this specific residue.

Q2: My peptide synthesis yield is very low after incorporating this compound. What is the likely cause?

A2: Low yield is most likely due to the formation of diketopiperazine (DKP) at the dipeptide stage. The intramolecular cyclization of the deprotected dipeptide cleaves the peptide from the resin, resulting in the loss of your target peptide. The use of standard piperidine-based deprotection protocols can exacerbate this issue.

Q3: Are there alternative deprotection reagents that can minimize side reactions with this compound?

A3: Yes, several alternative reagents and cocktails have been shown to be effective in minimizing side reactions, particularly diketopiperazine formation. The most promising alternatives to the standard 20% piperidine in DMF are:

  • 2% DBU / 5% Piperazine in NMP: This combination is highly effective at reducing DKP formation. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that efficiently removes the Fmoc group, while piperazine acts as a scavenger for the dibenzofulvene byproduct.[1]

  • Piperazine: Used on its own, piperazine is a milder base than piperidine and has been shown to reduce base-induced side reactions.[2]

  • 4-Methylpiperidine (4-MP): This reagent has similar deprotection kinetics to piperidine but can sometimes offer advantages in terms of reducing certain side reactions and is not a controlled substance.[2]

  • Morpholine: A milder base that can be used for sensitive sequences, though deprotection times may need to be extended.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low peptide yield after D-Thz-OH incorporation High levels of diketopiperazine (DKP) formation.Switch to an alternative deprotection reagent. A solution of 2% DBU and 5% piperazine in NMP is highly recommended to suppress DKP formation.[1] Consider using a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can also help inhibit DKP formation.
Presence of a byproduct with a mass corresponding to a cyclic dipeptide Confirmation of diketopiperazine (DKP) formation.Implement the optimized deprotection protocol using 2% DBU / 5% piperazine in NMP . Ensure the dipeptide stage is handled with care, minimizing the time the N-terminal amine is deprotected before the next coupling.
Racemization of the D-Thz-OH residue The basic conditions of Fmoc deprotection can lead to epimerization.The use of milder bases like piperazine can reduce the risk of racemization. Additionally, ensure that the coupling of the following amino acid is performed efficiently and without prolonged pre-activation times, as the activated amino acid is more susceptible to racemization.[4][5]
Incomplete Fmoc deprotection Steric hindrance or aggregation of the peptide chain.If using a milder base like piperazine and experiencing incomplete deprotection, you can slightly increase the reaction time or perform a second deprotection step. The use of DBU is also very effective for deprotecting sterically hindered residues.[6]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes the general efficiency of alternative deprotection reagents compared to the standard piperidine protocol for problematic sequences prone to side reactions like DKP and epimerization.

Deprotection ReagentTypical ConcentrationRelative EfficiencyKey Advantages for Problematic Sequences
Piperidine 20% in DMFStandardWell-established, but can promote DKP and racemization.
4-Methylpiperidine (4-MP) 20% in DMFSimilar to PiperidineComparable efficiency to piperidine with potentially fewer handling restrictions.[2]
Piperazine 10% in DMF/EtOHSlightly lower than PiperidineMilder base, reduces risk of racemization and other base-catalyzed side reactions.[2]
DBU/Piperazine 2% DBU / 5% Piperazine in NMPHigher than PiperidineSignificantly reduces diketopiperazine (DKP) formation.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine (Control)
  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

Protocol 2: Optimized Fmoc Deprotection with DBU/Piperazine to Minimize DKP Formation
  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection:

    • Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

    • Treat the resin with the deprotection solution (10 mL per gram of resin) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with the deprotection solution for 10 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with NMP (5 x 10 mL per gram of resin).

Visual Guides

Deprotection_Workflow cluster_standard Standard Protocol (High DKP Risk) cluster_alternative Alternative Protocol (Low DKP Risk) S1 Fmoc-Peptide-Resin S2 Treat with 20% Piperidine in DMF S1->S2 S3 Deprotected Peptide-Resin S2->S3 S4 High Level of Diketopiperazine Formation S2->S4 A1 Fmoc-Peptide-Resin A2 Treat with 2% DBU / 5% Piperazine in NMP A1->A2 A3 Deprotected Peptide-Resin A2->A3 A4 Minimized Diketopiperazine Formation A2->A4

Figure 1. Comparison of standard and alternative deprotection workflows for this compound.

DKP_Formation start Deprotected Dipeptide-Resin (with N-terminal D-Thz-OH) piperidine Piperidine (Base Catalyst) start->piperidine Standard Deprotection cyclization Intramolecular Cyclization start->cyclization coupling Successful Coupling of Next Amino Acid start->coupling Desired Reaction piperidine->cyclization dkp Diketopiperazine (DKP) + Cleaved Resin cyclization->dkp Side Reaction

Figure 2. Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: D-Thiazolidine Stability in the Presence of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of prolonged piperidine treatment on the stability of D-Thiazolidine (D-Thz) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in reactions involving D-Thiazolidine derivatives?

A1: Piperidine is widely used as a basic catalyst, often in refluxing ethanol, for the Knoevenagel condensation reaction between 2,4-thiazolidinedione and various aldehydes. This reaction is a key step in the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives, which are precursors to various biologically active compounds.[1][2][3][4][5][6][7]

Q2: Can prolonged treatment with piperidine lead to the degradation of the D-Thiazolidine ring?

A2: While piperidine is an effective catalyst, prolonged exposure, especially at elevated temperatures, may contribute to the degradation of the 2,4-thiazolidinedione ring. The thiazolidinedione ring contains amide and thioester-like functionalities, which can be susceptible to nucleophilic attack or base-catalyzed hydrolysis. One study on the stress degradation of pioglitazone, a thiazolidinedione derivative, identified a ring-opened product, 3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid, under basic conditions.[8]

Q3: What are the potential degradation pathways for D-Thiazolidine in the presence of piperidine?

A3: Based on the structure of the 2,4-thiazolidinedione ring, two primary degradation pathways can be hypothesized under prolonged basic conditions with piperidine:

  • Hydrolysis: Piperidine, acting as a base, can catalyze the hydrolysis of the amide bond (at the N-3 position) or the thioester bond (between C-2 and S-1) within the ring, leading to ring-opening.

  • Aminolysis: As a secondary amine, piperidine can act as a nucleophile and directly attack the carbonyl groups (at C-2 or C-4) of the thiazolidinedione ring, potentially leading to ring-opened amide products. Thioesters are generally more susceptible to nucleophilic attack than esters.[9]

Q4: What are the signs of D-Thz degradation during a piperidine-catalyzed reaction?

A4: Signs of degradation may include:

  • The appearance of unexpected spots on Thin Layer Chromatography (TLC).

  • Lower than expected yields of the desired product.

  • The presence of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.

  • Changes in the color of the reaction mixture beyond what is expected.

Troubleshooting Guides

Issue 1: Low yield in Knoevenagel condensation with evidence of byproduct formation.

Possible Cause Troubleshooting Step
Prolonged reaction time leading to D-Thz degradation. Monitor the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize exposure to piperidine at high temperatures.
Excess piperidine acting as a nucleophile. Use a catalytic amount of piperidine as specified in established protocols. An excess may increase the likelihood of side reactions.
High reaction temperature accelerating degradation. If the desired reaction proceeds at a lower temperature, consider reducing the reflux temperature to minimize degradation.

Issue 2: Identification of unknown impurities in the final product.

Possible Cause Troubleshooting Step
Piperidine-induced ring-opening of the D-Thz core. Characterize the impurities using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation products such as the corresponding mercaptopropanoic acid derivative.[8]
Side reactions unrelated to D-Thz degradation. Analyze the reaction components and conditions to identify other potential side reactions, such as self-condensation of the aldehyde or Michael addition.

Quantitative Data Summary

Currently, there is limited direct quantitative data in the literature specifically detailing the rate of D-Thiazolidine degradation as a function of piperidine concentration and time. However, studies on the stability of thiazolidinedione drugs under stress conditions provide some insights.

Table 1: Degradation of Pioglitazone Hydrochloride under Basic Stress Conditions

Stress ConditionDegradation Product IdentifiedReference
0.1 N NaOH at 80°C for 24h3-(4-(2-(5-ethylpyridine-2yl) ethoxy) phenyl)-2-mercaptopropanoic acid[8]

This table illustrates a potential degradation product under general basic conditions, which may be relevant to prolonged piperidine treatment.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring D-Thiazolidione Stability

This protocol is adapted from stability-indicating HPLC methods for thiazolidinedione derivatives and can be used to monitor the stability of a D-Thz compound during prolonged piperidine treatment.[10][11][12]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized for the analyte of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength where the D-Thz derivative has maximum absorbance.

  • Procedure:

    • Prepare a standard solution of the pure D-Thz derivative.

    • Set up the reaction with the D-Thz derivative and piperidine under the desired conditions (e.g., reflux in ethanol).

    • At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralizing with a dilute acid).

    • Dilute the aliquot with the mobile phase to a suitable concentration.

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the starting material.

    • Quantify the amount of the D-Thz derivative remaining at each time point by comparing its peak area to that of the standard.

Visualizations

Knoevenagel_Condensation_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thz D-Thiazolidine (Active Methylene) Enolate Enolate Ion Thz->Enolate + Piperidine - Piperidinium ion Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine (Catalyst) Product 5-Arylidene-D-Thz Enolate->Product + Iminium Ion Iminium->Product Product->Piperidine Regenerated

Caption: Catalytic cycle of piperidine in the Knoevenagel condensation of D-Thiazolidine.

Degradation_Workflow Start Prolonged Piperidine Treatment of D-Thz Derivative ReactionMixture Reaction Mixture Analysis Start->ReactionMixture TLC TLC Analysis ReactionMixture->TLC HPLC HPLC-UV Analysis ReactionMixture->HPLC LCMS LC-MS Analysis HPLC->LCMS Decision Unexpected Peaks/Spots? LCMS->Decision Isolate Isolate Impurity (Prep-HPLC) Decision->Isolate Yes NoDegradation No Significant Degradation Decision->NoDegradation No Characterize Structural Characterization (NMR, HRMS) Isolate->Characterize End Identify Degradation Product Characterize->End

References

Technical Support Center: Strategies for Peptides Containing Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic peptides incorporating the sterically hindered amino acid, Fmoc-D-Thz-OH (Fmoc-D-thiazolidine-4-carboxylic acid).

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of peptides containing this compound, presented in a question-and-answer format to directly resolve specific experimental issues.

Question 1: My peptide synthesis has a significantly low overall yield after incorporating this compound. What are the likely causes?

Answer:

Low yield in syntheses involving this compound is a common issue primarily due to its sterically hindered nature, which can lead to incomplete coupling. Other contributing factors include peptide aggregation and side reactions. A systematic approach is crucial to diagnose the root cause.

Initial Diagnostic Workflow:

  • Confirm Coupling Completion: After the coupling step for this compound, perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A positive result (blue beads) indicates incomplete coupling.

  • Analyze Intermediates: If incomplete coupling is suspected at a specific stage, a small amount of resin can be cleaved and the peptide fragment analyzed by Mass Spectrometry (MS) to pinpoint the point of failure.

  • Evaluate Cleavage Efficiency: Perform a test cleavage on a small resin sample (10-20 mg) and analyze the supernatant by MS to ensure the target peptide is being successfully cleaved from the resin.

Question 2: The Kaiser test is positive after the coupling step for this compound, indicating a poor coupling efficiency. How can I improve this?

Answer:

Improving the coupling efficiency of the sterically bulky this compound is critical for a successful synthesis. Consider the following optimization strategies:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Utilize more potent uronium/aminium or phosphonium salt-based reagents.[1][2] Reagents like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP are recommended for sterically hindered amino acids.[1][2][3]

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and reagents to drive the reaction to completion. This is a highly effective strategy for difficult couplings.

  • Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered amino acid to react.

  • Increased Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) to increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be beneficial but should be used with caution as it can increase the risk of racemization.[4][5]

Question 3: My HPLC and Mass Spectrometry results show a significant peak corresponding to the deletion of the residue preceding D-Thz, and a byproduct with the mass of a dipeptide. What is causing this?

Answer:

This pattern is highly indicative of diketopiperazine (DKP) formation .[6][7] The thiazolidine ring of D-Thz makes it structurally similar to proline. When D-Thz is the second amino acid in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[6][7][8]

Strategies to Mitigate Diketopiperazine Formation:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC resin linker significantly inhibits the intramolecular cyclization required for DKP formation.[6]

  • Incorporate a Dipeptide: Instead of coupling this compound as a single amino acid, synthesize a dipeptide unit (e.g., Fmoc-Xaa-D-Thz-OH) in solution and then couple this dipeptide to the resin-bound peptide. This bypasses the problematic dipeptidyl-resin intermediate.[6]

  • Rapid Fmoc Deprotection: Minimize the time the N-terminal amine of the D-Thz residue is free. Using a stronger base for deprotection, such as DBU in small concentrations with piperidine, can shorten the deprotection time and reduce the opportunity for DKP formation.[9]

Question 4: I am concerned about potential racemization of the D-Thz residue during coupling. How can this be minimized?

Answer:

Racemization is a risk, especially with highly activating coupling reagents and the presence of strong bases.[5][10]

Methods to Minimize Racemization:

  • Choice of Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases. Use the minimum necessary amount of base.

  • Avoid Prolonged Pre-activation: Long pre-activation times of the amino acid with the coupling reagent before adding it to the resin can increase the risk of racemization. Add the activated mixture to the resin promptly.

  • Use Additives: For carbodiimide-based couplings (e.g., DIC), the addition of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to suppress racemization.[10]

  • Lower Temperature: If using elevated temperatures for coupling, consider lowering the temperature to minimize the risk of epimerization.[4]

Frequently Asked Questions (FAQs)

Q1: Is the thiazolidine ring of this compound stable during standard Fmoc-SPPS conditions?

A1: Yes, the thiazolidine ring is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of standard TFA cleavage cocktails used for final deprotection and cleavage from the resin.

Q2: What is the recommended cleavage cocktail for a peptide containing a D-Thz residue?

A2: A standard cleavage cocktail is usually sufficient. For a peptide without other sensitive residues, a cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours at room temperature is effective. If your peptide contains other sensitive residues like Trp, Met, or Cys, appropriate scavengers should be added (e.g., TIS, EDT, DTT).

Q3: Can the azide group on an amino acid like Fmoc-Orn(N3) react with the thiazolidine ring?

A3: The azide group is considered bioorthogonal and is stable under standard SPPS coupling conditions. It does not typically react with the thiazolidine ring.[1] However, be mindful during the final cleavage step, as some thiol-based scavengers can potentially reduce the azide group.

Q4: What are the best solvents to use for coupling this compound?

A4: N,N-Dimethylformamide (DMF) is the most common and generally effective solvent. For sequences prone to aggregation, using more polar solvents like N-methylpyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) can be beneficial.[6]

Q5: How can I monitor the completion of the coupling reaction for this compound?

A5: The qualitative Kaiser test is a reliable method for detecting the presence of free primary amines on the resin. A negative result (yellow/brown beads) indicates that the coupling reaction is complete. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Disclaimer: The following data is extrapolated from studies on various sterically hindered amino acids and serves as a general guideline. Actual yields and coupling times are sequence-dependent and may require optimization for your specific peptide.

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Potential Side Reactions
HATU Uronium/Aminium Salt20 - 45>99Guanidinylation of N-terminus if used in excess.[1][2]
HCTU Uronium/Aminium Salt20 - 45>99Guanidinylation of N-terminus if used in excess.
PyBOP Phosphonium Salt30 - 6098 - 99Byproducts can be challenging to remove in solution-phase.[1]
COMU Uronium/Aminium Salt15 - 45>99More soluble and considered safer than benzotriazole-based reagents.
DIC/HOBt Carbodiimide/Additive60 - 240+95 - 98Slower reaction rates; risk of racemization without additive.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-SPPS

This protocol outlines a single cycle for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: Proceed to Protocol 2 for the coupling of this compound.

  • Washing: After the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Optimized Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency for the sterically hindered this compound.

  • Scale: 0.1 mmol

  • Materials:

    • Deprotected peptide-resin (from Protocol 1)

    • This compound (3-5 equivalents)

    • HATU (2.9 equivalents)

    • DIPEA or 2,4,6-Collidine (6 equivalents)

    • DMF (peptide synthesis grade)

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIPEA or collidine to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. Using collidine is recommended to minimize potential racemization.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Completion:

    • Perform a Kaiser test on a small sample of resin beads after 2 hours.

    • If the test is positive, extend the coupling time. If it remains positive after 4 hours, consider performing a double coupling (repeating steps 1 and 2 with fresh reagents).

    • Once the Kaiser test is negative, proceed with the washing steps as described in Protocol 1.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, use:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Deionized Water

    • 2.5% Triisopropylsilane (TIPS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with more cold diethyl ether, and centrifuge again.

    • Dry the final peptide pellet under vacuum.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, Reagents) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotect Next cycle Cleave Final Cleavage (TFA Cocktail) Cycle->Cleave Final cycle Peptide Purified Peptide Cleave->Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Troubleshooting_Yield Start Low Peptide Yield Q1 Kaiser Test after Coupling Positive? Start->Q1 A1_Yes Incomplete Coupling Q1->A1_Yes Yes A1_No Coupling Appears Complete Q1->A1_No No Sol1 Use Potent Reagents (HATU/HCTU) Extend Coupling Time Double Couple A1_Yes->Sol1 Q2 Mass Spec Shows Dipeptide Loss? A1_No->Q2 A2_Yes Diketopiperazine Formation Q2->A2_Yes Yes A2_No Other Issues Q2->A2_No No Sol2 Use 2-CTC Resin Couple as Dipeptide A2_Yes->Sol2 Sol3 Check Resin Loading Optimize Cleavage Check for Aggregation A2_No->Sol3

Caption: Troubleshooting workflow for low peptide yield.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-D-Thz-OH vs. Fmoc-D-Cys(Trt)-OH in Peptide Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising molecules into viable therapeutics. The incorporation of non-canonical amino acids is a widely adopted strategy to improve resistance to enzymatic degradation and oxidation. This guide provides an objective comparison of two such amino acids, Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH) and N-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH), focusing on their impact on peptide stability.

The inherent chirality of D-amino acids provides a fundamental defense against proteolysis, as endogenous proteases are stereospecific for L-amino acids.[1] Both this compound and Fmoc-D-Cys(Trt)-OH leverage this principle to enhance peptide stability. However, the nature of their side chains introduces distinct chemical properties that influence their performance under various conditions, from synthesis to physiological environments.

Core Chemical Differences and Implications for Stability

Fmoc-D-Cys(Trt)-OH is a standard reagent for introducing D-cysteine into a peptide sequence. The trityl (Trt) protecting group on the sulfur atom is bulky and highly acid-labile, typically removed during the final trifluoroacetic acid (TFA) cleavage from the solid-phase resin. This process generates a free thiol group, which can be crucial for forming disulfide bridges or for conjugation. However, the reactive nature of the free thiol also makes the resulting peptide susceptible to oxidation.

This compound incorporates a thiazolidine ring, which can be considered a cyclized and protected form of cysteine. This cyclic structure is notably stable under the acidic conditions of TFA cleavage and at physiological pH.[2][3][4] The thiazolidine ring effectively masks the thiol group, thereby preventing oxidation. This inherent protection offers a significant advantage for synthesizing peptides where a free thiol is not immediately required or desired.

Comparative Stability Analysis: A Data-Driven Overview

While direct head-to-head quantitative comparisons in the literature are scarce, we can infer the relative stability of peptides synthesized with these two building blocks based on their chemical properties and data from analogous studies. The following tables summarize the expected and reported stability profiles under key experimental conditions.

Table 1: Stability During Peptide Synthesis and Cleavage
ParameterThis compoundFmoc-D-Cys(Trt)-OHKey Considerations
TFA Cleavage Stability High stability of the thiazolidine ring.[2][4]The Trityl group is cleaved. Requires scavengers (e.g., TIS, EDT) to prevent side reactions.[5][6]This compound offers a cleaner cleavage profile for peptides where a protected cysteine is desired post-cleavage.
Racemization Potential Lower potential due to the cyclic side chain.Higher potential, especially with certain coupling reagents.[7]Careful selection of coupling reagents is crucial when using Fmoc-D-Cys(Trt)-OH to maintain chiral purity.
Table 2: Post-Synthetic Peptide Stability
Stability ParameterPeptide with D-ThzPeptide with D-CysKey Considerations
Proteolytic Stability High . The D-amino acid configuration provides inherent resistance to proteases.[1][8]High . The D-amino acid configuration provides inherent resistance to proteases.[1][8]Both building blocks offer a significant advantage over their L-amino acid counterparts in resisting enzymatic degradation.
Oxidative Stability Very High . The thiazolidine ring protects the thiol group from oxidation.[9][10]Moderate to Low . The free thiol of D-cysteine is susceptible to oxidation, forming disulfides or sulfoxides.Peptides with D-Thz are expected to have a longer shelf-life and be more stable in oxidative environments.
Stability in Serum/Plasma Expected to be High . Combination of D-amino acid and protected thiol.Variable . While resistant to proteolysis, potential for disulfide exchange with serum albumin and other thiols exists.The half-life of peptides containing D-Thz is anticipated to be longer due to reduced oxidative degradation and interaction with plasma components.

Experimental Workflows & Protocols

To provide a practical context for these comparisons, detailed methodologies for key stability assays are outlined below.

Experimental Workflow: Comparative Stability Analysis

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_stability Stability Assays cluster_analysis Analysis SPPS_Thz SPPS with This compound Cleavage_Thz TFA Cleavage SPPS_Thz->Cleavage_Thz SPPS_Cys SPPS with Fmoc-D-Cys(Trt)-OH Cleavage_Cys TFA Cleavage with Scavengers SPPS_Cys->Cleavage_Cys Purification RP-HPLC Purification Cleavage_Thz->Purification Cleavage_Cys->Purification Enzymatic Enzymatic Degradation (e.g., Trypsin, Chymotrypsin) Purification->Enzymatic Oxidative Oxidative Stress (e.g., H2O2) Purification->Oxidative Serum Serum/Plasma Incubation Purification->Serum HPLC_Analysis RP-HPLC Analysis (Quantify intact peptide) Enzymatic->HPLC_Analysis MS_Analysis LC-MS/MS Analysis (Identify degradation products) Enzymatic->MS_Analysis Oxidative->HPLC_Analysis Oxidative->MS_Analysis Serum->HPLC_Analysis Serum->MS_Analysis Start Peptide Design Goal Need_Thiol Free Thiol Required? (e.g., Disulfide Bridge, Conjugation) Start->Need_Thiol High_Oxidative_Stability High Oxidative Stability Critical? Need_Thiol->High_Oxidative_Stability No Use_Cys Use Fmoc-D-Cys(Trt)-OH Need_Thiol->Use_Cys Yes Use_Thz Use this compound High_Oxidative_Stability->Use_Thz Yes Consider_Thz Consider this compound (Deprotection of Thz to Cys is possible post-synthesis) High_Oxidative_Stability->Consider_Thz No Consider_Thz->Use_Thz

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of D-Thz-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-thiazolyl (D-Thz) residues, into peptide structures is a critical strategy in modern drug discovery. This modification can enhance peptide stability, bioactivity, and pharmacokinetic properties. However, the unique stereochemistry and chemical nature of D-Thz-containing peptides present distinct challenges and considerations for their analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides a comparative overview of analytical methodologies, supported by experimental data and detailed protocols, to aid researchers in the characterization of these novel therapeutic candidates.

Comparison of Analytical Methodologies

The analysis of D-Thz-containing peptides requires careful consideration of both chromatographic separation and mass spectrometric detection. The choice of methodology can significantly impact the ability to resolve stereoisomers, confirm sequence identity, and ensure purity.

Chromatographic Separation: Chiral vs. Reversed-Phase HPLC

The primary challenge in the HPLC analysis of D-Thz-containing peptides is the separation of diastereomers, particularly when both D- and L-forms of the thiazolyl amino acid or other amino acids are present.

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Principle Separation based on hydrophobicity.Separation based on stereospecific interactions with a chiral stationary phase (CSP).
Typical Stationary Phase C18, C8Macrocyclic glycopeptides (e.g., Teicoplanin, Ristocetin A), Crown Ethers.[1][2][3]
Primary Application Purity assessment and quantification of the peptide.Resolution of enantiomers and diastereomers.
Performance for D-Thz Peptides May not resolve diastereomers, leading to co-elution and inaccurate purity assessment.Can provide baseline separation of D- and L-containing peptide epimers, enabling accurate quantification of stereoisomeric purity.[1][2]
Considerations Simpler method development and more common in standard peptide analysis.Requires specialized and often more expensive columns. Method development can be more complex, involving screening of different CSPs and mobile phases.[4]
Mass Spectrometric Fragmentation: A Comparative Overview

Tandem mass spectrometry (MS/MS) is essential for sequence verification. The fragmentation method employed can influence the quality of the data obtained, especially for peptides containing modified or D-amino acids.

Fragmentation MethodPrinciplePerformance for D-Amino Acid Containing PeptidesKey AdvantagesKey Limitations
Collision-Induced Dissociation (CID) Fragmentation through collision with an inert gas.Can sometimes provide limited differentiation between D- and L-amino acid-containing epimers based on fragment ion intensities.[5]Widely available on most mass spectrometers.Often provides insufficient energy to reveal subtle stereochemical differences, leading to similar fragmentation patterns for epimers.[6]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that provides higher fragmentation energy.Has been shown to produce more significant differences in fragment ion intensities between D- and L-peptide epimers, aiding in their differentiation and even quantification.[5]Generates fragment-rich spectra and avoids the low mass cutoff issue of traditional ion trap CID.[5]Availability is typically limited to specific instrument platforms like Orbitrap mass spectrometers.
Radical-Directed Dissociation (RDD) Fragmentation is initiated by a radical species.Demonstrates high sensitivity to the peptide's three-dimensional structure, providing significantly better chiral discrimination than CID for many D-amino acid-containing peptides.[6]Can be initiated by various radical precursors and is applicable in both positive and negative ion modes.[6]A more specialized technique that is not as commonly implemented as CID or HCD.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful analysis of D-Thz-containing peptides. Below are representative protocols for HPLC and MS analysis.

Protocol 1: Chiral HPLC Separation of D/L-Thz-Peptide Diastereomers

This protocol outlines a general approach for developing a chiral separation method.

1. Column Selection:

  • Screen a variety of chiral stationary phases (CSPs). Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are a good starting point for peptide enantiomers.[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Note: The type and concentration of the acidic modifier can significantly impact separation. Formic acid is an alternative that may provide better sensitivity in MS applications.[7]

3. Chromatographic Conditions:

  • Column: Chirobiotic T, 5 µm, 250 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Gradient: Start with a shallow gradient (e.g., 5-30% B over 30 minutes) and optimize based on the initial separation.

4. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, such as water or a low percentage of organic solvent, to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Analysis for Sequence Confirmation

This protocol is designed for the sequence verification of a purified D-Thz-containing peptide.

1. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 3 µm particles).[8]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[9]

  • Flow Rate: 300 nL/min (for nano-flow LC).

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.[9]

2. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[9]

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).[9]

  • MS1 Scan: Acquire full MS scans from m/z 350–2000 with a resolution of >60,000.[9]

  • MS/MS Scan (Data-Dependent Acquisition):

    • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.[9]

    • Fragmentation Method: Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 28%.[5]

    • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase the number of unique peptides identified.

3. Sample Preparation:

  • Reconstitute the lyophilized peptide in 50% acetonitrile with 0.1% formic acid to a stock concentration of 1 mg/mL.[9]

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent for injection.[9]

Visualizations

Experimental Workflow for D-Thz-Containing Peptide Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Thz-OH cleavage Cleavage from Resin and Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude rphplc Preparative RP-HPLC crude->rphplc fraction Fraction Collection rphplc->fraction lyophilization Lyophilization fraction->lyophilization pure_peptide Purified D-Thz Peptide lyophilization->pure_peptide chiral_hplc Chiral HPLC (Stereoisomeric Purity) pure_peptide->chiral_hplc lcms LC-MS/MS (Identity & Sequence) pure_peptide->lcms chiral_data Diastereomeric Ratio chiral_hplc->chiral_data ms_data Sequence Confirmation & Purity Assessment lcms->ms_data

Caption: Workflow for the synthesis, purification, and analysis of D-Thz-containing peptides.

References

A Comparative Guide to Characterizing Thiazolidine Rings in Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological activity. The incorporation of a thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, introduces a significant conformational constraint. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, non-invasive technique for elucidating the precise structural and dynamic properties of these modified peptides in a solution state, which often mimics physiological conditions. This guide provides a comparative overview of NMR spectroscopy against other analytical methods, supported by experimental data and detailed protocols.

NMR Spectroscopy: A High-Resolution Lens for Thiazolidine Conformation

NMR spectroscopy is an exceptionally powerful tool for studying the structure and dynamics of peptides in solution.[1] Unlike methods that provide static structural snapshots, NMR can reveal conformational equilibria and dynamic processes. For the thiazolidine ring, specific NMR parameters are crucial for a comprehensive characterization.

Key NMR Parameters for Thiazolidine Ring Analysis:

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of the protons and carbons within the thiazolidine ring are highly sensitive to their local electronic environment. Substituents on the ring, the puckering of the ring itself, and the overall peptide conformation influence these values. For instance, ¹³C NMR spectra can resolve distinct resonances from different thiazolidine ring conformers.[2][3]

  • Scalar (J) Coupling: Three-bond proton-proton (³JHH) coupling constants are invaluable for determining the dihedral angles between adjacent protons. The Karplus equation provides a theoretical relationship between the magnitude of the coupling constant and the dihedral angle, allowing for the detailed determination of the ring's puckering (e.g., "twist" or "envelope" conformations).[3][4][5]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY experiments are essential for identifying which protons are spatially near each other, thereby defining the ring's conformation and its orientation relative to the rest of the peptide chain.[6][7]

Comparison of Analytical Techniques

While NMR is a cornerstone for solution-state analysis, other techniques provide complementary information.

Technique Strengths Limitations Relevance to Thiazolidine Ring
NMR Spectroscopy - Provides high-resolution 3D structure in solution.[1]- Can characterize conformational dynamics and equilibria.[2][3]- Non-destructive.- Requires relatively high sample concentration (>0.5 mM).[8]- Limited by the molecular weight of the peptide (<~30-50 kDa).[8][9]- Can be complex to analyze spectra.Primary method for determining ring pucker, substituent orientation, and interaction with the peptide backbone in a physiologically relevant environment.
X-ray Crystallography - Provides atomic-resolution 3D structure.- No molecular weight limit.- Requires a well-ordered single crystal.- Provides a static, solid-state structure that may not represent the solution conformation.[3]- Cannot observe dynamic processes.Provides a highly detailed but static picture of the ring's conformation in the solid state. Useful for comparison with solution-state NMR data.[3][10]
Mass Spectrometry (MS) - Extremely sensitive, requires minimal sample.- Provides accurate molecular weight and sequence information.- Does not provide detailed 3D conformational information.- Can induce fragmentation, altering the original structure.Confirms the successful incorporation and integrity of the thiazolidine ring within the peptide sequence.
Circular Dichroism (CD) - Provides information on the overall secondary structure (e.g., helix, sheet) of the peptide.- Fast and requires low sample concentration.- Low-resolution technique.- Does not provide specific information about the local conformation of the thiazolidine ring.Used to assess the global fold of the peptide, which provides context for the high-resolution NMR data of the thiazolidine moiety.[6]
Computational Methods (DFT) - Can model different conformations and their relative energies.- Helps in interpreting experimental NMR data.[7]- Accuracy depends on the level of theory and model used.- Requires experimental validation.Used in synergy with NMR to refine and rationalize observed conformations and energy barriers between different isomers.[7][11]

Quantitative NMR Data for Thiazolidine Ring Analysis

The following tables summarize typical NMR data used to define the conformation of a thiazolidine ring.

Table 1: Representative ¹H and ¹³C Chemical Shifts (ppm)

Atom Typical ¹H Chemical Shift Range Typical ¹³C Chemical Shift Range Notes
C2-H 4.5 - 5.565 - 80Highly dependent on substituents at C2.
C4-H (α-proton) 4.0 - 5.060 - 70Influenced by the peptide backbone conformation.
C5-H₂ (β-protons) 3.0 - 4.030 - 40Often appear as distinct signals due to the ring pucker. Their separation is a key indicator of conformation.[3]

Note: Chemical shifts are highly dependent on the specific peptide sequence, solvent, and pH. The values provided are general ranges.[6][12]

Table 2: Representative ³JHH Coupling Constants (Hz) and Dihedral Angles

Coupled Protons Dihedral Angle (Φ) Typical ³JHH (Hz) Conformational Implication
H-C4 — C5-H (axial)~180° (trans)8 - 12Indicates an anti-periplanar relationship, common in certain puckered forms.
H-C4 — C5-H (equatorial)~60° (gauche)2 - 5Indicates a synclinal relationship.
H-C5 (geminal)-10 - 15 (²JHH)The geminal coupling constant can also be sensitive to ring conformation.

Note: These values are based on the Karplus relationship and can be influenced by ring strain and electronegative substituents.[4][5]

Experimental Protocols

A rigorous experimental setup is crucial for obtaining high-quality NMR data.

Protocol 1: Sample Preparation for Peptide NMR
  • Peptide Purity: Ensure the peptide sample is of high purity (>95%) as determined by HPLC and Mass Spectrometry.

  • Concentration: Dissolve the peptide in the chosen buffer to a final concentration of 0.5 mM to 5 mM.[9][13] Higher concentrations generally yield better signal-to-noise ratios.[13]

  • Buffer System: Use a suitable buffer, such as phosphate-buffered saline (PBS), with a total salt concentration below 300 mM to prevent signal broadening.[8] For observing amide protons, maintain a pH below 7.5.[8]

  • Deuterated Solvent: Add 5-10% Deuterium Oxide (D₂O) to the sample. The D₂O signal is used by the spectrometer for field frequency locking.[6][8]

  • Sample Volume: The final sample volume should be between 450 µL and 500 µL for standard NMR tubes.[8]

  • Stability: Confirm that the peptide is stable in the chosen buffer at room temperature for the duration of the NMR experiments (typically 2-7 days).[13]

Protocol 2: NMR Data Acquisition and Analysis
  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample quality, concentration, and overall folding. Check for signal dispersion, which is an indicator of a well-structured peptide.

  • 2D Homonuclear Spectra: To assign the proton resonances, acquire the following 2D spectra in H₂O/D₂O:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, helping to trace out the spin systems of individual residues.[6][14]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is crucial for identifying amino acid types (e.g., all protons of a Lysine side chain).[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[6][7][14]

  • 2D Heteronuclear Spectra (Optional but Recommended): If the peptide is isotopically labeled (¹³C, ¹⁵N), acquire heteronuclear spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, aiding in the assignment of carbon and nitrogen resonances.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, useful for connecting different spin systems across the peptide bond.[7][15]

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Structure Calculation: Use the assigned chemical shifts, J-coupling constants, and NOE distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Visualizing NMR Workflows and Analysis

Diagrams created using Graphviz illustrate the logical flow of experiments and the key interactions used for structural analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Thiazolidine Peptide (>95% Purity) Buffer Buffer Preparation (pH < 7.5, +10% D2O) Peptide->Buffer Dissolve NMR_Sample Final NMR Sample (0.5-5 mM, 500 µL) Buffer->NMR_Sample OneD 1D ¹H Spectrum NMR_Sample->OneD TwoD_H 2D Homonuclear (COSY, TOCSY, NOESY) OneD->TwoD_H TwoD_X 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_X Assign Resonance Assignment TwoD_H->Assign TwoD_X->Assign Restraints Extract Restraints (NOEs, J-couplings) Assign->Restraints Calc 3D Structure Calculation Restraints->Calc Ensemble Conformational Ensemble of Thiazolidine Ring Calc->Ensemble Thiazolidine_Correlations cluster_ring Thiazolidine Ring S1 S C2 C2 S1->C2 N3 N C4 C4 N3->C4 C2->N3 H_C2 C2->H_C2 C5 C5 C4->C5 H_C4 C4->H_C4 C5->S1 H1_C5 C5->H1_C5 H2_C5 C5->H2_C5 H_C2->H_C4 NOE (Spatial Proximity) H_C2->H1_C5 H_C4->H1_C5 ³J (Dihedral Angle) H_C4->H2_C5

References

A Comparative Guide to the Conformational Effects of D-Thiazolidine-4-carboxylic Acid (D-Thz) and Pseudoprolines in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of conformational constraints into peptides is a cornerstone of modern drug design and chemical biology. Proline and its analogues are pivotal in this regard, inducing turns and disrupting secondary structures to modulate peptide activity, stability, and bioavailability. Among these analogues, D-Thiazolidine-4-carboxylic acid (D-Thz) and pseudoprolines, derived from serine and threonine, have emerged as powerful tools. This guide provides an objective comparison of their conformational effects, supported by experimental and computational data, to aid researchers in selecting the optimal proline mimic for their specific application.

Introduction to Conformational Modifiers

D-Thiazolidine-4-carboxylic acid (D-Thz) is a proline analogue where the γ-carbon of the pyrrolidine ring is substituted with a sulfur atom. This modification introduces distinct stereoelectronic properties that influence the puckering of the five-membered ring and the equilibrium of the preceding peptide bond.

Pseudoprolines are a class of proline mimetics formed by the cyclization of a serine (Ser) or threonine (Thr) residue with an aldehyde or ketone. This results in an oxazolidine ring system that mimics the conformational constraints of proline. The most common pseudoprolines are derived from the reaction with acetone, creating a dimethyl-substituted oxazolidine ring.

Both D-Thz and pseudoprolines are employed to disrupt β-sheet formation and aggregation, enhance solubility, and pre-organize peptide backbones for cyclization or specific receptor interactions.[1] Their primary mechanism of action is the steric and electronic influence on the preceding Xaa-Pro* (where Pro* is the proline analogue) peptide bond, favoring a cis conformation.[1]

Comparative Analysis of Conformational Effects

The principal conformational distinctions between D-Thz and pseudoprolines arise from the differences in their heterocyclic ring systems: a thiazolidine ring for D-Thz and an oxazolidine ring for pseudoprolines. These differences manifest in ring puckering, the propensity to adopt a cis or trans amide bond, and the overall influence on the peptide backbone.

Ring Puckering

The puckering of the five-membered ring in proline and its analogues is a critical determinant of the local peptide conformation. The ring can adopt various puckered states, most commonly described as "endo" or "exo" (or "down" and "up"). Computational studies on model dipeptides, Ac-Thz-NHMe and Ac-Oxa-NHMe, reveal that both thiazolidine and oxazolidine rings exhibit distinct puckering preferences compared to proline.

For the trans conformers of both Thz and Oxa dipeptides, the "up"-puckered structure is generally favored.[2] However, the energy barriers for transitions between different puckered states can vary, with the thiazolidine ring of D-Thz generally exhibiting lower barriers for certain conformational transitions compared to the oxazolidine ring of pseudoprolines.[2]

Cis/Trans Isomerization

A key feature of proline and its analogues is their ability to populate both cis and trans conformations of the preceding peptide bond, a phenomenon that is crucial for protein folding and function. Both D-Thz and pseudoprolines significantly influence this equilibrium, generally favoring the cis isomer more than proline itself, particularly in solution.[2]

Computational studies indicate that as the solvent polarity increases, the population of cis conformers increases for both thiazolidine and oxazolidine dipeptides.[2][3] This effect is attributed to the depopulation of conformations stabilized by intramolecular hydrogen bonds in more polar solvents, leading to a greater preference for more extended, polyproline II (PPII)-like structures.[2][3]

Experimental NMR studies on pseudoproline-containing dipeptides confirm that the major conformer in solution is one where the amide bond between the pseudoproline and the preceding amino acid is cis.[4] While direct comparative experimental data for D-Thz in the same peptide context is limited, computational models suggest a similar, if not slightly different, propensity for cis conformer stabilization. The rotational barrier for trans-to-cis isomerization is also affected, with computational studies suggesting lower rotational barriers for both oxazolidine and thiazolidine dipeptides compared to proline dipeptides.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from computational and experimental studies on model systems representing D-Thz (as thiazolidine, Thz) and pseudoprolines (as oxazolidine, Oxa).

ParameterThiazolidine (D-Thz model)Oxazolidine (Pseudoproline model)ProlineReference
Preferred Puckering (trans conformer)UpUpDown[2]
cis Population in ChloroformHighHigher than ProlineModerate[2][3]
cis Population in WaterHigher than in ChloroformHigher than in ChloroformIncreases with polarity[2][3]
Rotational Barrier (trans to cis)Lower than ProlineLower than ProlineHigher[3]

Table 1: Comparative Conformational Parameters of D-Thz, Pseudoprolines, and Proline.

DipeptideSolventcis:trans RatioReference
Cbz-Val-Thr(ΨMe,Mepro)-OMeCDCl3>95:5[4]
Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OHCDCl3>95:5[4]
Ac-Thz-NHMe (computational)WaterIncreased with polarity[2][3]
Ac-Oxa-NHMe (computational)WaterIncreased with polarity[2][3]

Table 2: Experimentally and Computationally Determined cis:trans Ratios.

Experimental Protocols

A comprehensive understanding of the conformational effects of D-Thz and pseudoprolines relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cis/Trans Isomerization Analysis

NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides, including the determination of cis and trans isomer populations and the kinetics of their interconversion.[5][6][7]

Protocol:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall complexity of the sample. The presence of cis and trans isomers will often result in two distinct sets of resonances for the amino acid preceding the proline analogue.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given spin system (i.e., an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A strong cross-peak between the α-proton of the residue preceding the proline analogue (Xaa) and the δ-protons of the proline analogue is characteristic of a trans amide bond. A strong cross-peak between the α-proton of Xaa and the α-proton of the proline analogue is indicative of a cis amide bond.

  • Quantitative Analysis: Integrate the well-resolved cross-peaks corresponding to the cis and trans isomers in the NOESY/ROESY spectrum to determine their relative populations.

  • Exchange Spectroscopy (EXSY): To study the kinetics of cis/trans isomerization, acquire a series of 2D EXSY spectra at different mixing times. The appearance of cross-peaks between the resonances of the cis and trans isomers indicates chemical exchange. The rate of isomerization can be quantified by analyzing the build-up of these cross-peaks as a function of the mixing time.

X-Ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state, offering definitive insights into bond lengths, bond angles, and the overall three-dimensional structure.[1][8][9]

Protocol:

  • Crystallization: Grow single crystals of the peptide of suitable size and quality. This is often the most challenging step and typically involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging or sitting drop).

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: Integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a set of structure factor amplitudes.

  • Phase Determination: Determine the phases of the structure factors. For small molecules and peptides, direct methods are often successful. For larger peptides, methods like molecular replacement or anomalous dispersion may be necessary.

  • Model Building and Refinement: An initial model of the peptide is built into the calculated electron density map. The model is then refined iteratively to improve the fit between the calculated and observed diffraction data.

  • Structure Validation: The final model is validated to ensure its geometric quality and agreement with the experimental data.

Computational Modeling of Peptide Conformation

Computational modeling provides a powerful means to explore the conformational landscape of peptides, calculate the relative energies of different conformers, and simulate their dynamic behavior.[2][10][11][12]

Protocol:

  • Initial Structure Generation: Build an initial 3D structure of the peptide using molecular modeling software. For peptides containing non-standard residues like D-Thz or pseudoprolines, appropriate force field parameters must be developed or obtained.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through methods such as molecular dynamics (MD) simulations, Monte Carlo simulations, or dihedral angle searches.

  • Energy Minimization: Minimize the energy of the identified conformers using a suitable force field (e.g., AMBER, CHARMM, GROMOS) to obtain stable structures.

  • Solvation Modeling: To simulate the effect of the solvent, either an implicit solvent model (e.g., Generalized Born) or an explicit solvent model (e.g., a box of water molecules) can be used.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to study the dynamic behavior of the peptide in solution. The trajectory from the simulation provides information on the stability of different conformations, the flexibility of the peptide, and the transitions between different conformational states.

  • Analysis: Analyze the simulation trajectory to calculate various properties, including:

    • Cis/trans isomer populations by monitoring the ω dihedral angle.

    • Ring puckering parameters.

    • Root-mean-square deviation (RMSD) to assess conformational stability.

    • Hydrogen bonding patterns.

    • Potential of Mean Force (PMF) calculations can be used to determine the energy barrier for cis/trans isomerization.

Visualizing Conformational Effects

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Conformational Influence of Proline Analogues cluster_0 Peptide Backbone cluster_1 Proline Analogue cluster_2 Conformational Effects Xaa Xaa Pro_analog Pro_analog Xaa->Pro_analog ω (cis/trans) Yaa Yaa Pro_analog->Yaa D_Thz D_Thz Thiazolidine_Ring Thiazolidine_Ring D_Thz->Thiazolidine_Ring contains Pseudoproline Pseudoproline Oxazolidine_Ring Oxazolidine_Ring Pseudoproline->Oxazolidine_Ring contains Ring_Puckering Ring_Puckering Thiazolidine_Ring->Ring_Puckering Cis_Trans_Equilibrium Cis_Trans_Equilibrium Thiazolidine_Ring->Cis_Trans_Equilibrium Oxazolidine_Ring->Ring_Puckering Oxazolidine_Ring->Cis_Trans_Equilibrium

Figure 1: Logical relationship of proline analogues and their conformational effects on the peptide backbone.

Workflow for Conformational Analysis Peptide_Synthesis Peptide_Synthesis NMR_Spectroscopy NMR_Spectroscopy Peptide_Synthesis->NMR_Spectroscopy Xray_Crystallography Xray_Crystallography Peptide_Synthesis->Xray_Crystallography Computational_Modeling Computational_Modeling Peptide_Synthesis->Computational_Modeling Solution_Conformation Solution_Conformation NMR_Spectroscopy->Solution_Conformation Solid_State_Conformation Solid_State_Conformation Xray_Crystallography->Solid_State_Conformation Energy_Landscape Energy_Landscape Computational_Modeling->Energy_Landscape Comparative_Analysis Comparative_Analysis Solution_Conformation->Comparative_Analysis Solid_State_Conformation->Comparative_Analysis Energy_Landscape->Comparative_Analysis

Figure 2: Experimental and computational workflow for the comparative analysis of peptide conformations.

Cis/Trans Isomerization Pathway Trans_Conformer Trans_Conformer Transition_State Transition_State Trans_Conformer->Transition_State ΔG‡_trans->cis Cis_Conformer Cis_Conformer Transition_State->Cis_Conformer Cis_Conformer->Transition_State ΔG‡_cis->trans

Figure 3: Simplified energy profile for the cis/trans isomerization of a peptide bond preceding a proline analogue.

Conclusion

Both D-Thz and pseudoprolines are highly effective at inducing a cis amide bond bias and disrupting ordered secondary structures in peptides. The choice between them may depend on the specific application and desired subtleties in conformational control.

  • Pseudoprolines (Ser/Thr-derived) are well-characterized and have a strong, experimentally verified tendency to induce cis conformations in solution. Their oxazolidine ring offers a distinct set of steric and electronic properties.

  • D-Thz , with its thiazolidine ring, is also a potent cis-inducing element. Computational studies suggest it may have a slightly different influence on ring puckering and isomerization barriers compared to oxazolidine-based pseudoprolines. The presence of the sulfur atom can also offer unique opportunities for isosteric replacements and modulation of peptide-receptor interactions.

Ultimately, the selection of D-Thz or a pseudoproline should be guided by the specific goals of the peptide design project. For applications requiring maximal disruption of β-sheets and high cis population in polar solvents, both are excellent candidates. The subtle differences in their conformational preferences may be exploited in fine-tuning the three-dimensional structure of a peptide for optimal biological activity. Further direct comparative experimental studies on a range of peptide sequences will be invaluable in fully elucidating the nuanced conformational effects of these important proline analogues.

References

A Comparative Guide to Purity Assessment of Synthetic Peptides Featuring Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of non-standard amino acids, such as D-thiazolidine-4-carboxylic acid (D-Thz), using Fmoc-D-Thz-OH in solid-phase peptide synthesis (SPPS), presents both unique opportunities and specific challenges for purity assessment. This guide provides an objective comparison of analytical methodologies, supported by illustrative experimental data, to effectively evaluate the purity of synthetic peptides containing this unique building block.

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids creates a diastereomer. This subtle change in stereochemistry can significantly alter the peptide's three-dimensional structure and its interaction with analytical separation media. This principle forms the basis of a powerful strategy for purity assessment, allowing for the resolution of the target D-Thz-containing peptide from its all-L counterpart and other synthesis-related impurities using standard analytical techniques.

Core Concepts in Purity Assessment of Peptides with this compound

The primary challenge in assessing the purity of synthetic peptides lies in the detection and quantification of closely related impurities. These can include deletion sequences, truncated sequences, and, critically, diastereomers that may arise from racemization during synthesis or the presence of enantiomeric impurities in the starting materials.

By intentionally incorporating this compound, we introduce a specific diastereomeric center that can be exploited for enhanced analytical separation. The thiazolidine ring, a cyclic sulfur-containing analog of proline, further influences the peptide's conformation and hydrophobicity, often leading to distinct chromatographic behavior.

Comparative Analysis of Purity Assessment Techniques

The gold standard for peptide purity analysis is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS). The choice of HPLC method is critical for resolving the D-Thz-containing peptide from potential impurities.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedSuitability for D-Thz Peptides
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Retention time, peak area (% purity).High. The D-Thz residue often alters the peptide's conformation, leading to a different retention time compared to the all-L peptide.
Chiral HPLC Separation of enantiomers and diastereomers using a chiral stationary phase.Direct measurement of enantiomeric/diastereomeric excess.High. Provides unambiguous confirmation of chiral purity but requires specialized columns and method development.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation, sequence verification (MS/MS).Essential. Confirms the correct mass of the D-Thz-containing peptide and helps identify impurities.
Amino Acid Analysis (AAA) Quantifies the constituent amino acids after peptide hydrolysis.Amino acid composition and total peptide content.Complementary. Verifies the presence of the correct amino acids but does not provide information on stereochemistry or sequence.

Illustrative Experimental Data: Separation of a Model Peptide

To demonstrate the utility of incorporating this compound for purity assessment, we present illustrative data for a model hexapeptide: Ac-Tyr-Ala-Gly-Phe-Leu-D-Thz-NH2.

Table 1: Illustrative RP-HPLC Data for Purity Assessment

Peptide VariantRetention Time (minutes)Peak Area (%)Comments
Target Peptide: Ac-YAGFL-(D-Thz)-NH2 22.5 98.2 The desired product, well-resolved.
Impurity 1: Ac-YAGFL-(L-Thz)-NH221.81.1Diastereomeric impurity (all-L peptide).
Impurity 2: Ac-YAGF-NH219.70.4Truncated sequence (missing Leu and D-Thz).
Impurity 3: Ac-YAG-NH215.20.3Truncated sequence (missing Phe, Leu, and D-Thz).

Note: This data is illustrative and actual retention times will vary depending on the specific peptide sequence and chromatographic conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Tyr-Ala-Gly-Phe-Leu-D-Thz-NH2
  • Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple this compound to the deprotected resin using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

  • Iterative Couplings: Repeat the deprotection and coupling steps for the subsequent amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Acetylation: Acetylate the N-terminus of the final peptide using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Purity Analysis by RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

Identity Confirmation by HPLC-MS
  • Utilize the same HPLC conditions as above, with the eluent directed to an electrospray ionization mass spectrometer (ESI-MS).

  • MS Parameters: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis: Confirm the presence of the correct molecular ion peak corresponding to the calculated mass of the target peptide.

Visualizing the Workflow and Logic

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Lyophilization Lyophilization (Crude Peptide) Cleavage->Lyophilization RPHPLC RP-HPLC Analysis Lyophilization->RPHPLC Purity Check HPLCMS HPLC-MS Analysis Lyophilization->HPLCMS Identity Confirmation PurePeptide Pure Peptide (>98%) RPHPLC->PurePeptide ImpurityProfile Impurity Profile (Diastereomers, Truncations) RPHPLC->ImpurityProfile HPLCMS->PurePeptide

Caption: Workflow for the synthesis and purity assessment of a peptide containing this compound.

Separation_Logic PeptideMixture Crude Peptide Mixture RPHPLC RP-HPLC Column (C18) PeptideMixture->RPHPLC TargetPeptide Target Peptide (Ac-YAGFL-D-Thz-NH2) RPHPLC->TargetPeptide Different Retention (Altered Conformation) Diastereomer Diastereomeric Impurity (Ac-YAGFL-L-Thz-NH2) RPHPLC->Diastereomer Different Retention Truncated Truncated Impurities RPHPLC->Truncated Different Retention (Lower Hydrophobicity)

Caption: Logical diagram illustrating the separation of the target peptide from impurities by RP-HPLC.

Conclusion

The strategic incorporation of this compound into a synthetic peptide provides a powerful handle for its purity assessment. The resulting diastereomeric nature of the peptide often allows for baseline separation from its all-L counterpart and other synthesis-related impurities using standard reversed-phase HPLC. This approach simplifies the analytical process and provides a high degree of confidence in the purity of the final product. While chiral HPLC offers a more direct measure of stereoisomeric purity, the described RP-HPLC method is often sufficient and more readily available in many laboratories. The combination of RP-HPLC for purity determination and mass spectrometry for identity confirmation represents a robust and reliable strategy for the quality control of synthetic peptides containing this compound.

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation remains a critical hurdle. The strategic incorporation of non-proteinogenic amino acids, such as the D-enantiomer of thiazolylalanine (D-Thz), represents a promising approach to bolster peptide stability, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy. This guide provides a comparative overview of the enzymatic stability of peptides containing D-Thz, supported by illustrative experimental data and detailed methodologies.

The substitution of natural L-amino acids with their D-isomers is a well-established strategy to confer resistance to proteolysis.[1] Most endogenous proteases, such as trypsin and chymotrypsin, exhibit a high degree of stereospecificity, preferentially cleaving peptide bonds adjacent to L-amino acids. By introducing a D-amino acid like D-Thz, the peptide backbone becomes a less favorable substrate for these enzymes, leading to a significant increase in its circulatory half-life.[2][3] While specific quantitative data for D-Thz is not extensively available in publicly accessible literature, the principles of enhanced stability are widely demonstrated for other D-amino acids.

Comparative Analysis of Enzymatic Stability

To illustrate the impact of D-amino acid incorporation on enzymatic stability, this section presents representative data from studies on other D-amino acid-containing peptides. It is important to note that while these results are not specific to D-Thz, they provide a strong indication of the expected improvements in stability when incorporating this modified amino acid.

In Vitro Proteolytic Stability: Resistance to Trypsin and Chymotrypsin

Enzymatic stability assays are crucial for evaluating the resistance of peptide candidates to degradation by specific proteases. Typically, the peptide of interest is incubated with a protease, and the amount of intact peptide remaining is quantified over time using techniques like High-Performance Liquid Chromatography (HPLC).

Table 1: Illustrative Half-life (t½) of Peptides in the Presence of Proteases

Peptide VariantProteaseHalf-life (t½)Fold Increase in Stability
All-L-amino acid PeptideTrypsin30 minutes-
D-amino acid Substituted PeptideTrypsin> 24 hours> 48
All-L-amino acid PeptideChymotrypsin60 minutes-
D-amino acid Substituted PeptideChymotrypsin> 24 hours> 24

Note: The data presented in this table is representative and compiled from general findings on D-amino acid substitution to illustrate the expected trend. Actual values will vary depending on the specific peptide sequence, the position of the D-amino acid, and the experimental conditions.

Ex Vivo Stability in Human Serum

To mimic physiological conditions more closely, the stability of peptides is often assessed in human serum, which contains a complex mixture of proteases.

Table 2: Illustrative Stability of Peptides in Human Serum

Peptide VariantIncubation Time% Intact Peptide Remaining
All-L-amino acid Peptide1 hour< 10%
4 hoursNot detectable
D-amino acid Substituted Peptide1 hour> 95%
4 hours~ 80%
24 hours~ 50%

Note: This data is illustrative and based on general observations for D-amino acid-containing peptides. The actual stability of a D-Thz-containing peptide would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are comprehensive methodologies for conducting enzymatic stability assays.

Protocol 1: In Vitro Enzymatic Stability Assay using HPLC

This protocol outlines the procedure for assessing the stability of a peptide in the presence of a specific protease, such as trypsin or chymotrypsin.

Materials:

  • Test Peptide (e.g., containing D-Thz) and Control Peptide (all-L-amino acid version)

  • Protease (e.g., Trypsin, Chymotrypsin) solution (e.g., 1 mg/mL in appropriate buffer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermomixer or water bath set to 37°C

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the reaction buffer. Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiation of Digestion: Add the protease solution to each tube to initiate the reaction. The final peptide-to-enzyme ratio is typically 50:1 (w/w).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a new tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protease. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system. Elute the peptide using a linear gradient of Mobile Phase B. Monitor the peptide peak at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Protocol 2: Peptide Stability Assay in Human Serum

This protocol describes how to evaluate the stability of a peptide in a more physiologically relevant matrix.

Materials:

  • Test Peptide and Control Peptide

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing 1% TFA (Precipitation Solution)

  • LC-MS system

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in PBS.

  • Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum (at 37°C) to achieve the desired final concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold precipitation solution to stop enzymatic activity and precipitate serum proteins.

  • Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • LC-MS Analysis: Carefully transfer the supernatant to an analysis vial and analyze the amount of remaining intact peptide using a validated LC-MS method.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and normalize it to the peak area at time zero. Calculate the percentage of peptide remaining over time.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams have been generated using Graphviz.

Enzymatic_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock (Test & Control) Mix Mix Peptide & Buffer Peptide_Stock->Mix Enzyme_Stock Enzyme Stock Add_Enzyme Add Enzyme (Start Reaction) Enzyme_Stock->Add_Enzyme Reaction_Buffer Reaction Buffer Reaction_Buffer->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Time_Points Take Aliquots at Time Points (t=0, 15, 30...) Incubate_37C->Time_Points Quench Quench with TFA Solution Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_Analysis HPLC Analysis Centrifuge->HPLC_Analysis Data_Analysis Data Analysis (% Remaining vs. Time) HPLC_Analysis->Data_Analysis

Caption: Workflow for the in vitro enzymatic stability assay.

Serum_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Precipitation cluster_analysis Analysis Peptide_Stock Peptide Stock in PBS Mix_Peptide_Serum Mix Peptide & Serum Peptide_Stock->Mix_Peptide_Serum Human_Serum Human Serum Pre_Warm_Serum Pre-warm Serum to 37°C Human_Serum->Pre_Warm_Serum Pre_Warm_Serum->Mix_Peptide_Serum Incubate_37C Incubate at 37°C Mix_Peptide_Serum->Incubate_37C Time_Points Take Aliquots at Time Points Incubate_37C->Time_Points Precipitate Precipitate with ACN/TFA Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge LCMS_Analysis LC-MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Data Analysis (% Remaining vs. Time) LCMS_Analysis->Data_Analysis

Caption: Workflow for the peptide stability assay in human serum.

Signaling Pathway Context

Peptide drugs often exert their therapeutic effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades. The enhanced stability of D-Thz-containing peptides ensures a longer duration of receptor engagement and signaling.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide D-Thz Peptide Drug GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: A generalized GPCR signaling pathway activated by a peptide drug.

References

Preserving Chirality: A Guide to Validating the Stereochemical Integrity of D-Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of non-natural amino acids like D-Thiazolylalanine (D-Thz) is paramount to guaranteeing the efficacy and safety of novel therapeutics. Even minute amounts of the incorrect enantiomer can lead to significantly different biological activities or unforeseen toxicities. This guide provides a comparative overview of key analytical techniques for validating the stereochemical purity of D-Thz post-synthesis, complete with experimental protocols and supporting data.

The primary methods for assessing the enantiomeric excess of D-Thz and other amino acids involve chromatographic and spectroscopic techniques. These methods either directly separate the enantiomers using a chiral environment or indirectly distinguish them by forming diastereomers with a chiral auxiliary.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the stereochemical integrity of D-Thz depends on several factors, including the required sensitivity, sample amount, and the potential for racemization during the analysis. The following table summarizes and compares the most common techniques.

Technique Principle Advantages Disadvantages Typical Sample Amount Potential for Racemization
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a Chiral Derivatizing Agent (CDA).[1][2]High resolution and accuracy, well-established methods.[3]Requires method development for specific compounds, can be time-consuming.Micrograms (µg) to milligrams (mg)Low with direct methods; can occur during derivatization in indirect methods.[4]
Marfey's Method Derivatization of the amino acid with a chiral reagent (e.g., FDAA), followed by separation of the resulting diastereomers using reversed-phase HPLC.[5][6][7][8]Robust, reliable, and sensitive, applicable to complex mixtures.[8]Requires hydrolysis for peptide-bound amino acids, which can cause racemization; derivatization adds an extra step.[6]Nanograms (ng) to micrograms (µg)Moderate, primarily during the hydrolysis step.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a Chiral Solvating Agent (CSA), such as Mosher's acid, to induce chemical shift differences between enantiomers.[9]Non-destructive, provides structural information, rapid for soluble samples.[10][11]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.[12]Milligrams (mg)Low
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral selector in the gas phase, leading to different fragmentation patterns or reaction rates.[13][14][15]High sensitivity and speed, provides mass information.[15]Requires specialized instrumentation and method development.[13]Picograms (pg) to nanograms (ng)Low
Gas Chromatography (GC) Separation of volatile amino acid derivatives on a chiral stationary phase.[4]High resolution for volatile compounds.Requires derivatization to increase volatility, which can be a source of racemization.[4]Picograms (pg) to nanograms (ng)Moderate, during derivatization.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[12]Rapid and non-destructive.Generally used for determining enantiomeric excess of bulk samples, less suitable for complex mixtures.[12]Micrograms (µg) to milligrams (mg)Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for D-Thz.

Chiral HPLC Protocol (Direct Method)

This protocol outlines the general procedure for the direct separation of D- and L-Thz using a chiral stationary phase.

Materials:

  • D-Thz sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine)

  • Chiral HPLC column (e.g., cellulose or amylose-based, cyclodextrin-based)[2][16]

Procedure:

  • Sample Preparation: Dissolve a known amount of the D-Thz sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Install the appropriate chiral column.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase composition will depend on the column and the analyte (e.g., a mixture of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase).

  • Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to D-Thz and any potential L-Thz impurity by comparing retention times with authentic standards.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Marfey's Method Protocol

This protocol describes the determination of stereochemical purity through derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6][7][8]

Materials:

  • D-Thz sample

  • 6 M Hydrochloric acid (HCl) for hydrolysis (if applicable)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Marfey's reagent (L-FDAA) solution in acetone (1% w/v)

  • 2 M HCl

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Hydrolysis (for peptide-bound D-Thz):

    • Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed tube.

    • Dry the hydrolysate under vacuum.

  • Derivatization:

    • Dissolve the amino acid sample (or the dried hydrolysate) in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of the L-FDAA solution in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase column.

    • Elute the diastereomers using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 30 minutes.

    • Monitor the elution at 340 nm.

  • Data Analysis:

    • Compare the retention times of the derivatized D-Thz with those of derivatized D- and L-Thz standards. The L-amino acid derivative typically elutes earlier than the D-amino acid derivative when using L-FDAA.

    • Calculate the enantiomeric excess based on the peak areas of the diastereomers.

NMR Spectroscopy with a Chiral Solvating Agent (Mosher's Method Adaptation)

This protocol provides a general guideline for using a chiral solvating agent like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) to determine enantiomeric purity by ¹H NMR.[9]

Materials:

  • D-Thz sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • (R)-Mosher's acid

Procedure:

  • Sample Preparation:

    • Dissolve a precise amount of the D-Thz sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent:

    • Add a molar equivalent of (R)-Mosher's acid to the NMR tube.

    • Gently mix the sample to ensure homogeneity.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum.

    • Observe the signals of the D-Thz protons. In the presence of the chiral solvating agent, the signals for the D- and L-enantiomers should be resolved into two distinct sets of peaks.

  • Data Analysis:

    • Integrate the corresponding resolved peaks for the D- and L-enantiomers.

    • Calculate the enantiomeric ratio from the integration values.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key analytical techniques described.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Dissolve D-Thz in Mobile Phase B Filter Sample (0.45 µm) A->B C Inject Sample onto Chiral Column B->C D UV Detection C->D E Identify Peaks by Retention Time D->E F Calculate Enantiomeric Excess E->F

Chiral HPLC Workflow

Marfeys_Method_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A D-Thz Sample B Derivatization with L-FDAA A->B C Neutralization B->C D Inject onto C18 Column C->D E UV Detection (340 nm) D->E F Compare Retention Times of Diastereomers E->F G Calculate Enantiomeric Purity F->G

Marfey's Method Workflow

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Dissolve D-Thz in Deuterated Solvent B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Integrate Resolved Enantiomer Peaks C->D E Determine Enantiomeric Ratio D->E

NMR with Chiral Solvating Agent Workflow

References

A Comparative Analysis of Coupling Reagents for Fmoc-D-Thz-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered amino acids, such as Fmoc-D-thiazolidine-4-carboxylic acid (Fmoc-D-Thz-OH), is a critical challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the thiazolidine ring can impede the coupling reaction, leading to lower yields, incomplete reactions, and potential epimerization. The choice of coupling reagent is therefore paramount to overcoming these hurdles and ensuring the synthesis of high-purity peptides. This guide provides an objective comparison of four commonly used coupling reagents—HATU, HBTU, COMU, and DIC/HOBt—for the acylation of this compound, supported by extrapolated data from studies on other sterically hindered amino acids and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent requires a balance of reactivity, efficiency, cost, and the potential for side reactions. For a sterically demanding residue like this compound, a more potent activating agent is generally favored. The following table summarizes the expected performance of each reagent for this application.

Coupling ReagentReagent ClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 60 min> 99%Very HighVery Low[1][2]
HBTU Aminium Salt30 - 90 min98 - 99%HighLow to Moderate[1][3]
COMU Uronium Salt20 - 60 min> 99%Very HighVery Low[4][5]
DIC/HOBt Carbodiimide60 - 180 min95 - 98%GoodLow[4][6]

Disclaimer: The quantitative data presented above is extrapolated from studies on other sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

In-Depth Analysis of Coupling Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for difficult sequences and sterically hindered amino acids.[1][2] Its high reactivity stems from the formation of a highly reactive OAt-ester intermediate.[2] This leads to faster reaction times and a reduced risk of racemization, making it an excellent choice for incorporating this compound.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular and effective aminium salt.[3] While highly efficient for most amino acids, it can be slightly less reactive than HATU for particularly challenging couplings.[1] For this compound, longer reaction times or double coupling may be necessary to achieve complete acylation.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU.[4][5] A key advantage of COMU is its improved safety profile, as it is based on OxymaPure, a non-explosive alternative to HOBt and HOAt.[4] Its high solubility and reactivity make it an excellent and safer alternative for coupling sterically hindered residues.[5]

DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) represents a more traditional and cost-effective approach. While generally reliable, the activation with DIC is slower compared to onium salts, necessitating longer reaction times.[6] For a hindered amino acid like this compound, this method may result in incomplete coupling and requires careful monitoring.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of the four coupling reagents.

General Steps (Applicable to all protocols):

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

Protocol 1: HATU Coupling
  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 20-60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).

  • Monitoring: Use the Kaiser test to confirm complete coupling (a negative result indicates completion).

Protocol 2: HBTU Coupling
  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[7]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-90 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a second coupling may be required.

Protocol 3: COMU Coupling
  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. The solution will typically turn yellow upon addition of the base.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 20-60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).

  • Monitoring: Use the Kaiser test to confirm complete coupling.

Protocol 4: DIC/HOBt Coupling
  • Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 60-180 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).[8]

  • Monitoring: Use the Kaiser test to confirm complete coupling. Due to the slower reaction rate, careful monitoring is essential.

Visualizing the Workflow and Mechanisms

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Resin Preparation cluster_coupling Coupling Step Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate this compound with Coupling Reagent Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotect Repeat Cycle for Next Amino Acid Cleavage Cleavage and Purification Kaiser->Cleavage Final Peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing this compound.

G Fmoc_AA This compound Active_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (HATU, HBTU, COMU, DIC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide with free N-terminus Resin_Amine->Peptide_Bond

Caption: The general mechanism of coupling reagent-mediated amide bond formation in SPPS.

References

Navigating Peptide Modifications: A Comparative Guide to the Impact of D-Thz on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, enhancing biological activity and in vivo stability is a paramount objective. The term "D-Thz" can be interpreted in two distinct contexts within this field, each representing a different approach to assessing and modifying peptide function. This guide provides a comprehensive comparison of these two interpretations:

  • Part 1: D-Thiazolylalanine (D-Thz) Incorporation: An exploration of how substituting a standard L-amino acid with the unnatural D-enantiomer of a thiazole-containing amino acid, D-Thiazolylalanine, can impact a peptide's biological activity and proteolytic resistance.

  • Part 2: Terahertz (THz) Spectroscopy: A review of how this non-destructive analytical technique can be employed to assess the structural and dynamic changes in a peptide upon modification—such as the incorporation of a D-amino acid—which are intrinsically linked to its biological function.

Part 1: Enhancing Peptide Bioactivity with D-Thiazolylalanine (D-Thz) Incorporation

The introduction of unnatural amino acids into a peptide sequence is a powerful strategy to overcome the limitations of native peptides, such as poor stability and low bioavailability. D-amino acids, being the mirror images of their natural L-counterparts, are particularly effective at conferring resistance to enzymatic degradation. Thiazole-containing amino acids, on the other hand, can introduce unique conformational constraints and potential new binding interactions. By combining these features, D-Thiazolylalanine (D-Thz) presents a compelling option for peptide optimization.

Comparative Analysis of a D-Thz Modified Peptide

To illustrate the impact of D-Thz incorporation, we present a comparative analysis of a hypothetical peptide, "Peptide-A," and its analogs. Peptide-A is a decapeptide with a known affinity for a specific G protein-coupled receptor (GPCR).

Table 1: Comparison of Biological Activity of Peptide-A Analogs

Peptide AnalogModificationReceptor Binding Affinity (Kᵢ, nM)Proteolytic Half-life (t½, in human serum)In vitro Potency (EC₅₀, nM)
Peptide-A (WT) None (All L-amino acids)15.225 minutes30.5
Peptide-A-L-Thz L-Alanine at position 5 replaced with L-Thiazolylalanine12.845 minutes25.1
Peptide-A-D-Ala L-Alanine at position 5 replaced with D-Alanine20.1> 12 hours42.3
Peptide-A-D-Thz L-Alanine at position 5 replaced with D-Thiazolylalanine14.5> 24 hours28.9

Note: The data presented in this table is representative and intended for comparative purposes.

The data suggests that while the L-Thz modification slightly improves binding affinity, the D-Ala modification significantly enhances stability but at the cost of reduced potency. The D-Thz modification, however, offers the dual benefit of a dramatic increase in proteolytic stability while maintaining a biological activity comparable to the wild-type peptide.

Experimental Protocols

This protocol outlines the manual synthesis of a peptide incorporating a D-Thiazolylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a rink amide resin and deprotect the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Couple the first Fmoc-protected L-amino acid to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • D-Thz Incorporation: For the desired position, use Fmoc-D-Thiazolylalanine-OH in the coupling step.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

This assay determines the half-life of a peptide in the presence of proteases.

  • Peptide Incubation: Incubate the test peptide (e.g., at 1 mg/mL) in human serum or a solution of a specific protease (e.g., trypsin) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid.

  • Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC or LC-MS.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½).

This assay measures the affinity of a peptide for its receptor.

  • Preparation: Prepare cell membranes expressing the target receptor and a radiolabeled version of the native ligand.

  • Competition Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide (the competitor).

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

Visualizing the Impact of D-Thz Incorporation

D_Thz_Impact cluster_Peptide Peptide Modifications cluster_Biological_System Biological Environment cluster_Outcome Biological Outcome L_Peptide Native Peptide (L-amino acids) Protease Proteolytic Enzymes L_Peptide->Protease Susceptible to cleavage Receptor Target Receptor L_Peptide->Receptor Binds to receptor D_Thz_Peptide Modified Peptide (D-Thz incorporated) D_Thz_Peptide->Protease Resistant to cleavage D_Thz_Peptide->Receptor Maintains or improves binding affinity Degradation Rapid Degradation Protease->Degradation Stability Enhanced Stability Protease->Stability Binding Receptor Binding & Signal Transduction Receptor->Binding

Caption: Impact of D-Thz on peptide fate and function.

Part 2: Assessing Peptide Modifications with Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy is an emerging non-destructive analytical technique that probes the low-frequency vibrational modes of molecules.[1][2] These vibrations, which include collective motions of the peptide backbone and hydrogen bond network dynamics, are highly sensitive to the peptide's three-dimensional structure and its interaction with the surrounding environment.[1] Consequently, THz spectroscopy can be a powerful tool to assess the structural impact of modifications like the incorporation of a D-amino acid.

Comparative Analysis of Analytical Techniques for Peptide Structure

Table 2: Comparison of THz Spectroscopy with Other Analytical Techniques

TechniquePrincipleInformation ObtainedSample StateAdvantagesLimitations
Terahertz (THz) Spectroscopy Measures absorption of far-infrared radiation, probing low-frequency molecular vibrations.Collective vibrational modes, hydrogen bond network dynamics, hydration shell properties.[1][2]Solid (crystalline or amorphous), solution.Non-destructive, sensitive to subtle conformational changes, provides unique information on collective dynamics.[3]Can be sensitive to sample hydration, spectral interpretation can be complex.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Secondary structure content (α-helix, β-sheet, random coil).[4]Solution.Rapid, requires small sample amounts.Provides global structural information, not residue-specific.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.High-resolution 3D structure, dynamics at the atomic level.Solution, solid-state.Provides detailed atomic-level structural and dynamic information.Requires larger sample amounts, data acquisition and analysis can be time-consuming, limited by molecular size.
Experimental Protocol for THz Time-Domain Spectroscopy (THz-TDS) of a Peptide

This protocol provides a general workflow for acquiring the THz spectrum of a peptide sample.

  • Sample Preparation:

    • Solid Samples: Prepare a pellet by mixing the lyophilized peptide powder with a THz-transparent matrix like polyethylene or PTFE.

    • Solution Samples: Use a specialized liquid cell with THz-transparent windows (e.g., quartz or silicon).

  • System Setup:

    • A typical THz-TDS setup includes a femtosecond laser, a THz emitter, and a THz detector.[5]

    • The sample is placed in the path of the THz beam.

  • Data Acquisition:

    • Measure a reference spectrum by passing the THz pulse through an empty sample holder or the pure matrix.

    • Measure the sample spectrum by passing the THz pulse through the peptide sample.

    • To minimize noise, average multiple scans.

  • Data Processing:

    • Perform a Fourier transform on the time-domain data to obtain the frequency-domain spectra (absorption and refractive index).

    • Calculate the absorption coefficient of the sample by comparing the sample and reference spectra.

  • Spectral Analysis:

    • Identify characteristic absorption peaks in the THz spectrum.

    • Correlate the spectral features with the peptide's structural properties, often with the aid of computational modeling (e.g., Density Functional Theory).[3]

Visualizing the THz Spectroscopy Workflow

THz_Workflow Start Start Sample_Prep Sample Preparation (e.g., Peptide Pellet) Start->Sample_Prep THz_TDS_System THz-TDS Measurement (Reference and Sample Scans) Sample_Prep->THz_TDS_System Data_Processing Data Processing (Fourier Transform) THz_TDS_System->Data_Processing Spectral_Analysis Spectral Analysis (Identify Absorption Peaks) Data_Processing->Spectral_Analysis Structural_Correlation Structural Correlation (Compare WT vs. Modified Peptide) Spectral_Analysis->Structural_Correlation End End Structural_Correlation->End

Caption: Experimental workflow for THz spectroscopy.

By comparing the THz spectra of a native peptide and its D-Thz modified counterpart, researchers can gain insights into how the modification alters the peptide's conformational landscape and intermolecular interactions. These structural changes are fundamental to the observed differences in biological activity and stability.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Thz-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Fmoc-D-Thz-OH are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring environmental responsibility.

While this compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-thiazolidine-4-carboxylic acid) is not classified as a hazardous substance, proper disposal protocols should be followed as a matter of good laboratory practice.[1][2] Unused or expired solid this compound should be treated as chemical waste and disposed of through a licensed service.[2]

Key Disposal and Safety Information

While no specific quantitative data for the disposal of this compound is available, the following table summarizes essential information for its safe handling and disposal.

ParameterGuidelineSource
Waste Classification Non-hazardous solid chemical waste[1][2]
Personal Protective Equipment (PPE) Safety glasses or goggles, nitrile or latex gloves, standard laboratory coat[2]
Waste Container Designated, clearly labeled, and sealable solid chemical waste container (e.g., polyethylene or borosilicate glass)[2]
Accidental Spill Use appropriate tools to place spilled material into a convenient waste disposal container. For larger spills, a shovel can be used.[1]
In case of Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]
In case of Skin Contact Wash the affected area thoroughly with soap and water.[2]
In case of Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[2]
In case of Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to protect laboratory personnel and the environment. Under no circumstances should this chemical be disposed of in regular waste streams or down the drain.[3]

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]

  • Waste Segregation: It is crucial to keep this compound waste separate from other chemical waste to prevent unintended reactions.[3]

  • Containerization:

    • Collect any unused or expired solid this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[2][3]

    • Ensure the container is chemically resistant and can be securely sealed.[3]

  • Labeling:

    • Clearly label the waste container with "Solid Chemical Waste" and the full chemical name: "this compound".[2]

    • Include any other identifiers required by your institution's waste management program.[3]

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] This area should be away from general laboratory traffic.[2]

  • Final Disposal:

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program or a licensed chemical waste disposal service.[2][3]

    • Ensure that the disposal process adheres to all local, state, and federal regulations for chemical waste disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Prepare Labeled Solid Chemical Waste Container ppe->container transfer Transfer Waste into Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Waste Area seal->storage disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-D-Thz-OH

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in peptide synthesis and drug development, the safe handling of specialized reagents like Fmoc-D-Thz-OH (N-α-Fmoc-D-thiazolidine-4-carboxylic acid) is of paramount importance. Adherence to rigorous safety protocols is essential for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal methods for this compound.

While the Safety Data Sheet (SDS) for this compound indicates no known physical or chemical hazards, it is crucial to treat this compound with a high degree of caution as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the respiratory tract, eyes, and skin.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2][3][4][5] Double gloving is advised for enhanced protection. Gloves should be inspected before use and changed immediately if contaminated.[6][7]
Body Protection Laboratory CoatA long-sleeved lab coat that is fully buttoned is required to protect against incidental contact.[2][3][4][5][8] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2][5]
Respiratory Protection Dust Mask/RespiratorIf handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2][6] All weighing and transfer operations of the solid compound should ideally be performed in a chemical fume hood.[3][5]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect against spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is critical for minimizing exposure risks and ensuring the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Work Area in Fume Hood prep_ppe->prep_area prep_reagents 3. Assemble All Necessary Equipment and Reagents prep_area->prep_reagents handle_weigh 4. Carefully Weigh the Solid Compound prep_reagents->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate 7. Decontaminate Work Surfaces and Equipment handle_dissolve->cleanup_decontaminate cleanup_dispose 8. Dispose of Contaminated Materials cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Disposal Decision Tree for this compound Waste start Identify Waste for Disposal q_type What is the waste type? start->q_type solid_waste Solid Waste (Unused compound, contaminated gloves, weigh boats, etc.) q_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) q_type->liquid_waste Liquid collect_solid Collect in a designated, sealed, and labeled solid chemical waste container. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled liquid chemical waste container. liquid_waste->collect_liquid store_waste Store waste container in a designated, secure area for chemical waste collection. collect_solid->store_waste collect_liquid->store_waste contact_ehs Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed contractor. store_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Thz-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Thz-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.